Product packaging for Acetylene-d1(Cat. No.:CAS No. 2210-34-6)

Acetylene-d1

Cat. No.: B1604952
CAS No.: 2210-34-6
M. Wt: 27.04 g/mol
InChI Key: HSFWRNGVRCDJHI-MICDWDOJSA-N
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Description

Acetylene-d1, with the molecular formula C 2 HD, is a deuterated isotopologue of acetylene where one hydrogen atom is replaced by a deuterium atom . It has a molecular weight of 27.0434 g/mol and is identified by the CAS Registry Number 2210-34-6 . This compound is a valuable stable isotope-labeled reagent for scientific research. Its primary research value lies in spectroscopic studies and reaction mechanism analysis. The deuterium substitution causes a mass shift that allows researchers to trace reaction pathways and study molecular dynamics using techniques like mass spectrometry, where its ionization energy has been determined to be 11.3 eV . The linear molecular structure and triple bond characteristic of acetylene are retained in this compound, making it a useful probe for investigating the properties and reactivity of the parent molecule in a wide range of chemical and biochemical research applications . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2 B1604952 Acetylene-d1 CAS No. 2210-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterioethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2/c1-2/h1-2H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWRNGVRCDJHI-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20176610
Record name Acetylene-d1
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Molecular Weight

27.04 g/mol
Source PubChem
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Physical Description

Colorless gas; May have odor like garlic; [C/D/N Isotopes MSDS]
Record name Acetylene-d1
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CAS No.

2210-34-6
Record name Ethyne-d
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Record name Acetylene-d1
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Foundational & Exploratory

Synthesis of Acetylene-d1 for Isotopic Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of acetylene-d1 (HC≡CD), a critical reagent for isotopic labeling in scientific research and drug development. The introduction of a deuterium atom into the acetylene molecule allows for the tracking and elucidation of reaction mechanisms, metabolic pathways, and the quantification of analytes in complex matrices. This document details the most common synthetic approaches, providing experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis via Reaction of Calcium Carbide with Deuterated Water

One of the most direct and widely utilized methods for the preparation of deuterated acetylene involves the reaction of calcium carbide (CaC₂) with a deuterium source, typically deuterium oxide (D₂O). This method's simplicity makes it an attractive option for generating deuterated acetylene in situ.

Reaction Principle

The fundamental reaction involves the hydrolysis of calcium carbide. When a mixture of heavy water (D₂O) and light water (H₂O) is used, a statistical distribution of the resulting acetylene isotopologues is expected.

Reaction:

CaC₂ + (H₂O/D₂O mixture) → C₂H₂ + C₂HD + C₂D₂ + Ca(OH)₂/Ca(OD)₂/Ca(OH)(OD)

The theoretical statistical distribution of the products when using a 1:1 molar ratio of H₂O to D₂O is 25% C₂H₂, 50% C₂HD, and 25% C₂D₂. This distribution highlights a key consideration for this method: the product is a mixture that requires subsequent purification to isolate the desired monodeuterated species.

Experimental Protocol

Materials:

  • Calcium Carbide (CaC₂)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Deionized Water (H₂O)

  • Gas-tight reaction vessel with a dropping funnel and gas outlet

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas collection system (e.g., gas bag or inverted cylinder over water)

Procedure:

  • Place a weighed amount of calcium carbide into the reaction vessel. The vessel should be dry and purged with an inert gas (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

  • Prepare a 1:1 molar mixture of D₂O and H₂O and place it in the dropping funnel.

  • Slowly add the D₂O/H₂O mixture dropwise to the calcium carbide. The reaction is exothermic and will generate gas immediately. The rate of addition should be controlled to maintain a steady evolution of gas.

  • Pass the evolved gas mixture through a cold trap cooled to approximately -78 °C to remove any water vapor and other condensable impurities.

  • Collect the gaseous acetylene isotopologues. For in situ use, the gas stream can be directly introduced into a subsequent reaction. For storage, it can be collected in a gas bag or by displacement of water in an inverted cylinder. Caution: Acetylene is highly flammable and can be explosive under pressure. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • For isolation of pure this compound, the collected gas mixture must be subjected to a purification process such as preparative gas chromatography.

Quantitative Data

The following table summarizes the expected and typically observed quantitative data for this method. Actual yields and isotopic distributions can vary based on the precise ratio of H₂O to D₂O used and the efficiency of the gas collection system.

ParameterTheoretical ValueTypical Experimental Range
Yield of this compound (C₂HD) 50% of total acetylene produced40-50% of total acetylene
Isotopic Distribution 25% C₂H₂, 50% C₂HD, 25% C₂D₂Varies with H₂O/D₂O ratio
Isotopic Purity of C₂HD Not applicable (mixture)Requires purification

Catalytic H/D Exchange of Acetylene

A more selective method for the synthesis of this compound involves the direct catalytic hydrogen/deuterium (H/D) exchange between acetylene and a deuterium source. This approach can potentially offer higher isotopic enrichment of the desired monodeuterated product.

Reaction Principle

This method relies on a catalyst to facilitate the exchange of a proton on the acetylene molecule with a deuteron from a deuterium-rich solvent, typically D₂O. Transition metal catalysts are often employed to activate the C-H bond of acetylene.

Reaction:

HC≡CH + D₂O (in the presence of a catalyst) ⇌ HC≡CD + HDO

The equilibrium nature of the reaction means that the extent of deuteration will depend on the reaction conditions, including the catalyst, temperature, and the relative concentrations of acetylene and the deuterium source.

Experimental Protocol

Materials:

  • Acetylene gas (C₂H₂)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Homogeneous or heterogeneous catalyst (e.g., a transition metal complex or a supported metal catalyst)

  • High-pressure reaction vessel (autoclave)

  • Solvent (if required)

Procedure:

  • Charge the high-pressure reaction vessel with D₂O and the chosen catalyst.

  • Purge the vessel with an inert gas to remove air.

  • Introduce acetylene gas into the vessel to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring to ensure good gas-liquid contact.

  • Maintain the reaction under these conditions for the required duration. The progress of the H/D exchange can be monitored by taking samples and analyzing the isotopic composition of the acetylene.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess acetylene.

  • The deuterated acetylene can be collected from the headspace of the reactor and purified to remove any residual starting material and solvent vapor.

Quantitative Data

The efficiency of the catalytic H/D exchange is highly dependent on the specific catalyst and reaction conditions employed. The following table provides a general overview.

ParameterTypical Experimental Range
Yield of this compound (C₂HD) 30-70%
Isotopic Purity of C₂HD Can reach >90% with optimized conditions
Common Catalysts Transition metal complexes (e.g., Iridium, Rhodium), Supported metals (e.g., Palladium on Carbon)
Typical Conditions 50-150 °C, 1-10 atm pressure

Electrochemical Synthesis

Electrochemical methods offer an alternative route for the synthesis of deuterated compounds. While less common for the specific preparation of this compound, the principle can be applied.

Reaction Principle

This method would involve the electrochemical reduction of a carbon source at a cathode in the presence of a deuterium source. For instance, the reduction of a metal carbide in a deuterated electrolyte could yield deuterated acetylene.

Status of the Method

Currently, detailed and optimized experimental protocols specifically for the high-yield synthesis of this compound via electrochemical methods are not widely reported in the scientific literature. The primary focus of electrochemical acetylene production has been on the reduction of CO₂. Further research and development are required to establish this as a routine method for isotopic labeling.

Purification and Characterization

Regardless of the synthetic method employed, the resulting this compound typically requires purification and its isotopic purity must be confirmed.

  • Purification: Preparative gas chromatography (GC) is the most common method for separating the different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂) to obtain pure this compound.

  • Characterization:

    • Mass Spectrometry (MS): This is the primary technique for determining the isotopic distribution of the product mixture. The different isotopologues will have distinct molecular weights (C₂H₂ = 26.0157 g/mol , C₂HD = 27.0219 g/mol , C₂D₂ = 28.0282 g/mol ).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR will show a characteristic signal for the proton in HC≡CD.

      • ²H (Deuterium) NMR will show a signal for the deuteron, confirming its incorporation.

      • ¹³C NMR can also be used to observe the effect of deuterium substitution on the carbon chemical shifts.

Mandatory Visualizations

Synthesis from Calcium Carbide Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products CaC2 Calcium Carbide (CaC₂) Reaction Reaction Vessel CaC2->Reaction H2O_D2O H₂O/D₂O Mixture H2O_D2O->Reaction Slow Addition ColdTrap Cold Trap (-78 °C) Reaction->ColdTrap Evolved Gas Collection Gas Collection ColdTrap->Collection Mixture Acetylene Isotopologue Mixture (C₂H₂, C₂HD, C₂D₂) Collection->Mixture Purification Purification (e.g., GC) Mixture->Purification C2HD Pure this compound (HC≡CD) Purification->C2HD

Caption: Workflow for the synthesis of this compound from calcium carbide and a D₂O/H₂O mixture.

Catalytic H/D Exchange Logical Diagram

G cluster_inputs Inputs cluster_reaction Reaction cluster_outputs Outputs C2H2 Acetylene (HC≡CH) Reactor High-Pressure Reactor C2H2->Reactor D2O Deuterium Oxide (D₂O) D2O->Reactor Catalyst Catalyst Catalyst->Reactor Product This compound (HC≡CD) Reactor->Product H/D Exchange Byproduct HDO Reactor->Byproduct

Caption: Logical relationship of reactants and products in the catalytic H/D exchange for this compound synthesis.

An In-depth Technical Guide to the Physical and Chemical Properties of Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene-d1, also known as monodeuteroacetylene (C₂HD), is a deuterated isotopologue of acetylene. Its unique properties, arising from the substitution of one hydrogen atom with a deuterium atom, make it an invaluable tool in various scientific disciplines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its utility in research and development.

Physical Properties

The introduction of a deuterium atom into the acetylene molecule leads to subtle but measurable changes in its physical properties due to the mass difference between hydrogen and deuterium. These differences are particularly evident in its spectroscopic constants and bond lengths.

General Properties
PropertyValue
Molecular Formula C₂HD
Molecular Weight 27.0434 g/mol
CAS Number 2210-34-6
Appearance Colorless gas
Odor Faint garlic-like odor in commercial grades
Thermal Properties
PropertyValue (for C₂H₂)Notes
Sublimation Point -84.0 °C (189 K) at 1 atmThe sublimation point of C₂HD is expected to be slightly higher than this value.
Triple Point -80.8 °C (192.3 K) at 1.27 atm---
Structural and Spectroscopic Properties

The substitution of hydrogen with deuterium significantly impacts the vibrational and rotational spectra of the molecule, providing a powerful probe for molecular structure and dynamics.

Table 1: Molecular Geometry and Bond Lengths

ParameterC₂H₂ (Experimental)C₂HD (Theoretical Change)C₂HD (Calculated Value)
C-H Bond Length 1.063 Å[1]-0.000037 Å~1.063 Å
C-D Bond Length N/A-0.004991 Å (compared to C-H in C₂H₂)~1.058 Å
C≡C Bond Length 1.203 Å[1]-0.000304 Å~1.2027 Å

Note: Theoretical changes are based on calculations comparing D¹²C¹²CH to H¹²C¹²CH. The C-D bond is shorter than the C-H bond due to the lower zero-point energy of the C-D stretching vibration.

Table 2: Rotational and Vibrational Constants for this compound

ConstantValue
Rotational Constant (B₀) 33999.46 MHz
Centrifugal Distortion Constant (D₀) 0.0031 MHz
ν₁ (C-D stretch) ~2584 cm⁻¹
ν₂ (C≡C stretch) ~1851 cm⁻¹
ν₃ (C-H stretch) ~3336 cm⁻¹
ν₄ (trans-bend) ~518 cm⁻¹
ν₅ (cis-bend) ~680 cm⁻¹

Note: Vibrational frequencies are approximate and can vary slightly based on the specific spectroscopic study.

Chemical Properties

The chemical behavior of this compound is dominated by the acidity of the remaining C-H bond and the kinetic isotope effect observed in reactions involving the cleavage of the C-H or C-D bond.

Acidity

The hydrogen atom in this compound, like in acetylene, is attached to an sp-hybridized carbon atom. The high s-character (50%) of the sp hybrid orbital makes the carbon atom more electronegative, thus increasing the acidity of the attached proton. The pKa of the acetylenic proton in C₂HD is similar to that of C₂H₂, which is approximately 25. This acidity allows for the selective deprotonation by a strong base to form a deuterated acetylide anion, which can then be used in various synthetic applications.

Kinetic Isotope Effect (KIE)

The most significant application of this compound in chemical research is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). Since the C-D bond is stronger and has a lower zero-point energy than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will exhibit a primary KIE (kH/kD > 1).

A notable example is the hydrochlorination of acetylene catalyzed by metal complexes. Experimental studies on the hydrochlorination of acetylene over platinum(II) and palladium(II) catalysts have utilized the HCl/DCl kinetic isotope effect to elucidate the reaction mechanism. For the Pt(II) catalyzed reaction, a significant KIE of 3.7 ± 0.4 was observed, indicating that the cleavage of the H-Cl (or D-Cl) bond is involved in the rate-limiting step, which was identified as the chloroplatination of the coordinated acetylene molecule.[2] Similarly, studies on palladium-based catalysts have also employed the KIE of HCl/DCl to investigate the stereoselectivity and mechanism of the reaction.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically results in a mixture of isotopologues (C₂H₂, C₂HD, and C₂D₂), which then requires purification.

Principle: The reaction of calcium carbide (CaC₂) with a stoichiometric mixture of heavy water (D₂O) and light water (H₂O) produces a mixture of the three acetylene isotopologues. By controlling the D₂O/H₂O ratio, the relative abundance of C₂HD can be maximized.

Materials:

  • Calcium carbide (CaC₂)

  • Heavy water (D₂O, 99.8% purity)

  • Distilled water (H₂O)

  • Gas-tight flask with a dropping funnel and a gas outlet

  • Gas washing bottle containing acidified copper sulfate solution (to remove impurities like phosphine and hydrogen sulfide)

  • Gas collection system (e.g., gas bag or collection over water)

  • Cryogenic distillation apparatus (for purification)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The gas outlet should be connected to the gas washing bottle, followed by the gas collection system.

  • Place a calculated amount of calcium carbide in the gas-tight flask.

  • Prepare a 1:1 molar ratio mixture of D₂O and H₂O in the dropping funnel.

  • Slowly add the D₂O/H₂O mixture dropwise to the calcium carbide. An exothermic reaction will occur, and a mixture of acetylene gases will be generated. Control the rate of addition to maintain a steady evolution of gas.

  • Pass the generated gas through the acidified copper sulfate solution to remove impurities.

  • Collect the purified gas mixture.

  • Purification (Isotopic Enrichment): The collected gas mixture can be enriched in this compound using cryogenic fractional distillation. This technique exploits the slight differences in the boiling points of the isotopologues. The gas mixture is liquefied at low temperature and then slowly warmed in a distillation column. The isotopologues will separate based on their vapor pressures, with C₂H₂ being the most volatile and C₂D₂ the least. The C₂HD fraction is collected at the appropriate temperature and pressure. This process requires specialized equipment and careful control of temperature and pressure.

High-Resolution Infrared (IR) Spectroscopy

Objective: To obtain the ro-vibrational spectrum of gaseous this compound to determine its molecular constants.

Instrumentation:

  • High-resolution Fourier Transform Infrared (FT-IR) spectrometer (resolution ≤ 0.01 cm⁻¹)

  • Gas cell with a long path length (e.g., 10-20 cm) and IR-transparent windows (e.g., KBr or BaF₂)

  • Vacuum line for gas handling and sample introduction

  • High-sensitivity detector (e.g., liquid nitrogen-cooled MCT detector)

Procedure:

  • Evacuate the gas cell and the gas handling line to a high vacuum.

  • Introduce the purified this compound gas into the gas cell to the desired pressure (typically a few millibars to minimize pressure broadening of the spectral lines).

  • Place the gas cell in the sample compartment of the FT-IR spectrometer.

  • Record the interferogram by co-adding a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Perform a Fourier transform on the interferogram to obtain the high-resolution IR spectrum.

  • Calibrate the spectrum using well-known absorption lines of a standard gas (e.g., H₂O, CO₂).

  • Analyze the ro-vibrational bands in the spectrum to assign the rotational quantum numbers (J) to the individual lines in the P and R branches.

  • Fit the line positions to the appropriate energy level expressions to extract the rotational constants (B), centrifugal distortion constants (D), and vibrational band origins (ν₀).

Visualizations

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products CaC2 Calcium Carbide (CaC₂) Reaction Controlled Reaction CaC2->Reaction D2O_H2O D₂O / H₂O Mixture D2O_H2O->Reaction Mixture Gas Mixture (C₂H₂, C₂HD, C₂D₂) Reaction->Mixture Purification Impurity Removal (Acidified CuSO₄) Enrichment Isotopic Enrichment (Cryogenic Distillation) Purification->Enrichment Pure_C2HD Pure this compound (C₂HD) Enrichment->Pure_C2HD Mixture->Purification kie_workflow cluster_setup Experimental Setup cluster_measurement Rate Measurement cluster_analysis Analysis Reactant_H Reactant with C-H bond Rate_H Measure Rate (kH) Reactant_H->Rate_H Reactant_D Reactant with C-D bond (this compound) Rate_D Measure Rate (kD) Reactant_D->Rate_D Reaction_Conditions Identical Reaction Conditions Reaction_Conditions->Rate_H Reaction_Conditions->Rate_D Calculate_KIE Calculate KIE = kH / kD Rate_H->Calculate_KIE Rate_D->Calculate_KIE Mechanism_Inference Infer Reaction Mechanism Calculate_KIE->Mechanism_Inference

References

An In-depth Technical Guide to the Structural Information of Deuterioethyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structural and spectroscopic properties of deuterioethyne (C₂HD), also known as monodeuterated acetylene. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's geometry and the experimental techniques used to elucidate its structure.

Molecular Structure and Spectroscopic Data

Deuterioethyne is a linear molecule, belonging to the C∞v point group. Its structure is analogous to that of acetylene (C₂H₂), with one hydrogen atom replaced by a deuterium atom. This isotopic substitution breaks the inversion symmetry of the molecule, making it polar and altering its rotational and vibrational spectroscopic properties. The structural parameters of deuterioethyne are determined with high precision using spectroscopic techniques, primarily infrared (IR) spectroscopy.

The key structural and spectroscopic parameters for deuterioethyne and its isotopologues, acetylene (C₂H₂) and dideuterioethyne (C₂D₂), are summarized in the tables below. These values are derived from experimental data and computational studies.

Table 1: Rotational Constants and Moments of Inertia

MoleculeRotational Constant (B₀) (cm⁻¹)Moment of Inertia (I) (10⁻⁴⁰ g·cm²)
C₂H₂1.176623.79
C₂HD 0.9914 28.23
C₂D₂0.847933.02

Table 2: Vibrational Frequencies

Moleculeν₁ (Σ⁺) C-H/D Stretch (cm⁻¹)ν₂ (Σ⁺) C≡C Stretch (cm⁻¹)ν₃ (Σ⁺) C-H/D Stretch (cm⁻¹)ν₄ (Π) Bend (cm⁻¹)ν₅ (Π) Bend (cm⁻¹)
C₂H₂337419743289612730
C₂HD 3335 1851 2584 518 683
C₂D₂270117622439505538

Table 3: Bond Lengths

BondMoleculeBond Length (Å)
C-HC₂H₂1.062
C-D C₂HD 1.058
C≡CAll Isotopologues~1.203

Note: Bond lengths are calculated from the rotational constants and are averaged over the vibrational ground state. The C≡C bond length is assumed to be the same for all isotopologues due to the Born-Oppenheimer approximation.

Experimental Protocols

The structural determination of deuterioethyne relies on high-resolution infrared spectroscopy. The general workflow for these experiments is outlined below.

Synthesis and Purification of Deuterioethyne

A common method for the synthesis of deuterioethyne involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).

Reaction: CaC₂(s) + 2 D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)

To obtain C₂HD, a mixture of H₂O and D₂O can be used, which will produce a mixture of C₂H₂, C₂HD, and C₂D₂. Alternatively, controlled addition of D₂O to a source of acetylene can be employed.

Purification: The gaseous products are passed through a series of cold traps to remove unreacted water and other impurities. Further purification can be achieved by gas chromatography to isolate C₂HD from the other acetylene isotopologues. The purity of the sample is critical for obtaining clean spectroscopic data.

Infrared Spectroscopy

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is the primary technique used to obtain the rovibrational spectrum of deuterioethyne.

Methodology:

  • A purified gaseous sample of C₂HD is introduced into a long-path gas cell.

  • An infrared beam is passed through the sample.

  • The transmitted light is analyzed by an FTIR spectrometer to generate an absorption spectrum.

  • The spectrum reveals a series of absorption bands corresponding to the vibrational transitions of the molecule.

  • Each vibrational band is composed of a series of fine lines (P- and R-branches) corresponding to the rotational transitions.

  • By analyzing the spacing between these rotational lines, the rotational constant (B₀) can be determined with high precision.

  • The bond lengths of the molecule are then calculated from the moment of inertia, which is derived from the rotational constant.

Visualizations

Experimental Workflow for Structural Determination

The following diagram illustrates the key steps involved in the experimental determination of the structural parameters of deuterioethyne.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structural Determination CaC2 Calcium Carbide (CaC₂) Reaction Reaction CaC2->Reaction D2O Heavy Water (D₂O) D2O->Reaction Purification Purification (Cold Traps/GC) Reaction->Purification Crude Gas FTIR FTIR Spectroscopy Purification->FTIR Pure C₂HD Spectrum Rovibrational Spectrum FTIR->Spectrum Analysis Spectral Analysis Spectrum->Analysis RotationalConstant Rotational Constant (B₀) Analysis->RotationalConstant BondLengths Bond Lengths RotationalConstant->BondLengths

Caption: Workflow for the structural determination of Deuterioethyne.

Logical Relationship of Spectroscopic Parameters

This diagram shows the logical flow from the experimentally measured spectrum to the final structural parameters.

logical_relationship Spectrum Rovibrational Spectrum LineSpacing Rotational Line Spacing Spectrum->LineSpacing Analysis of RotationalConstant Rotational Constant (B) LineSpacing->RotationalConstant Determines MomentOfInertia Moment of Inertia (I) RotationalConstant->MomentOfInertia I = h / (8π²cB) BondLengths Bond Lengths (r) MomentOfInertia->BondLengths I = Σmᵢrᵢ²

Caption: Derivation of bond lengths from the rovibrational spectrum.

Commercial Sourcing and Technical Applications of High-Purity Acetylene-d1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of high-purity isotopically labeled compounds is critical for a range of applications, from mechanistic studies to metabolic labeling. Acetylene-d1 (HC≡CD), a deuterated isotopologue of acetylene, serves as a valuable building block in organic synthesis and a key reagent in modern biochemical techniques such as click chemistry. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its application in a key bioorthogonal reaction.

Commercial Suppliers of High-Purity this compound

The commercial availability of high-purity this compound is primarily through specialized suppliers of stable isotopes and deuterated compounds. Researchers should consider isotopic enrichment, chemical purity, and available quantities when selecting a supplier. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct NameIsotopic Enrichment (atom % D)Chemical PurityAvailable Quantities
CDN Isotopes This compound (gas)~95%Not specified0.5 L
Cambridge Isotope Laboratories, Inc. (CIL) Acetylene-d2≥98%≥98%Inquire
Sigma-Aldrich (Merck) Acetylene-d298%Not specifiedInquire
Icon Isotopes Deuterated Acetylene≥98%High PurityCustom synthesis

Note: While some suppliers list "Acetylene-d2" (D-C≡C-D), they are often the primary source for this compound as well, or can provide it via custom synthesis. It is recommended to contact the suppliers directly to inquire about the availability of high-purity this compound.

Experimental Protocols

Synthesis of High-Purity this compound

A common and straightforward method for the laboratory-scale synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1][2]

Materials:

  • Calcium carbide (CaC₂), finely powdered

  • Heavy water (D₂O), 99.8 atom % D

  • A gas generation flask equipped with a dropping funnel and a gas outlet

  • A series of gas washing bottles (scrubbers)

  • A cold trap (e.g., using a dry ice/acetone slurry)

  • A gas collection system (e.g., a gas bag or an inverted graduated cylinder over a saturated brine solution)

Procedure:

  • Set up the gas generation apparatus in a well-ventilated fume hood. The apparatus consists of a two-neck round-bottom flask (the generator), a pressure-equalizing dropping funnel inserted into one neck, and a gas outlet tube leading from the other neck.

  • Place a weighed amount of finely powdered calcium carbide into the gas generation flask.

  • The gas outlet from the generator should be connected in series to:

    • A gas washing bottle containing a dilute solution of sulfuric acid to remove ammonia impurities.

    • A gas washing bottle containing a solution of copper(II) sulfate to remove phosphine and hydrogen sulfide.

    • A cold trap maintained at -78 °C to condense any water vapor.

  • Fill the dropping funnel with heavy water (D₂O).

  • Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide. An immediate reaction will occur, generating this compound gas. Control the rate of addition of D₂O to maintain a steady evolution of gas. The reaction is: CaC₂(s) + 2 D₂O(l) → Ca(OD)₂(aq) + C₂D₂(g).

  • The generated gas is passed through the purification train to remove impurities.

  • Collect the purified this compound gas using a suitable gas collection system. For small quantities, a gas-tight syringe or a gas bag is convenient. For larger volumes, collection over a saturated sodium chloride solution in an inverted graduated cylinder can be employed to minimize dissolution of the gas.

Purification of this compound

For applications requiring very high purity, further purification steps may be necessary.

Procedure:

  • Cryogenic Trapping: The collected this compound gas can be passed through a series of cold traps. A trap at -78 °C (dry ice/acetone) will remove any remaining water and less volatile impurities. A subsequent trap at liquid nitrogen temperature (-196 °C) will solidify the this compound, allowing for the removal of more volatile impurities like nitrogen and oxygen by evacuation. The purified this compound can then be obtained by carefully warming the trap and collecting the sublimating gas.

  • Solvent Scrubbing: Bubbling the gas through a suitable solvent can remove specific impurities. For instance, passing the gas through a concentrated sulfuric acid scrubber can remove acetone if the gas was stored in a cylinder with an acetone-based porous mass.

Isotopic Purity Analysis

The isotopic enrichment of the synthesized this compound should be determined to ensure it meets the requirements of the intended application. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.[3][4]

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable column for permanent gas analysis, such as a Porous Layer Open Tubular (PLOT) column.

  • Carrier Gas: Helium or Argon.

  • Injection: A gas-tight syringe is used to inject a known volume of the this compound gas into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 200 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Transfer Line Temperature: 250 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 10-50.

  • Data Analysis: The mass spectrum of the eluting acetylene peak is analyzed. The relative abundances of the molecular ions for acetylene-d0 (C₂H₂, m/z 26), this compound (C₂HD, m/z 27), and acetylene-d2 (C₂D₂, m/z 28) are used to calculate the isotopic enrichment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: The this compound gas is dissolved in a deuterated NMR solvent (e.g., CDCl₃ or acetone-d₆) in a sealed NMR tube. This can be achieved by bubbling the gas through the solvent at low temperature.

  • Spectra Acquisition:

    • ¹H NMR: The proton spectrum will show a signal for the remaining proton in this compound. The chemical shift is typically around δ 2.0-3.0 ppm. The integration of this signal relative to a known internal standard can provide quantitative information.

    • ²H (Deuterium) NMR: The deuterium spectrum will show a signal corresponding to the deuterium nucleus in this compound.

    • ¹³C NMR: The carbon spectrum will show coupling to deuterium, which can be used to confirm the isotopic labeling.

  • Data Analysis: The relative integrals of the signals in the ¹H and ²H NMR spectra can be used to determine the isotopic purity.

Visualization of a Key Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

High-purity this compound is a valuable reagent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used in drug discovery, bioconjugation, and materials science.[5][6][7][8][9]

Below is a DOT language script to generate a diagram of the experimental workflow for a typical CuAAC reaction utilizing a terminal alkyne like a derivative of this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne Deuterated Alkyne (R-C≡C-D) Mixing Mixing in a Suitable Solvent (e.g., t-BuOH/H2O) Alkyne->Mixing Azide Organic Azide (R'-N3) Azide->Mixing Cu_I Copper(I) Source (e.g., CuI, CuSO4/Sodium Ascorbate) Cu_I->Mixing Catalyst Triazole Deuterated 1,2,3-Triazole Mixing->Triazole Cycloaddition

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a foundational understanding for researchers working with high-purity this compound. By carefully selecting suppliers and employing robust synthesis, purification, and analysis protocols, the full potential of this versatile deuterated reagent can be realized in a wide array of scientific applications.

References

Stability and Storage of Acetylene-d1 Gas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of acetylene-d1 (C₂HD) gas, a crucial reagent in isotopic labeling studies. Due to its inherent instability, proper management of this compound is paramount to ensure experimental integrity, safety, and longevity of the product. This document synthesizes available data on acetylene and its deuterated analogue to offer comprehensive recommendations.

Core Principles of this compound Stability

This compound, like its non-deuterated counterpart, is a thermodynamically unstable compound. Its high positive Gibbs free energy of formation predisposes it to decompose, sometimes explosively, into its constituent elements, carbon and hydrogen. The primary factors influencing its stability are pressure, temperature, and the presence of contaminants.

Key Stability Considerations:

  • Pressure: Free this compound gas is highly sensitive to pressure and should not be handled or stored at pressures exceeding 15 psig (103 kPa).

  • Temperature: Elevated temperatures can initiate violent decomposition. Cylinders should be stored in a temperature-controlled environment.

  • Decomposition: Decomposition is an exothermic process that can become self-sustaining, leading to a dangerous increase in pressure and temperature.

To mitigate these risks, this compound is not stored as a free gas under high pressure. Instead, it is dissolved in a solvent, typically acetone, which is absorbed by a porous, monolithic mass that fills the gas cylinder. This method ensures the gas remains stable for storage and transport.

Recommended Storage Conditions

Proper storage is critical to maintaining the purity and stability of this compound gas. The following conditions are recommended based on general acetylene safety protocols and specific considerations for high-purity and deuterated compounds.

ParameterRecommended ConditionRationale
Cylinder Orientation Upright and firmly securedPrevents the solvent (acetone) from separating and potentially being withdrawn, which would compromise stability.[1][2] If a cylinder is transported horizontally, it should stand upright for at least two hours before use.[1]
Temperature Below 52°C (125°F)Minimizes the risk of temperature-induced decomposition.[1][3]
Ventilation Well-ventilated, dry areaPrevents the accumulation of flammable gas in case of a leak and protects the cylinder from corrosion.[1][4]
Ignition Sources Away from flames, sparks, and heatThis compound is extremely flammable and can be easily ignited.[3][5]
Incompatible Materials Segregated from oxidizers (e.g., oxygen), halogens, and certain metalsPrevents violent reactions. A minimum distance of 20 feet (6 meters) or a fire-resistant barrier is recommended for separation from oxygen cylinders.[1][6]
Cylinder Material Sealed, passivated steel cylindersRecommended for high-purity applications to prevent reactions with the cylinder wall.
Inert Atmosphere Stored under an inert gas (e.g., Argon, Helium)For high-purity applications, this prevents the ingress of moisture and atmospheric gases that could lead to isotopic exchange or degradation.

Potential Impurities and Degradation Pathways

The stability and purity of this compound can be compromised by inherent impurities from its synthesis and by degradation over time.

Synthesis-Related Impurities

The common industrial synthesis of acetylene involves the reaction of calcium carbide with water. For this compound, a mixture of D₂O and H₂O is used. This process can introduce several impurities.

ImpuritySourcePotential Impact
Phosphine (PH₃) Phosphorus compounds in calcium carbideCan interfere with catalytic reactions.
Ammonia (NH₃) Reaction of atmospheric nitrogen with hot carbidePromotes polymerization within the cylinder.
Hydrogen Sulfide (H₂S) Sulfur compounds in calcium carbideCorrosive and can poison catalysts.
Water (H₂O/D₂O) Incomplete drying after generationCan lead to cylinder corrosion and reduce the solvent's capacity to dissolve this compound.
Acetone Storage solventCan be drawn from the cylinder if withdrawal rates are too high.
Other Isotopologues Synthesis with H₂O/D₂O mixturesCan result in the presence of C₂H₂ and C₂D₂.
Long-Term Stability and Degradation

Another consideration for deuterated compounds is the potential for isotopic exchange.

Logical Flow for Stability Considerations:

cluster_storage Storage Conditions cluster_stability Stability Factors cluster_risks Degradation Risks Storage Store this compound Cylinder Stability Gas Stability Storage->Stability influences Temp Temperature < 52°C Decomposition Decomposition Temp->Decomposition Pressure Pressure < 15 psig (in use) Pressure->Decomposition Inert Inert Atmosphere (High Purity) Contamination Contamination Inert->Contamination prevents IsotopicExchange Isotopic Exchange Inert->IsotopicExchange prevents Material Passivated Steel Cylinder Material->Contamination prevents Purity Chemical & Isotopic Purity Stability->Purity Polymerization Polymerization Purity->Polymerization affected by Purity->IsotopicExchange affected by Decomposition->Stability Polymerization->Purity reduces Contamination->Purity reduces IsotopicExchange->Purity reduces

Caption: Logical relationship between storage conditions, stability, and degradation risks.

Experimental Protocols

Protocol for Purity Verification by Gas Chromatography (GC)

This protocol outlines a general method for verifying the purity of this compound gas before use. Specific parameters may need to be optimized for the available instrumentation.

Objective: To quantify the purity of this compound and identify potential volatile impurities.

Methodology:

  • System Preparation:

    • Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). An FID is highly sensitive to hydrocarbons, while a TCD is a universal detector suitable for identifying non-hydrocarbon impurities.

    • Ensure all tubing and fittings are of high-quality stainless steel to prevent contamination.

    • Thoroughly purge the sampling system with an inert gas (e.g., Helium or Argon) to remove atmospheric contaminants.

  • Sampling:

    • Connect the this compound cylinder to the GC inlet system using a high-purity regulator designed for acetylene.

    • Purge the regulator and sample lines with a small amount of this compound gas to ensure a representative sample.

    • Inject a known volume of the gas into the GC using a gas-tight syringe or a gas sampling valve.

  • GC Conditions (Example):

    • Column: Porous Layer Open Tubular (PLOT) column (e.g., Al₂O₃/KCl or CP-PoraBOND Q).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all components.

    • Detector Temperature: FID: 250°C; TCD: 220°C.

  • Data Analysis:

    • Identify peaks by comparing retention times with known standards.

    • Quantify the area of each peak to determine the relative concentration of this compound and any impurities.

    • For isotopic analysis (C₂H₂, C₂HD, C₂D₂), a GC coupled with a Mass Spectrometer (GC-MS) is required.

Experimental Workflow for GC Purity Analysis:

cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Start Start Purge_System Purge GC System with Inert Gas Start->Purge_System Connect_Cylinder Connect C2HD Cylinder with Regulator Purge_System->Connect_Cylinder Purge_Lines Purge Sample Lines with C2HD Connect_Cylinder->Purge_Lines Inject Inject Gas Sample into GC Purge_Lines->Inject Run_GC Run GC Program Inject->Run_GC Acquire_Data Acquire Chromatogram Run_GC->Acquire_Data Analyze_Peaks Identify & Quantify Peaks Acquire_Data->Analyze_Peaks Report Generate Purity Report Analyze_Peaks->Report

Caption: Workflow for verifying the purity of this compound gas using GC.

Summary and Recommendations

  • Prioritize Safety: Due to its flammability and instability, handle this compound with extreme caution, adhering to all safety protocols for flammable gases.

  • Maintain Proper Storage: Store cylinders upright in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.

  • Verify Purity: For sensitive applications, verify the chemical and isotopic purity of the gas before use, as impurities can affect experimental outcomes.

  • Shelf Life: While a definitive shelf life for this compound is not established, its stability is best preserved by adhering strictly to the recommended storage conditions. For high-purity applications, it is advisable to use the gas within the timeframe recommended by the supplier, if available, and to re-verify purity if the cylinder has been in storage for an extended period.

  • Handling High-Purity Gas: For applications requiring the highest purity, purchase this compound from suppliers who package the gas in passivated cylinders under an inert atmosphere. Use high-purity regulators and connection lines to avoid introducing contaminants.

By implementing these guidelines, researchers can ensure the safe and effective use of this compound gas, maintaining its stability and purity for reliable and reproducible scientific results.

References

Isotopic Purity Analysis of Acetylene-d1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of acetylene-d1 (C₂HD). Ensuring high isotopic purity is critical in various scientific applications, including mechanistic studies in drug development, tracing metabolic pathways, and as a standard in spectroscopic analysis. This document details the experimental protocols for the primary analytical techniques, presents quantitative data in structured tables, and provides visualizations of the experimental workflows.

Introduction to Isotopic Purity Analysis

Isotopic purity refers to the percentage of a compound that contains a specific isotope at a designated position. For this compound, the primary interest is the mole fraction of C₂HD relative to its most common isotopic impurities, acetylene (C₂H₂) and acetylene-d2 (C₂D₂). The accurate determination of this purity is essential for the quantitative interpretation of experimental results where this compound is utilized. The principal analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman).

Analytical Methodologies and Experimental Protocols

A multi-faceted approach utilizing several spectroscopic techniques is recommended for a thorough and robust determination of the isotopic purity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary ratio method for determining the concentration and purity of substances. For this compound, both ¹H and ²H NMR can be employed to assess the isotopic distribution.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: A known quantity of this compound gas is introduced into a high-pressure NMR tube containing a deuterated solvent (e.g., chloroform-d, acetone-d₆) and a suitable internal standard. For gaseous samples, an external standard method or a certified reference material (CRM) as an internal standard that is soluble and has a distinct signal is crucial. Due to the challenges of handling a gaseous analyte and a solid/liquid standard, a gas-phase internal standard like methane (with a known concentration) can be considered if the signals are well-resolved.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is used.

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) is critical to ensure full magnetization recovery and accurate integration. For small molecules like acetylene, a d1 of 30-60 seconds is recommended.

    • Pulse Angle: A 90° pulse is used for maximum signal intensity.

    • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for accurate integration.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

    • The signals for the acetylenic proton in C₂HD and any residual C₂H₂ are integrated. The isotopic purity is calculated by comparing the integral of the C₂HD signal to the sum of the integrals of the C₂HD and C₂H₂ signals.

Experimental Protocol: ²H NMR

  • Sample Preparation: Similar to ¹H qNMR, the gaseous sample is introduced into an NMR tube with a suitable solvent. For ²H NMR, a non-deuterated solvent can be used.

  • NMR Data Acquisition:

    • The spectrometer is tuned to the deuterium frequency.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which will be significantly longer than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.

  • Data Processing and Analysis: The signals for the deuterium in C₂HD and any C₂D₂ are integrated to determine their relative ratios.

Logical Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Introduce this compound gas and Internal Standard into NMR tube with deuterated solvent acq Acquire NMR spectrum using quantitative parameters (long d1, 90° pulse) prep->acq Transfer to spectrometer proc Fourier Transform, Phase and Baseline Correction acq->proc FID data integ Integrate signals of C₂HD and isotopic impurities (C₂H₂) proc->integ calc Calculate Isotopic Purity from integral ratios integ->calc

Caption: Workflow for isotopic purity analysis of this compound by qNMR.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is well-suited for determining the relative abundance of isotopologues. Gas Chromatography-Mass Spectrometry (GC-MS) is often used to separate the components of a gas mixture before they enter the mass spectrometer.

Experimental Protocol: GC-MS

  • Sample Introduction: A small volume of the this compound gas is injected into the GC inlet using a gas-tight syringe or a gas sampling valve.

  • Gas Chromatography:

    • Column: A column suitable for the separation of light hydrocarbons is used. A porous layer open tubular (PLOT) column, such as an Al₂O₃/KCl or a porous polymer (e.g., Rt-U-BOND), is effective for separating acetylene isotopologues. Due to the inverse isotope effect on some GC columns, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Temperature Program: An isothermal or a slow temperature ramp program is used to ensure good separation of the isotopologues. For example, starting at a low temperature (e.g., 35-50 °C) and slowly ramping to a higher temperature can provide good resolution.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is typically used.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to resolve the small mass differences between the isotopologues and their fragment ions.

    • Data Acquisition: The mass spectrometer is set to scan a relevant m/z range (e.g., m/z 10-50) or to selectively monitor the molecular ions of the expected isotopologues (m/z 26 for C₂H₂, 27 for C₂HD, and 28 for C₂D₂).

  • Data Analysis:

    • The abundance of each isotopologue is determined by integrating the peak area of its corresponding molecular ion in the mass spectrum.

    • The isotopic purity is calculated as the ratio of the abundance of the C₂HD ion to the sum of the abundances of all acetylene isotopologue ions.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_intro Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis intro Inject gaseous this compound sample gc Separation of isotopologues on a PLOT column intro->gc ionize Electron Ionization (70 eV) gc->ionize Eluted gas analyze Mass analysis by high-resolution MS ionize->analyze detect Detection of ions analyze->detect data Extract ion chromatograms for m/z 26, 27, 28 detect->data calc Calculate isotopic purity from peak areas data->calc

Monodeuterated Acetylene (C2HD): A Comprehensive Technical Analysis of its Natural Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of monodeuterated acetylene (C2HD), a molecule of significant interest in astrophysical and planetary sciences. This document summarizes the current quantitative data, details the experimental methodologies for its detection and quantification, and presents a visual representation of the analytical workflow.

Quantitative Data Summary

The natural abundance of C2HD has been most notably quantified in the atmosphere of Titan, Saturn's largest moon. The following table summarizes the key quantitative findings from peer-reviewed research.

ParameterValueLocationReference
C2HD Abundance1.27 x 10-9Titan's Atmosphere (mid-latitudes)[1]
D/H Ratio in Acetylene2.09 ± 0.45 x 10-4Titan's Atmosphere (mid-latitudes)[1]
C2HD Abundance IncreaseTwofold increase at latitudes higher than 60° NTitan's Atmosphere[1]

Experimental Protocols

The determination of C2HD abundance in planetary atmospheres relies on a combination of observational data and laboratory measurements. The primary techniques employed are high-resolution infrared spectroscopy and mass spectrometry.

Observational Data Acquisition: Fourier Transform Infrared Spectrometry (FTIR)

The in-situ analysis of Titan's atmospheric composition was performed using the Cassini Composite Infrared Spectrometer (CIRS). This instrument, aboard the Cassini spacecraft, collected high-resolution infrared spectra of Titan's atmosphere.

  • Instrument: Cassini Composite Infrared Spectrometer (CIRS)

  • Technique: Nadir and limb spectral observations were conducted to capture emissions from different atmospheric layers.

  • Spectral Bands: The detection of C2HD was primarily achieved through the identification of its ν5 and ν4 vibrational bands at 678 cm-1 and 519 cm-1, respectively.[1]

  • Data Analysis: The abundance of C2HD was derived by fitting the observed spectral lines with synthetic spectra generated from atmospheric models. This process requires precise knowledge of the molecule's spectroscopic parameters, which are obtained from laboratory measurements.

Laboratory Reference Data: High-Resolution Spectroscopy and Sample Preparation

To accurately model the atmospheric spectra and retrieve the abundance of C2HD, high-resolution laboratory spectra of a known C2HD sample are essential.

  • Sample Preparation:

    • Source: Monodeuterated acetylene (C2HD) gas was procured from a commercial supplier (e.g., C/D/N Isotopes Inc.).

    • Enrichment: The isotopic enrichment of the sample is a critical parameter and was verified using gas chromatography and mass spectrometry. A typical enrichment for such studies is around 97%.[1]

    • Purification: The gaseous sample was transferred under vacuum and stored at cryogenic temperatures (liquid nitrogen) to ensure purity.

  • Spectroscopic Measurement:

    • Instrument: A high-resolution Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Equinox 55) was used to record the infrared absorption spectra of the C2HD sample.[1]

    • Resolution: Spectra were typically recorded at a resolution of 0.5 cm-1 or higher to resolve the rotational-vibrational lines.[1]

    • Data Processing: Multiple scans were averaged to achieve a high signal-to-noise ratio. The integrated band intensities for the vibrational modes of C2HD were then determined from these spectra. These laboratory-derived intensities are crucial for the accurate modeling of the observational data.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for determining the natural abundance of C2HD in a planetary atmosphere.

C2HD_Abundance_Workflow cluster_obs Observational Data Acquisition cluster_lab Laboratory Reference Data cluster_analysis Data Analysis & Interpretation CIRS Cassini Composite Infrared Spectrometer (CIRS) SpectralData Infrared Spectral Data (Nadir & Limb Observations) CIRS->SpectralData Collection TitanAtmosphere Titan's Atmosphere TitanAtmosphere->CIRS Emission SpectralFitting Spectral Fitting & Abundance Retrieval SpectralData->SpectralFitting C2HD_Sample C2HD Gas Sample (97% Enrichment) FTIR High-Resolution FTIR Spectrometer C2HD_Sample->FTIR Measurement ReferenceSpectra Laboratory Reference Spectra (Band Intensities) FTIR->ReferenceSpectra Analysis AtmosphericModel Atmospheric Radiative Transfer Model ReferenceSpectra->AtmosphericModel AtmosphericModel->SpectralFitting AbundanceResults C2HD Abundance & D/H Ratio SpectralFitting->AbundanceResults

Workflow for determining C2HD abundance.

References

Molecular weight and formula of acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of acetylene-d1 (deuterated acetylene), a crucial tool in mechanistic chemistry and isotopic labeling studies. We will cover its fundamental properties, synthesis, and applications, with a focus on its utility in research and development.

Core Properties of this compound

This compound, also known as deuterioethyne, is a deuterated isotopologue of acetylene. It is a colorless gas, sometimes with a garlic-like odor due to impurities in commercial grades[1][2][3]. As a simple asphyxiant, high concentrations can lead to unconsciousness and other adverse health effects[1][2].

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula HCCD or C₂HD[4][5]
Molecular Weight 27.04 g/mol [1][6]
27.02193 g/mol [4]
27.0434 g/mol [5]
Exact Mass 27.0219268097 Da[1]
CAS Number 2210-34-6[1][4][5]
Physical Form Colorless Gas[1][4]
Purity (typical) approx. 95 atom % D[4]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound requires careful control to achieve high isotopic enrichment. The following outlines a general methodology based on common techniques.

A promising method for producing this compound with high selectivity is through the electrochemical reduction of acetylene in the presence of a deuterium source, such as heavy water (D₂O).

  • Electrochemical Cell Setup: An electrochemical cell is prepared with a suitable catalyst-coated cathode.

  • Reactant Introduction: Acetylene gas is introduced into the cell where it is adsorbed onto the catalyst surface.

  • Deuterium Source: Heavy water (D₂O) is introduced and reduced at the cathode, generating adsorbed deuterium atoms on the catalyst.

  • Semi-Deuteration: The active deuterium species react with the adsorbed acetylene molecules. By carefully controlling the electrode potential and reactant flow rates, the reaction can be managed to favor the semi-deuteration, yielding this compound (HCCD)[6]. This method aims to minimize the formation of byproducts like fully deuterated acetylene (C₂D₂) and unreacted acetylene (C₂H₂)[6].

Regardless of the synthetic route, the resulting gas is typically a mixture of acetylene isotopologues and chemical impurities. A multi-step purification process is therefore essential.

  • Chemical Purification (Scrubbing):

    • Wet Scrubbing: The raw gas stream is bubbled through chemical solutions to remove impurities. Common impurities from methods like using calcium carbide include phosphine (PH₃), hydrogen sulfide (H₂S), and ammonia (NH₃). Scrubbing agents can include concentrated sulfuric acid or acidified copper(II) sulfate solutions[6].

    • Dry Purification: The gas is passed through a column containing a solid purifying agent, such as chromic acid or ferric chloride on a porous support, to remove residual impurities[6].

  • Isotopic Enrichment (Cryogenic Distillation):

    • Due to the nearly identical chemical properties of C₂H₂, C₂HD, and C₂D₂, separating these isotopologues is challenging[6].

    • Cryogenic distillation is a common technique for this separation on a larger scale. This method exploits the slight differences in the boiling points of the isotopologues[6].

    • The purified gas mixture is cooled to low temperatures in a specialized fractional distillation column to separate the different deuterated forms of acetylene[6].

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

AcetyleneD1_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage acetylene Acetylene (C₂H₂) electrochemical_cell Electrochemical Cell (Controlled Potential) acetylene->electrochemical_cell d2o Heavy Water (D₂O) d2o->electrochemical_cell raw_gas Raw Gas Mixture (C₂H₂, C₂HD, C₂D₂, Impurities) electrochemical_cell->raw_gas Yields wet_scrubbing Wet Scrubbing (e.g., H₂SO₄) raw_gas->wet_scrubbing dry_purification Dry Purification (e.g., Chromic Acid) wet_scrubbing->dry_purification cryogenic_distillation Cryogenic Distillation dry_purification->cryogenic_distillation final_product Purified this compound (HCCD, >95% D) cryogenic_distillation->final_product Enriches

References

An In-depth Technical Guide to the Thermodynamic Properties of Deuterated Acetylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of deuterated acetylene (C₂D₂), a molecule of significant interest in various research fields, including spectroscopy, astrophysics, and as a starting material in deuterated drug development. This document details the calculation of its thermodynamic functions from spectroscopic data, outlines the experimental protocols for obtaining such data, and presents the key thermodynamic parameters in a structured format.

Introduction

Deuterated acetylene, also known as dideuteroacetylene, is an isotopologue of acetylene where both hydrogen atoms are replaced by deuterium atoms. This isotopic substitution leads to a significant change in its vibrational and rotational energy levels due to the mass difference between hydrogen and deuterium. These changes, in turn, affect its macroscopic thermodynamic properties such as enthalpy, entropy, and heat capacity. A precise understanding of these properties is crucial for modeling chemical reactions, understanding isotopic fractionation in astrophysical environments, and for the controlled synthesis of complex deuterated molecules in pharmaceutical development.

Calculation of Thermodynamic Properties from Spectroscopic Data

The total energy of a molecule can be approximated as the sum of its translational, rotational, vibrational, and electronic energies. For a linear molecule like deuterated acetylene in its ground electronic state, the thermodynamic functions can be calculated by considering the contributions from each of these degrees of freedom.

The following diagram illustrates the workflow for calculating the thermodynamic properties of C₂D₂ from spectroscopic data:

workflow cluster_calc Statistical Thermodynamics Calculation exp_ftir FTIR Spectroscopy vib_freq Vibrational Frequencies (νᵢ) exp_ftir->vib_freq rot_const Rotational Constant (B) exp_ftir->rot_const exp_raman Raman Spectroscopy exp_raman->vib_freq exp_raman->rot_const partition_func Partition Functions (q_trans, q_rot, q_vib) vib_freq->partition_func rot_const->partition_func thermo_props Thermodynamic Properties (S°, C_p°, H° - H°₀) partition_func->thermo_props

Figure 1: Workflow for the calculation of thermodynamic properties of C₂D₂ from spectroscopic data.
Key Parameters for Calculation

The calculation of the thermodynamic functions relies on the following key molecular parameters for C₂D₂:

  • Fundamental Vibrational Frequencies (ν̃ᵢ): These are the energies of the normal modes of vibration of the molecule. For a linear tetratomic molecule like C₂D₂, there are 3N-5 = 7 vibrational degrees of freedom. These are typically determined from infrared (IR) and Raman spectroscopy.

  • Rotational Constant (B): This constant is related to the moment of inertia of the molecule and is determined from the fine structure of rotational or rovibrational spectra.

  • Symmetry Number (σ): This number accounts for the number of indistinguishable orientations of a molecule that can be achieved through rotation. For the linear and symmetric C₂D₂ molecule, which belongs to the D∞h point group, the symmetry number is 2.

  • Standard Enthalpy of Formation (ΔfH°): This is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. This value is typically determined experimentally or through high-level theoretical calculations and is a necessary component for calculating the total enthalpy.

Tabulated Thermodynamic Data

The following tables summarize the key spectroscopic constants and the calculated thermodynamic properties for deuterated acetylene.

Spectroscopic Data for C₂D₂

The fundamental vibrational frequencies and the rotational constant for gaseous C₂D₂ are essential for the calculation of its thermodynamic properties.

Parameter                                                                                  Value                                                                                  
Vibrational Frequencies (cm⁻¹)
ν₁ (Σg⁺) - Symmetric C-D stretch2705.29
ν₂ (Σg⁺) - C≡C stretch1762.4
ν₃ (Σu⁺) - Antisymmetric C-D stretch2439.247248
ν₄ (Πg) - Trans-bend511
ν₅ (Πu) - Cis-bend538.6370708
Rotational Constant (B₀ in GHz) 25.2771
Symmetry Number (σ) 2

Note: The vibrational frequencies are compiled from various spectroscopic studies. The values for ν₃ and ν₅ are from high-resolution FTIR studies.[1]

Calculated Thermodynamic Properties of C₂D₂

The following table presents the calculated standard molar entropy (S°), molar heat capacity at constant pressure (C_p°), and the enthalpy function (H° - H°₀) for deuterated acetylene at standard temperature (298.15 K) and a pressure of 1 bar. The standard enthalpy of formation for C₂H₂ is provided for comparison.[2]

Thermodynamic Property                                                                                  Value                                                                                  
Standard Molar Entropy (S°) at 298.15 K (J K⁻¹ mol⁻¹) 208.8
Molar Heat Capacity (C_p°) at 298.15 K (J K⁻¹ mol⁻¹) 46.5
Enthalpy Function (H° - H°₀) at 298.15 K (kJ mol⁻¹) 10.5
Standard Enthalpy of Formation (ΔfH°) of C₂H₂ at 298.15 K (kJ mol⁻¹) 227.40

Experimental Protocols for Spectroscopic Analysis

The determination of the vibrational frequencies and rotational constants of deuterated acetylene is primarily achieved through high-resolution infrared and Raman spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the infrared-active vibrational modes (ν₃ and ν₅) and to resolve the rotational fine structure to determine the rotational constant (B).

Methodology:

  • Sample Preparation: Gaseous C₂D₂ is introduced into a long-path gas cell. The pressure of the gas is optimized to achieve sufficient absorption without significant pressure broadening of the spectral lines.

  • Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed. The instrument typically consists of a broadband infrared source, a Michelson interferometer, the sample cell, and a sensitive detector (e.g., a liquid nitrogen-cooled MCT detector).

  • Data Acquisition: The interferometer modulates the infrared radiation, which then passes through the gas sample. The detector measures the interferogram, which is the Fourier transform of the spectrum.

  • Data Analysis: The recorded interferogram is computationally converted into a spectrum using a Fast Fourier Transform (FFT) algorithm. The positions of the absorption lines in the P and R branches of the rovibrational bands are precisely measured. These line positions are then fitted to a polynomial expansion in J(J+1) to extract the band origins (vibrational frequencies) and the rotational constants for the ground and vibrationally excited states.

The following diagram outlines the experimental workflow for FTIR spectroscopy of C₂D₂:

ftir_workflow cluster_setup Experimental Setup cluster_process Data Processing cluster_results Results ir_source IR Source interferometer Michelson Interferometer ir_source->interferometer gas_cell Gas Cell with C₂D₂ interferometer->gas_cell detector MCT Detector gas_cell->detector interferogram Interferogram Recording detector->interferogram fft Fast Fourier Transform interferogram->fft spectrum High-Resolution Spectrum fft->spectrum analysis Rovibrational Line Fitting spectrum->analysis vib_freq_ir Vibrational Frequencies (ν₃, ν₅) analysis->vib_freq_ir rot_const_ir Rotational Constant (B) analysis->rot_const_ir

Figure 2: Experimental workflow for FTIR spectroscopy of gaseous C₂D₂.
Raman Spectroscopy

Objective: To measure the Raman-active vibrational modes (ν₁, ν₂, and ν₄) which are infrared-inactive due to the molecule's center of symmetry.

Methodology:

  • Sample Preparation: A sample of gaseous C₂D₂ is contained within a high-pressure cell equipped with windows that are transparent to the laser excitation wavelength and the scattered Raman signal.

  • Instrumentation: A Raman spectrometer is used, which consists of a high-intensity monochromatic laser source (e.g., an argon-ion or a frequency-doubled Nd:YAG laser), focusing and collection optics, the sample cell, a monochromator or spectrograph to disperse the scattered light, and a sensitive detector (e.g., a CCD camera).

  • Data Acquisition: The laser beam is focused into the gas sample. The scattered light, which includes the strong Rayleigh scattering at the laser frequency and the weak Raman scattering at shifted frequencies, is collected at a 90-degree angle to the incident beam to minimize interference from Rayleigh scattering.

  • Data Analysis: The dispersed Raman spectrum is recorded by the detector. The frequency shifts of the Raman lines from the excitation frequency correspond to the vibrational frequencies of the Raman-active modes. Analysis of the rotational structure of the Raman bands can also provide information on the rotational constant.

Conclusion

This technical guide has detailed the thermodynamic properties of deuterated acetylene, C₂D₂, by leveraging spectroscopic data within the framework of statistical thermodynamics. The provided tables of spectroscopic constants and calculated thermodynamic functions offer valuable data for researchers in diverse scientific and industrial fields. The outlined experimental protocols for FTIR and Raman spectroscopy provide a methodological basis for the determination of the necessary molecular parameters. A precise experimental determination of the standard enthalpy of formation of C₂D₂ would be a valuable addition to the existing data and would further refine the calculated thermodynamic properties.

References

An In-depth Technical Guide to the Historical Preparation of Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the preparation of monodeuterated acetylene (acetylene-d1 or C2HD), a valuable isotopologue in various scientific disciplines. The following sections detail the core synthetic strategies, provide in-depth experimental protocols, and present quantitative data to facilitate the reproduction and understanding of these early isotopic labeling techniques.

Reaction of Calcium Carbide with Heavy Water

The most prevalent and historically significant method for the synthesis of deuterated acetylenes involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O). The generation of acetylene from calcium carbide and water has been a cornerstone of organic chemistry, and the adaptation of this reaction using a deuterated reagent provided a straightforward route to isotopically labeled acetylene. For the specific preparation of this compound, a mixture of heavy water and light water (H₂O) is utilized.

Experimental Protocol

This protocol is adapted from historical laboratory procedures for the synthesis of C₂HD for spectroscopic analysis.

Materials:

  • Calcium Carbide (CaC₂)

  • Heavy Water (D₂O, 99.8 atom % D)

  • Distilled Water (H₂O)

  • Alumina (Al₂O₃), anhydrous

  • Dry Ice

  • Isopropanol

Equipment:

  • A gas generation flask equipped with a dropping funnel and a gas outlet.

  • A series of cold traps (Dewar flasks).

  • A vacuum line.

  • A gas collection vessel or infrared gas cell.

Procedure:

  • Apparatus Setup: Assemble the gas generation apparatus as depicted in the workflow diagram below. The system should be thoroughly dried to prevent contamination from atmospheric moisture.

  • Reactant Preparation: Place a sample of calcium carbide, mixed with anhydrous alumina, into the gas generation flask. The addition of alumina has been reported to promote the formation of C₂HD over the fully deuterated C₂D₂ and undeuterated C₂H₂.

  • Reagent Mixture: Prepare a 1:1 molar mixture of heavy water (D₂O) and distilled water (H₂O).

  • Gas Generation: Evacuate the apparatus using the vacuum line. Slowly add the D₂O/H₂O mixture from the dropping funnel onto the calcium carbide. The reaction is exothermic and will proceed to generate a mixture of deuterated and non-deuterated acetylene.

  • Product Collection: The evolved gas is passed through a cold trap maintained at -78 °C (dry ice/isopropanol bath) to remove any water vapor. The this compound, along with other acetylene isotopologues, is then collected in a second cold trap cooled with liquid nitrogen (-196 °C).

  • Purification (Optional): The collected acetylene can be further purified by fractional distillation at low temperature to enrich the C₂HD content, although this was not always performed in early experiments.

Quantitative Data

Historical records on the precise quantitative yields and isotopic purity of C₂HD prepared by this method are often sparse. The isotopic distribution of the product is highly dependent on the H₂O/D₂O ratio in the reactant mixture and the specific reaction conditions.

ParameterValue/RangeNotes
H₂O:D₂O Molar Ratio 1:1For preferential formation of C₂HD.
Reaction Temperature AmbientThe reaction is exothermic.
Pressure Atmospheric or slightly reduced
Expected Isotopic Distribution VariableA mixture of C₂H₂, C₂HD, and C₂D₂ is typically formed.

Table 1: Summary of reaction parameters for the preparation of this compound from calcium carbide.

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reagent Reagent Preparation cluster_reaction Gas Generation & Collection CaC2 Calcium Carbide (CaC2) CaC2->mix_solids Al2O3 Alumina (Al2O3) Al2O3->mix_solids generation_flask Generation Flask mix_solids->generation_flask Add to Flask cold_trap_1 Cold Trap 1 (-78 °C) generation_flask->cold_trap_1 Evolved Gas D2O Heavy Water (D2O) D2O->mix_liquids H2O Distilled Water (H2O) H2O->mix_liquids dropping_funnel Dropping Funnel mix_liquids->dropping_funnel 1:1 Mixture dropping_funnel->generation_flask Slow Addition cold_trap_2 Cold Trap 2 (-196 °C) cold_trap_1->cold_trap_2 Purified Gas vacuum Vacuum cold_trap_2->vacuum product This compound (C2HD) cold_trap_2->product Collected Product

Experimental workflow for C2HD synthesis.

Base-Catalyzed Isotope Exchange

Another historical approach for the preparation of terminally deuterated alkynes involves base-catalyzed hydrogen-deuterium exchange. While less common for the direct synthesis of this compound from non-deuterated acetylene due to the gaseous nature of the starting material, the principles of this method were applied to other alkynes and are relevant to the historical context of isotopic labeling.

General Experimental Protocol

This generalized protocol is based on methods developed for other terminal alkynes.

Materials:

  • Acetylene (C₂H₂)

  • Deuterium Oxide (D₂O)

  • A suitable base (e.g., sodium amide, potassium tert-butoxide)

  • An inert solvent (e.g., tetrahydrofuran, dimethyl sulfoxide)

Equipment:

  • A reaction vessel suitable for handling gaseous reagents under pressure.

  • A stirring mechanism.

  • A system for monitoring the reaction progress (e.g., by infrared spectroscopy).

Procedure:

  • Reaction Setup: In a reaction vessel, a solution of the base in a suitable inert solvent is prepared.

  • Deuterium Source: Deuterium oxide is added to the reaction mixture.

  • Acetylene Addition: Acetylene gas is bubbled through the solution or introduced into the sealed reaction vessel under pressure.

  • Reaction: The mixture is stirred at a specific temperature for a defined period to allow for the deprotonation of acetylene by the base and subsequent reprotonation by D₂O, leading to deuterium incorporation.

  • Workup and Isolation: The reaction is quenched, and the deuterated acetylene is isolated from the reaction mixture, typically by vacuum transfer.

Quantitative Data

Quantitative data for the base-catalyzed exchange of acetylene itself is scarce in early literature. The efficiency of the exchange would be highly dependent on the choice of base, solvent, and reaction conditions.

ParameterGeneral RangeNotes
Base Strong bases (e.g., NaNH₂, KOtBu)Required to deprotonate the weakly acidic acetylenic proton.
Solvent Aprotic, inertTo avoid proton contamination.
Temperature VariableDependent on the reactivity of the base and substrate.
Deuterium Incorporation VariableCan range from low to high depending on the conditions.

Table 2: General parameters for base-catalyzed deuterium exchange in alkynes.

Signaling Pathway Diagram

G C2H2 Acetylene (H-C≡C-H) Acetylide Acetylide Anion (H-C≡C⁻) C2H2->Acetylide Deprotonation HB Conjugate Acid (HB) Base Base (B⁻) Base->Acetylide Acetylide->C2H2 Reprotonation (H₂O contaminant) C2HD This compound (H-C≡C-D) Acetylide->C2HD Deuteration D2O Heavy Water (D-O-D) D2O->C2HD OD OD⁻

Base-catalyzed H/D exchange mechanism.

Conclusion

The historical preparation of this compound primarily relied on the straightforward reaction of calcium carbide with a mixture of heavy and light water. This method, while simple in concept, offered limited control over the precise isotopic distribution of the product. Base-catalyzed hydrogen-deuterium exchange represents another fundamental approach to isotopic labeling, though its application directly to gaseous acetylene was less common in early practices. These foundational methods paved the way for the more sophisticated and controlled isotopic labeling techniques used in modern research and drug development.

Methodological & Application

Application of Acetylene-d1 in Vibrational Spectroscopy: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylene-d1 (C₂HD), a deuterated isotopologue of acetylene, serves as a valuable tool in vibrational spectroscopy studies. The substitution of a hydrogen atom with its heavier isotope, deuterium, induces a significant and predictable shift in the vibrational frequencies of the molecule. This isotopic labeling allows for the precise assignment of vibrational modes, investigation of intramolecular vibrational energy redistribution (IVR), and the study of reaction dynamics. This document provides detailed application notes and experimental protocols for the synthesis and spectroscopic analysis of this compound for researchers, scientists, and professionals in drug development and materials science.

The change in mass upon deuterium substitution primarily affects the C-H stretching and bending vibrations, leading to lower frequency modes for the C-D bonds due to the increased reduced mass of the oscillator. This "isotopic shift" is a cornerstone of vibrational analysis, providing a clear marker for identifying and tracking specific molecular motions.

Key Applications

  • Vibrational Mode Assignment: The distinct frequency shifts upon deuteration provide unambiguous assignment of C-H and C-D stretching and bending modes in infrared (IR) and Raman spectra.

  • Probing Molecular Structure and Bonding: High-resolution rovibrational spectroscopy of this compound, in conjunction with data from other isotopologues, allows for the precise determination of equilibrium bond lengths and rotational constants.

  • Reaction Dynamics and Mechanisms: Isotopic labeling with deuterium can be used to trace the pathways of hydrogen atoms in chemical reactions and to study kinetic isotope effects.

  • Surface Science: this compound is used to study the adsorption and reaction of acetylene on catalytic surfaces, with vibrational spectroscopy providing insights into the orientation and bonding of the adsorbed species.

Data Presentation

The following table summarizes the fundamental vibrational frequencies for acetylene and its deuterated isotopologues, C₂H₂, C₂HD, and C₂D₂. These values highlight the effect of isotopic substitution on the vibrational modes.

Vibrational Mode Description **Symmetry (C₂H₂/C₂D₂) **Symmetry (C₂HD) C₂H₂ Frequency (cm⁻¹) C₂HD Frequency (cm⁻¹) C₂D₂ Frequency (cm⁻¹) Activity
ν₁Symmetric C-H stretchΣ⁺gΣ⁺3373.73335.0 (C-H)2704.5Raman
ν₂C≡C stretchΣ⁺gΣ⁺1974.31851.01762.4Raman
ν₃Antisymmetric C-H stretchΣ⁺uΣ⁺3289.02584.0 (C-D)2439.2IR
ν₄Trans-bendΠgΠ612.0518.4505.0Raman
ν₅Cis-bendΠuΠ730.3677.8538.0IR

Experimental Protocols

This section outlines the procedures for the synthesis of this compound and its subsequent analysis using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Protocol 1: Synthesis of this compound (C₂HD)

This protocol is adapted from established laboratory procedures for the synthesis of deuterated acetylenes.[1]

Materials:

  • Calcium carbide (CaC₂)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deionized water (H₂O)

  • Alumina (Al₂O₃), optional, to promote C₂HD formation[1]

  • Gas-tight syringe

  • Schlenk line or vacuum apparatus

  • Cold trap (e.g., liquid nitrogen)

  • Infrared gas cell (with KBr or NaCl windows)

  • Raman gas cell

Procedure:

  • Apparatus Setup: Assemble a clean and dry gas generation apparatus connected to a vacuum line. This typically consists of a reaction flask, a dropping funnel, and a connection to a cold trap and the gas cell.

  • Reactant Preparation: Place a few grams of calcium carbide in the reaction flask. If desired, mix with a small amount of alumina to enhance the yield of C₂HD over C₂H₂ and C₂D₂.[1]

  • System Evacuation: Evacuate the entire apparatus, including the gas cell, to a pressure below 1 Torr to remove air and residual moisture.

  • Reactant Mixture: Prepare a 50:50 mixture of D₂O and H₂O in a gas-tight syringe.

  • Gas Generation: Slowly add the D₂O/H₂O mixture dropwise from the syringe or dropping funnel onto the calcium carbide. The following reactions will occur:

    • CaC₂ + 2 H₂O → Ca(OH)₂ + C₂H₂

    • CaC₂ + 2 D₂O → Ca(OD)₂ + C₂D₂

    • CaC₂ + H₂O + D₂O → Ca(OH)(OD) + C₂HD

  • Gas Collection: The generated acetylene gas mixture is passed through a cold trap cooled with liquid nitrogen to remove unreacted water/D₂O and other impurities. The purified gas is then collected in the evacuated gas cell to the desired pressure (e.g., 50-250 Torr).[1]

  • Safety Precautions: Acetylene is a highly flammable gas. All operations should be performed in a well-ventilated fume hood, and sources of ignition must be eliminated.

Protocol 2: FTIR Spectroscopy of this compound

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Infrared gas cell (path length appropriate for desired absorbance)

  • Vacuum line for sample handling

Procedure:

  • Background Spectrum: Collect a background spectrum of the evacuated IR gas cell. This will be used to correct for the absorbance of the cell windows and any residual atmospheric gases in the spectrometer.

  • Sample Introduction: Fill the IR gas cell with the synthesized this compound gas to the desired pressure.

  • Sample Spectrum: Record the FTIR spectrum of the this compound sample. A typical spectral range for fundamental vibrations is 400-4000 cm⁻¹. For high-resolution studies, a narrower range focusing on specific rovibrational bands is used.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of this compound.

    • Identify the vibrational bands corresponding to the fundamental modes of C₂HD, as well as any residual C₂H₂ and C₂D₂.

    • For high-resolution spectra, perform a rovibrational analysis to determine rotational constants and precise band origins.

Protocol 3: Raman Spectroscopy of this compound

Instrumentation:

  • Raman Spectrometer with a suitable laser excitation source (e.g., Ar⁺ laser)

  • Raman gas cell (often a multi-pass cell for enhanced signal)[2][3]

  • High-resolution spectrograph and detector

Procedure:

  • Sample Preparation: Fill the Raman gas cell with the synthesized this compound gas. The pressure may need to be higher than for FTIR to obtain a good signal-to-noise ratio (e.g., 150-400 Torr).[2][3]

  • Laser Alignment: Align the excitation laser beam through the sample cell to maximize the collection of scattered light.

  • Spectrum Acquisition: Acquire the Raman spectrum of the this compound sample. The spectral regions of interest will be around the expected frequencies for the Raman-active modes (ν₁, ν₂, and ν₄).

  • Data Analysis:

    • Identify the Raman-active vibrational bands of C₂HD.

    • Analyze the rotational fine structure of the bands to obtain molecular constants.

    • Compare the observed spectra with theoretical predictions and literature values.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Collection cluster_analysis Spectroscopic Analysis CaC2 Calcium Carbide (CaC₂) Reaction Gas Generation CaC2->Reaction H2O_D2O 50:50 H₂O/D₂O Mixture H2O_D2O->Reaction ColdTrap Cold Trap (-196 °C) Reaction->ColdTrap Gas Stream GasCell Evacuated Gas Cell ColdTrap->GasCell Purified C₂HD FTIR FTIR Spectroscopy GasCell->FTIR Raman Raman Spectroscopy GasCell->Raman Data Data Analysis FTIR->Data Raman->Data

Caption: Experimental workflow for the synthesis and vibrational spectroscopy of this compound.

isotopic_effect cluster_molecule Molecule cluster_vibration Vibrational Mode cluster_frequency Frequency C2H2 Acetylene (C₂H₂) CH_stretch C-H Stretch C2H2->CH_stretch has C2HD This compound (C₂HD) C2HD->CH_stretch has CD_stretch C-D Stretch C2HD->CD_stretch also has High_Freq High Frequency (~3300 cm⁻¹) CH_stretch->High_Freq vibrates at Low_Freq Lower Frequency (~2600 cm⁻¹) CD_stretch->Low_Freq vibrates at

Caption: Logical relationship of isotopic substitution on C-H stretching frequencies in acetylene.

References

Acetylene-d1 as a Probe in Surface Science Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing acetylene-d1 (H-C≡C-D) as a sensitive probe molecule in a variety of surface science experiments. The unique vibrational signature of the C-D bond offers a distinct advantage in identifying adsorption sites, understanding reaction mechanisms, and characterizing surface structures.

Introduction to this compound as a Surface Probe

Acetylene (C₂H₂) and its isotopologues are fundamental molecules in surface science for studying hydrocarbon chemistry on catalytic surfaces. The use of monodeuterated acetylene (this compound, H-C≡C-D) provides a powerful tool for vibrational spectroscopy techniques. The C-D stretch and bend vibrations occur at frequencies distinct from C-H modes and from vibrations of other adsorbates or the substrate, simplifying spectral interpretation. This isotopic labeling allows for precise tracking of the C-D bond's behavior upon adsorption and reaction, offering insights into bond activation, molecular orientation, and reaction pathways.

Key Experimental Techniques and Protocols

The following sections detail the application of this compound in several key surface science techniques. These protocols are intended as a general guide and may require optimization based on the specific ultra-high vacuum (UHV) system and substrate being studied.

Temperature Programmed Desorption (TPD)

TPD is used to determine the desorption energetics of adsorbates from a surface.[1][2] By monitoring the desorption of this compound and any reaction products as a function of temperature, one can extract information about the strength of the surface-adsorbate bond and identify reaction pathways.

Experimental Protocol for TPD:

  • Sample Preparation:

    • Clean the single-crystal substrate in the UHV chamber through cycles of ion sputtering and annealing to achieve a clean, well-ordered surface, verified by Auger Electron Spectroscopy (AES) or Low-Energy Electron Diffraction (LEED).

    • Cool the sample to the desired adsorption temperature, typically below 100 K, to ensure molecular adsorption.

  • Dosing of this compound:

    • Introduce this compound gas into the UHV chamber through a leak valve to a desired pressure (typically 1 x 10⁻⁸ to 1 x 10⁻⁷ mbar) for a specific time to achieve the desired surface coverage. The exposure is often measured in Langmuirs (1 L = 1 x 10⁻⁶ torr·s).

  • TPD Measurement:

    • Position the sample in front of a quadrupole mass spectrometer (QMS).

    • Heat the sample at a linear rate (e.g., 2-10 K/s).[1]

    • Simultaneously, monitor the partial pressures of relevant masses with the QMS. For this compound, this would include m/z = 27 (C₂HD⁺), and potentially fragments like m/z = 26 (C₂H⁺), m/z = 14 (CD⁺), as well as possible reaction products like H₂ (m/z=2), HD (m/z=3), and D₂ (m/z=4).

    • Plot the QMS signal for each mass as a function of temperature to obtain the TPD spectra.

Data Presentation:

SurfaceAdsorbateDesorption Peak Temperature (K)Desorption OrderReference
Pt(111)C₂H₂~250 K, ~450 K (decomposition)First[3]
Pt(100)C₂H₂Higher than Pt(111)First[3]

Note: Specific TPD data for this compound is scarce in the readily available literature. The data for C₂H₂ is provided for context. The desorption behavior of C₂HD is expected to be very similar to C₂H₂ due to the small difference in mass.

Logical Workflow for TPD Data Analysis:

TPD_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis Start Start Clean_Surface Clean Single Crystal Surface Start->Clean_Surface Cool_Sample Cool Sample to Adsorption Temperature Clean_Surface->Cool_Sample Dose_C2HD Dose with this compound Cool_Sample->Dose_C2HD Heat_Sample Linearly Heat Sample Dose_C2HD->Heat_Sample Detect_Desorption Detect Desorbing Species with QMS Heat_Sample->Detect_Desorption Plot_Data Plot QMS Signal vs. Temperature Detect_Desorption->Plot_Data Raw Data Identify_Peaks Identify Desorption Peaks Plot_Data->Identify_Peaks Determine_Kinetics Determine Desorption Kinetics (Redhead Analysis) Identify_Peaks->Determine_Kinetics Interpret_Results Interpret Binding Energies and Reaction Pathways Determine_Kinetics->Interpret_Results

Caption: Workflow for a Temperature Programmed Desorption (TPD) experiment.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

HREELS is a highly sensitive technique for measuring the vibrational modes of adsorbates on a surface.[4] The energy loss of inelastically scattered electrons corresponds to the vibrational quanta of the adsorbate, providing information about its chemical identity, bonding geometry, and interaction with the surface.

Experimental Protocol for HREELS:

  • Sample Preparation and Dosing: Follow the same procedure as for TPD (steps 1 and 2).

  • HREELS Measurement:

    • Direct a monochromatic beam of low-energy electrons (typically 1-10 eV) onto the surface.

    • Analyze the energy of the scattered electrons at a specific angle (typically specular, i.e., angle of incidence equals angle of reflection).

    • Plot the intensity of scattered electrons as a function of their energy loss relative to the elastic peak (zero loss).

    • Off-specular measurements can be performed to distinguish between dipole and impact scattering mechanisms, providing further information on the symmetry of the vibrational modes.

Data Presentation:

SurfaceAdsorbateVibrational ModeFrequency (cm⁻¹)AssignmentReference
Gas PhaseC₂HDν(C-D)~2584C-D stretchN/A
Gas PhaseC₂HDν(C-H)~3335C-H stretchN/A
Gas PhaseC₂HDν(C≡C)~1851C-C stretchN/A
Gas PhaseC₂HDδ(C-H/C-D)~519, ~683Bending modesN/A

Experimental Workflow for HREELS:

HREELS_Workflow cluster_exp Experiment cluster_data Data Processing & Analysis Start Start Prepare_Sample Prepare and Dose Sample Start->Prepare_Sample Electron_Beam Direct Monochromatic Electron Beam onto Surface Prepare_Sample->Electron_Beam Analyze_Scattered Energy-Analyze Scattered Electrons Electron_Beam->Analyze_Scattered Plot_Spectrum Plot Intensity vs. Energy Loss Analyze_Scattered->Plot_Spectrum Raw Data Assign_Peaks Assign Vibrational Modes Plot_Spectrum->Assign_Peaks Determine_Geometry Determine Adsorption Geometry from Selection Rules Assign_Peaks->Determine_Geometry RAIRS_Signaling cluster_light Light Interaction cluster_surface Surface Interaction cluster_detection Detection IR_Source Infrared Source Polarizer Polarizer (p-polarized light) IR_Source->Polarizer Sample Sample Surface with Adsorbed C2HD Polarizer->Sample Grazing Incidence Vibrational_Excitation Vibrational Excitation (modes with perpendicular dipole moment) Sample->Vibrational_Excitation absorption Reflected_Beam Reflected IR Beam Sample->Reflected_Beam Detector IR Detector Reflected_Beam->Detector Spectrum RAIRS Spectrum Detector->Spectrum STM_Logic Tip STM Tip Tunneling_Current Tunneling Current Tip->Tunneling_Current Surface Surface with Adsorbed C2HD Surface->Tunneling_Current Bias Bias Voltage Bias->Tunneling_Current Feedback_Loop Feedback Loop Tunneling_Current->Feedback_Loop Feedback_Loop->Tip Adjusts z-position Topographic_Image Topographic Image Feedback_Loop->Topographic_Image Generates Image

References

Applications of Acetylene-d1 in Catalysis Research: Unraveling Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of acetylene-d1 (C₂HD) in catalysis research. Isotopic labeling with deuterium is a powerful technique to elucidate reaction mechanisms, identify rate-determining steps, and characterize catalyst surfaces. This compound, with its distinct spectroscopic signature and mass, serves as an invaluable probe in these investigations.

Elucidating Reaction Mechanisms: Kinetic Isotope Effect in Acetylene Dimerization

A primary application of this compound is in determining the kinetic isotope effect (KIE) of a reaction. The KIE, the ratio of the rate constant of a reaction using a light isotopologue (e.g., C₂H₂) to that of its heavier counterpart (e.g., C₂D₂ or C₂HD), can reveal whether a C-H bond is broken in the rate-determining step.

Application Note: Dimerization of Acetylene with a Nieuwland Catalyst

The dimerization of acetylene to vinylacetylene, a key step in the production of synthetic rubber, is catalyzed by a Nieuwland catalyst (a mixture of copper(I) chloride and a salt like ammonium chloride in water). Studies utilizing deuterated acetylene have been instrumental in understanding the reaction mechanism. A significant deuterium kinetic isotope effect has been observed in this reaction, providing insight into the rate-limiting step.

Quantitative Data:

ReactionSubstrateSolventKinetic Isotope Effect (kH/kD)Reference
Acetylene DimerizationC₂H₂ vs. C₂D₂D₂O4.7[1]

This large primary KIE suggests that the cleavage of a C-H bond is involved in the rate-determining step of the acetylene dimerization reaction catalyzed by the Nieuwland catalyst.

Experimental Protocol: Determination of the Kinetic Isotope Effect for Acetylene Dimerization

This protocol outlines the general procedure for measuring the KIE for the Nieuwland-catalyzed dimerization of acetylene.

Materials:

  • Acetylene (C₂H₂) gas

  • Acetylene-d2 (C₂D₂) gas

  • Copper(I) chloride (CuCl)

  • Ammonium chloride (NH₄Cl)

  • Deuterated water (D₂O, 99.8 atom % D)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Schlenk line and glassware

  • Gas-tight syringes

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), prepare the Nieuwland catalyst by dissolving copper(I) chloride and ammonium chloride in D₂O. The typical concentrations can vary, but a representative system might involve a solution saturated with CuCl in a 25-30% NH₄Cl solution in D₂O.

  • Reaction Setup: Seal the flask with a septum. Purge the headspace with argon.

  • Reaction Initiation: Introduce a known volume of either C₂H₂ or C₂D₂ gas into the reaction flask via a gas-tight syringe.

  • Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the headspace gas using a gas-tight syringe and inject it into the GC-FID to analyze the formation of vinylacetylene.

  • Data Analysis: Plot the concentration of vinylacetylene versus time for both the C₂H₂ and C₂D₂ reactions. The initial rates of the reactions are determined from the slopes of these plots.

  • KIE Calculation: The kinetic isotope effect (kH/kD) is calculated as the ratio of the initial rate of the reaction with C₂H₂ to the initial rate of the reaction with C₂D₂.

Logical Workflow for KIE Determination:

KIE_Determination cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Prep Prepare Nieuwland Catalyst in D2O React_H React with C2H2 Prep->React_H React_D React with C2D2 Prep->React_D Monitor_H Monitor Vinylacetylene Formation (GC-FID) React_H->Monitor_H Monitor_D Monitor Vinylacetylene Formation (GC-FID) React_D->Monitor_D Calc_Rate_H Calculate Initial Rate (kH) Monitor_H->Calc_Rate_H Calc_Rate_D Calculate Initial Rate (kD) Monitor_D->Calc_Rate_D Calc_KIE Calculate KIE (kH/kD) Calc_Rate_H->Calc_KIE Calc_Rate_D->Calc_KIE

Caption: Workflow for determining the kinetic isotope effect.

Characterizing Catalyst Surfaces and Adsorbed Species

This compound is also employed in surface science studies to understand the interaction of acetylene with catalyst surfaces. Techniques such as Reflection-Absorption Infrared Spectroscopy (RAIRS) and Temperature-Programmed Desorption (TPD) can distinguish between C-H and C-D bonds, providing valuable information about the structure and bonding of adsorbed species.

Application Note: Adsorption of Acetylene on Palladium Surfaces

Palladium is a widely used catalyst for the selective hydrogenation of acetylene. Understanding how acetylene adsorbs and transforms on the palladium surface is crucial for designing more efficient catalysts. By comparing the RAIRS and TPD data for C₂H₂ and C₂D₂, researchers can identify the vibrational modes of the adsorbed species and determine the strength of their interaction with the surface.

Quantitative Data:

The following table presents representative data for the adsorption of C₂H₂ and C₂D₂ on a Pd(111) surface. The vibrational frequencies are for the C-H(D) bending modes, and the desorption temperatures indicate the stability of the adsorbed species.

AdsorbateTechniqueParameterValue
C₂H₂RAIRSν(C-H) bend~720 cm⁻¹
C₂D₂RAIRSν(C-D) bend~550 cm⁻¹
C₂H₂TPDDesorption Peak Temp.~250 K
C₂D₂TPDDesorption Peak Temp.~250 K

The significant shift in the bending mode frequency upon deuteration confirms the assignment of this vibrational mode. The similar desorption temperatures suggest that the overall strength of the molecule-surface bond is not significantly affected by deuteration in this case.

Experimental Protocol: RAIRS and TPD Studies of this compound on Pd(111)

This protocol describes a typical ultra-high vacuum (UHV) experiment to study the adsorption of this compound on a Pd(111) single crystal.

Materials and Equipment:

  • Ultra-high vacuum (UHV) chamber equipped with:

    • Reflection-Absorption Infrared Spectrometer (RAIRS)

    • Quadrupole Mass Spectrometer (QMS) for TPD

    • Sputter gun for sample cleaning

    • Low-energy electron diffraction (LEED) for surface characterization

  • Pd(111) single crystal

  • Acetylene (C₂H₂) gas

  • Acetylene-d2 (C₂D₂) gas

  • Leak valves for precise gas dosing

Procedure:

  • Sample Preparation:

    • Clean the Pd(111) crystal in the UHV chamber by cycles of argon ion sputtering and annealing to high temperature until a sharp (1x1) LEED pattern is observed, indicating a clean and well-ordered surface.

    • Cool the crystal to the desired adsorption temperature (e.g., 100 K).

  • RAIRS Measurement:

    • Acquire a background RAIRS spectrum of the clean Pd(111) surface.

    • Dose the surface with a controlled amount of C₂H₂ or C₂D₂ gas through a leak valve.

    • Acquire the RAIRS spectrum of the adsorbate-covered surface. The difference spectrum (sample - background) will show the vibrational modes of the adsorbed acetylene.

  • TPD Measurement:

    • After RAIRS analysis, position the QMS in line-of-sight with the crystal surface.

    • Heat the crystal at a linear rate (e.g., 2 K/s) while monitoring the mass signals corresponding to the desorbing species (m/z = 26 for C₂H₂, m/z = 28 for C₂D₂) with the QMS.

    • The resulting plot of mass signal versus temperature is the TPD spectrum.

Experimental Workflow for Surface Analysis:

Surface_Analysis_Workflow Start Start Clean Clean Pd(111) Crystal (Sputtering & Annealing) Start->Clean Cool Cool Crystal to Adsorption Temperature Clean->Cool Dose Dose with C2H2 or C2D2 Cool->Dose RAIRS Acquire RAIRS Spectrum Dose->RAIRS TPD Perform TPD Measurement RAIRS->TPD Analyze Analyze Spectra and Desorption Profiles TPD->Analyze End End Analyze->End

Caption: Workflow for surface analysis of acetylene adsorption.

Signaling Pathways and Reaction Mechanisms

Isotopic labeling with this compound can also be used to trace the path of hydrogen/deuterium atoms in more complex catalytic cycles. By analyzing the isotopic distribution in the products, one can infer the mechanistic pathways.

Application Note: H-D Exchange Reactions

The study of H-D exchange between this compound and other molecules (e.g., H₂, H₂O) on a catalyst surface can provide evidence for specific reaction intermediates and pathways. For instance, the observation of H-D exchange between C₂HD and H₂ during acetylene hydrogenation would suggest a reversible C-H bond activation step.

Reaction Pathway Diagram:

HD_Exchange_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products C2HD C2HD (adsorbed) C2D_H C2D* + H C2HD->C2D_H C-H scission H2 H2 (adsorbed) C2H_D C2H + D* H2->C2H_D H-H scission C2D_H->C2H_D H/D Scrambling HD HD (desorbed) C2D_H->HD D2 D2 (desorbed) C2D_H->D2 C2H2 C2H2 (desorbed) C2H_D->C2H2

Caption: H-D exchange mechanism during co-adsorption.

References

Probing Cellular Dynamics: Isotopic Tracer Studies Using Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic tracer studies are a cornerstone of modern biological and chemical research, enabling the elucidation of metabolic pathways, reaction mechanisms, and the dynamics of biological systems. Acetylene-d1 (D-acetylene), a deuterated analog of acetylene, has emerged as a powerful and versatile probe in these studies. Its unique properties, particularly the carbon-deuterium (C-D) bond, offer a bioorthogonal handle for tracking and imaging without the need for bulky fluorescent tags, which can perturb natural biological processes. This document provides detailed application notes and protocols for the use of this compound and other deuterated alkynes in isotopic tracer studies, with a focus on metabolic labeling and analysis via Raman spectroscopy.

Core Applications

The primary applications of this compound and related deuterated alkynes in research include:

  • Metabolic Labeling and Imaging: The C-D bond possesses a unique vibrational frequency that falls within the "cellular silent region" of the Raman spectrum (typically 2000-2300 cm⁻¹), where endogenous molecules do not exhibit strong signals.[1] This allows for the highly specific and non-invasive imaging of molecules labeled with this compound using techniques like Stimulated Raman Scattering (SRS) microscopy.[1][2] This is particularly valuable for studying the metabolism of lipids, proteins, and other biomolecules in live cells and organisms.[2][]

  • Elucidation of Reaction Mechanisms: The replacement of a hydrogen atom with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[4][5] By comparing the reaction rates of deuterated and non-deuterated acetylene, researchers can gain insights into the rate-determining steps of a reaction and elucidate complex reaction mechanisms.[6]

  • Probing Catalytic Processes: this compound is a valuable tool for investigating the mechanisms of catalytic reactions, such as hydrogenation and deuterium exchange on metal surfaces. The isotopic label allows for the tracking of atoms and the determination of reaction pathways.

Data Presentation

Table 1: Raman Shifts of Deuterated Biomolecules

This table presents typical Raman shifts for various biomolecules labeled with deuterium, illustrating the clear spectral window for detection.

Labeled Molecule CategoryDeuterated Precursor ExampleTypical C-D Raman Shift (cm⁻¹)Reference
LipidsDeuterated Palmitic Acid~2100 - 2150[7]
ProteinsDeuterated Phenylalanine~2220 - 2250[8]
DNA/RNADeuterated Glucose~2150 - 2200[1]
GlycogenDeuterated Glucose~2170 - 2230[1]
Table 2: Example Kinetic Isotope Effect Data

This table provides a hypothetical example of KIE data that could be obtained in a study of an enzyme-catalyzed reaction involving acetylene.

SubstrateRate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)
Acetylene (H-C≡C-H)1.5 x 10⁻³6.5
This compound (D-C≡C-H)2.3 x 10⁻⁴

Experimental Protocols

Protocol 1: Synthesis of Terminally Deuterated Alkynes

This protocol describes a general method for the base-catalyzed deuterium exchange of terminal alkynes, which can be adapted for the synthesis of various this compound labeled compounds.

Materials:

  • Terminal alkyne

  • Deuterium oxide (D₂O)

  • Base catalyst (e.g., Sodium hydroxide (NaOH), Calcium oxide (CaO), or N,N,N,N-tetramethylguanidine (TMG))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

  • Quenching solution (e.g., Deuterated acetic acid)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Dissolve the terminal alkyne in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base catalyst to the solution.

  • Add D₂O to the reaction mixture.

  • Stir the reaction at room temperature for the desired time (typically 12-24 hours), monitoring the reaction progress by NMR spectroscopy.

  • Upon completion, carefully quench the reaction by adding a solution of deuterated acetic acid in D₂O.

  • Extract the deuterated alkyne with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the purified terminally deuterated alkyne.

  • Confirm the level of deuteration using ¹H NMR and mass spectrometry.

Protocol 2: Metabolic Labeling of Lipids in Cultured Cells with Deuterated Fatty Acids

This protocol outlines the steps for labeling cellular lipids with a deuterated fatty acid for subsequent analysis by Raman microscopy.

Materials:

  • Cultured mammalian cells (e.g., HeLa or 3T3-L1)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Deuterated fatty acid (e.g., Palmitic acid-d31)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Preparation of Deuterated Fatty Acid Stock Solution:

    • Dissolve the deuterated fatty acid in ethanol to make a concentrated stock solution.

    • Prepare a BSA-conjugated solution by mixing the fatty acid stock with fatty acid-free BSA in serum-free medium.

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

    • Replace the culture medium with a fresh medium containing the BSA-conjugated deuterated fatty acid. The final concentration of the fatty acid will depend on the cell type and experimental goals (typically in the range of 10-100 µM).

    • Incubate the cells for the desired labeling period (e.g., 4, 12, or 24 hours).

  • Cell Fixation and Preparation for Imaging:

    • After incubation, wash the cells three times with warm PBS to remove excess labeling medium.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a suitable mounting medium.

  • Raman Spectroscopy Imaging:

    • Acquire Raman spectra and images using a Raman microscope.

    • Focus on the C-D stretching region (around 2100-2300 cm⁻¹) to visualize the incorporation of the deuterated fatty acid into cellular lipids, such as lipid droplets.

    • The intensity of the C-D peak can be used to quantify the amount of newly synthesized lipids.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Metabolic Labeling and Raman Imaging cluster_synthesis Synthesis of Deuterated Probe cluster_labeling Metabolic Labeling cluster_imaging Analysis s1 Terminal Alkyne s2 Base-Catalyzed Deuterium Exchange s1->s2 s3 Purified this compound Probe s2->s3 l1 Introduce Probe to Cultured Cells/Organism s3->l1 l2 Incubation and Metabolic Incorporation l1->l2 i1 Sample Preparation (Fixation/Mounting) l2->i1 i2 Raman Spectroscopy/ SRS Microscopy i1->i2 i3 Data Acquisition (C-D Signal) i2->i3 i4 Image Analysis and Quantification i3->i4

Caption: Workflow for this compound tracer studies.

fatty_acid_synthesis De Novo Lipogenesis Pathway Tracing d_glucose This compound Labeled Precursor (e.g., Glucose-d7) acetyl_coa Acetyl-CoA-d d_glucose->acetyl_coa malonyl_coa Malonyl-CoA-d acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FASN) acetyl_coa->fas malonyl_coa->fas fatty_acid Deuterated Fatty Acids fas->fatty_acid lipids Deuterated Lipids (e.g., Triglycerides, Phospholipids) fatty_acid->lipids raman Raman Spectroscopy lipids->raman

Caption: Tracing de novo lipogenesis with this compound.

References

Application Notes and Protocols: Acetylene-d1 in Mechanistic Studies of Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of acetylene-d1 (D-C≡C-H) as a powerful tool for elucidating the mechanisms of various organic reactions. The incorporation of a deuterium atom into the acetylene molecule allows for the tracking of bond-forming and bond-breaking steps, providing invaluable insights into reaction pathways, transition states, and the involvement of intermediates. This document outlines key applications, presents quantitative data from relevant studies, and provides detailed experimental protocols.

Application in Metal-Catalyzed Reactions: The Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones. The use of this compound can help to unravel the intricate mechanistic details of this cobalt-catalyzed process.

Mechanistic Insights

By labeling one of the acetylenic positions, it is possible to determine the regioselectivity of the alkyne insertion and the subsequent rearrangement steps. The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by alkene coordination, migratory insertion, and reductive elimination. The position of the deuterium atom in the final cyclopentenone product reveals the orientation of the acetylene molecule in the initial coordination complex and during the insertion steps.

Experimental Protocol: Intramolecular Pauson-Khand Reaction of an Enyne

This protocol is adapted from studies on the synthesis of bicyclic cyclopentenones.

Materials:

  • 1,6-Enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • This compound gas

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Cobalt-Alkyne Complex:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in anhydrous toluene.

    • Add dicobalt octacarbonyl (1.1 equivalents) to the solution at room temperature.

    • Stir the mixture for 1-2 hours, during which the color of the solution should change, indicating the formation of the cobalt-alkyne complex.

  • Introduction of this compound:

    • Degas the reaction mixture by bubbling a slow stream of inert gas through the solution for 10-15 minutes.

    • Introduce this compound gas into the reaction vessel, either from a cylinder or a balloon, while maintaining a positive pressure.

  • Cycloaddition Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis:

    • The position of the deuterium label in the purified cyclopentenone product is determined by ¹H NMR, ²H NMR, and mass spectrometry to elucidate the regiochemistry of the cycloaddition.

Logical Workflow for Pauson-Khand Reaction Mechanism Study

pauson_khand_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enyne 1,6-Enyne Substrate complex Cobalt-Alkyne Complex Formation enyne->complex cobalt Co2(CO)8 cobalt->complex acetylene_d1 Introduce this compound complex->acetylene_d1 cycloaddition Thermal Cycloaddition acetylene_d1->cycloaddition workup Work-up & Purification cycloaddition->workup product Deuterated Cyclopentenone workup->product analysis NMR & Mass Spectrometry Analysis product->analysis

Caption: Workflow for studying the Pauson-Khand reaction mechanism using this compound.

Application in Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool in organic synthesis. This compound can be employed to probe the mechanism, particularly the transmetalation and reductive elimination steps.

Mechanistic Insights

A key question in the Sonogashira coupling mechanism is the role of the copper co-catalyst and the sequence of events in the catalytic cycle. By using this compound, researchers can track the deuterium label through the reaction. For instance, observing the distribution of deuterium in the products of competing reactions or in side products can provide evidence for the formation of specific intermediates, such as copper acetylides, and shed light on the reversibility of certain steps.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with this compound

Materials:

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • This compound gas

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

    • Add the anhydrous solvent and the base.

  • Introduction of this compound:

    • Bubble this compound gas through the reaction mixture for a predetermined period or maintain a positive pressure of this compound using a balloon.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or GC until the starting aryl iodide is consumed.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Analyze the purified deuterated arylalkyne by ¹H NMR, ²H NMR, and mass spectrometry to determine the extent and position of deuterium incorporation.

Proposed Catalytic Cycle for Sonogashira Coupling

sonogashira_cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡C-D(L2) Ar-Pd(II)-C≡C-D(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-D(L2) Transmetalation Ar-Pd(II)-C≡C-D(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-D Ar-C≡C-D Ar-Pd(II)-C≡C-D(L2)->Ar-C≡C-D Cu-C≡C-D Cu-C≡C-D Cu-C≡C-D->Ar-Pd(II)-I(L2) D-C≡C-H D-C≡C-H D-C≡C-H->Cu-C≡C-D CuI CuI CuI->Cu-C≡C-D Base Base Base->Cu-C≡C-D

Application Notes & Protocols: High-Resolution Infrared Spectroscopy of Acetylene-d1 (C₂HD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetylene-d1 (H-C≡C-D), also known as monodeuterated acetylene, is a molecule of significant interest in molecular spectroscopy, astrophysics, and atmospheric science. Its linear structure and well-defined vibrational and rotational energy levels make it an excellent candidate for high-resolution spectroscopic studies. These studies provide precise data on molecular structure, dynamics, and intermolecular forces. This document outlines the protocols for acquiring and analyzing the high-resolution infrared spectrum of C₂HD and presents key quantitative data derived from such analyses.

Molecular Constants and Spectroscopic Data

High-resolution infrared spectroscopy allows for the precise determination of various molecular constants for this compound. These constants are critical for accurately modeling the molecule's potential energy surface and for predicting its spectral features. Data from multiple studies have been compiled to provide a comprehensive overview.

Table 1: Ground State Rotational Constants for C₂HD

ConstantValue (cm⁻¹)Value (MHz)Reference
B₀0.99156 ± 0.0000429726.1 ± 1.2[1]
D₀(1.17 ± 0.07) x 10⁻⁶0.0351 ± 0.0021[1]

Table 2: Vibrational Frequencies and Rotational Constants for Fundamental Bands of C₂HD

Bandν₀ (cm⁻¹)B' (cm⁻¹)(B' - B₀) x 10³ (cm⁻¹)Reference
ν₄ (Π)518.380.99378+2.22[1]
ν₅ (Π)677.770.99496+3.40[1]

Note: ν₄ and ν₅ are the two perpendicular bending modes of the C₂HD molecule.

Table 3: l-type Doubling Constants for Degenerate Bending Modes

ConstantValue (cm⁻¹)Reference
q₄4.42 x 10⁻³[1]
q₅3.98 x 10⁻³[1]

Experimental Protocols

The following section details the methodology for obtaining a high-resolution infrared spectrum of gaseous this compound. The protocol is based on Fourier Transform Infrared (FTIR) spectroscopy, a common technique for such measurements.[2]

Sample Preparation
  • Synthesis/Procurement: this compound is not commercially available in high purity and is typically synthesized. A common method involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O) to produce C₂D₂, followed by controlled reaction with H₂O to generate a mixture containing C₂HD.

  • Purification: The synthesized gas mixture must be purified to isolate C₂HD. This is often achieved through fractional distillation or gas chromatography.

  • Sample Cell: Introduce the purified C₂HD gas into a long-path gas cell. The cell length (typically 1 meter or longer) is chosen to ensure sufficient absorption for weaker transitions. The pressure should be kept low (e.g., 50 mmHg) to minimize pressure broadening of the spectral lines.[3]

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution FTIR spectrometer is required. Key components include:

    • Source: A stable infrared source (e.g., Globar).

    • Interferometer: A Michelson interferometer with a suitable beamsplitter (e.g., KBr for the mid-IR region).

    • Detector: A sensitive detector, such as a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) or a gold-doped germanium detector.[4]

    • Optics: High-reflectivity mirrors to guide the IR beam through the sample.

  • Resolution: Set the spectrometer to its highest resolution, typically 0.01 cm⁻¹ or better, to resolve the individual rovibrational lines.

  • Data Acquisition:

    • Evacuate the spectrometer's optical bench to minimize interference from atmospheric water and carbon dioxide.

    • Record a background spectrum with the gas cell evacuated.

    • Introduce the C₂HD sample into the cell and record the sample spectrum.

    • Co-add multiple scans (e.g., 64 or more) to improve the signal-to-noise ratio.[5]

  • Calibration: For absolute frequency accuracy, the spectrum should be calibrated using reference lines from a well-known standard, such as CO, N₂O, or H₂O, whose transition frequencies are precisely known.[4]

Data Analysis
  • Spectrum Processing: Convert the raw interferogram to a spectrum via a Fast Fourier Transform (FFT). Perform apodization if necessary to manage spectral ringing.

  • Line Assignment: Identify and assign the rotational quantum numbers (J values) to the peaks in the P and R branches of the observed vibrational bands. This is often done by identifying patterns and using combination differences.

  • Fitting: Use a standard Hamiltonian model for a linear molecule to fit the assigned line positions. This fitting process yields the precise values for the band origin (ν₀), upper and lower state rotational constants (B', B''), and centrifugal distortion constants (D', D'').

Visualized Workflows

Experimental Workflow

The general workflow for acquiring high-resolution infrared spectra of a gaseous sample like this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis of C₂HD Purification Gas Purification Synthesis->Purification Cell Fill Gas Cell Purification->Cell Setup Spectrometer Setup (High Resolution) Cell->Setup Background Record Background (Empty Cell) Setup->Background Sample Record Sample Spectrum Background->Sample Calibrate Acquire Calibration Spectrum (e.g., CO) Sample->Calibrate FFT Fourier Transform (Interferogram -> Spectrum) Calibrate->FFT Assign Rovibrational Line Assignment FFT->Assign Fit Fit to Hamiltonian Model Assign->Fit Constants Determine Molecular Constants Fit->Constants

Caption: Experimental workflow for high-resolution FTIR spectroscopy of C₂HD.

Data Analysis Logic

The process of extracting molecular constants from a raw spectrum follows a clear logical progression.

Data_Analysis_Logic Input Calibrated High-Resolution Spectrum Identify Identify Vibrational Bands (e.g., ν₄, ν₅) Input->Identify AssignP Assign P-branch (J'' = J' + 1) Identify->AssignP AssignR Assign R-branch (J'' = J' - 1) Identify->AssignR ComboDiff Calculate Combination Differences AssignP->ComboDiff FitLines Fit Line Positions of Each Band AssignP->FitLines AssignR->ComboDiff AssignR->FitLines GroundState Determine Ground State Constants (B₀, D₀) ComboDiff->GroundState ExcitedState Determine Excited State Constants (ν₀, B', D') FitLines->ExcitedState

References

Application Notes and Protocols: Acetylene-d1 for Kinetic Isotope Effect Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction.[1][2] The substitution of a lighter isotope with a heavier one, such as replacing hydrogen (¹H) with deuterium (²H or D), results in a lower zero-point vibrational energy for the corresponding bond.[2][3] Consequently, a greater amount of energy is required to break a bond to a heavier isotope, leading to a slower reaction rate if that bond is cleaved in the rate-determining step.[1][2]

Acetylene (C₂H₂) and its deuterated isotopologue, acetylene-d1 (C₂HD) or acetylene-d2 (C₂D₂), serve as valuable probes in mechanistic studies across various fields, including organic synthesis, organometallic chemistry, and materials science. By measuring the KIE of reactions involving deuterated acetylene, researchers can gain insights into transition state geometries and the nature of bond-breaking and bond-forming steps.

Principle of Kinetic Isotope Effect Measurement

The KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (k_L) to the rate constant of the reaction with the heavy isotopologue (k_H):

KIE = k_L / k_H

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the theoretical maximum primary KIE at room temperature is approximately 7.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically much smaller than primary KIEs.

Application: Mechanistic Elucidation of Acetylene Hydrochlorination

A key application of kinetic isotope effects in acetylene chemistry is the elucidation of reaction mechanisms. A study on the catalytic hydrochlorination of acetylene on palladium chloride supported on carbon (PdCl₂/C) utilized the kinetic isotope effect of deuterated hydrochloric acid (DCl) to probe the reaction pathway.[4]

In this study, the reaction of acetylene with a mixture of HCl and DCl was investigated. The researchers observed two distinct kinetic isotope effects, providing evidence for a two-stage mechanism: a rate-limiting chloropalladation step followed by a rapid protodemetallation step.[4] The use of isotopic labeling allowed for the determination of both syn- and anti-addition products of H(D)Cl to the acetylene triple bond.[4]

Quantitative Data

The kinetic isotope effects were determined by analyzing the reaction kinetics and the product distribution of nondeuterated and monodeuterated vinyl chloride.[4] The results from the study are summarized in the table below.

Catalyst SystemKinetic Isotope Effect (k_HCl / k_DCl)Product Isotope Effect (γ = VCld₀ / VCld₁)
K₂PdCl₄/C1.6 ± 0.22.8 ± 0.3
H₂PdCl₄/C1.5 ± 0.22.9 ± 0.3

Table 1: Kinetic and product isotope effects for the hydrochlorination of acetylene using HCl/DCl mixtures on different supported palladium catalysts.[4]

The observation of two different isotope effects supports a mechanism where the H(D)Cl molecule participates in both the slow and fast steps of the reaction. The smaller kinetic isotope effect is associated with the rate-limiting chloropalladation, while the larger product isotope effect is attributed to the subsequent rapid protodemetallation.[4]

Experimental Protocols

The following are generalized protocols for measuring the kinetic isotope effect of a gas-phase reaction involving acetylene, based on the principles applied in the hydrochlorination study.

Synthesis of this compound

This compound can be synthesized by the reaction of calcium carbide (CaC₂) with heavy water (D₂O).

Materials:

  • Calcium carbide (CaC₂)

  • Heavy water (D₂O, 99.8 atom % D)

  • Gas-tight reaction vessel

  • Gas washing bottles

  • Cold trap (e.g., dry ice/acetone)

Procedure:

  • Assemble a gas generation apparatus consisting of a reaction flask, a dropping funnel, a gas outlet, and a series of gas washing bottles followed by a cold trap.

  • Place a weighed amount of calcium carbide in the reaction flask.

  • Fill the dropping funnel with heavy water.

  • Slowly add the heavy water dropwise to the calcium carbide. The generated deuterated acetylene gas will bubble through the washing bottles.

  • Pass the gas through a concentrated sulfuric acid wash bottle to remove impurities like ammonia and phosphine, followed by a water wash to remove any entrained acid.

  • Collect the purified this compound gas in the cold trap by condensation.

Kinetic Isotope Effect Measurement (Competition Experiment)

This protocol describes a competition experiment where a mixture of acetylene and this compound is reacted, and the relative rates are determined by analyzing the isotopic composition of the products and/or remaining reactants over time.

Materials:

  • Acetylene (C₂H₂)

  • This compound (C₂HD)

  • Reactant gas (e.g., HCl for hydrochlorination)

  • Catalyst (if applicable)

  • Gas-phase reactor

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Introduce a known mixture of acetylene and this compound into the gas-phase reactor.

  • Introduce the other reactant(s) and the catalyst (if required) to initiate the reaction.

  • Monitor the reaction progress by taking aliquots of the gas mixture at different time intervals.

  • Analyze the isotopic composition of the product(s) and unreacted starting materials using GC-MS or NMR spectroscopy.

  • The KIE can be calculated from the relative amounts of the protiated and deuterated products formed at low conversion, or from the change in the isotopic ratio of the starting materials at higher conversions.

Visualizations

KIE_Measurement_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation C2H2 Acetylene (C₂H₂) Mixer Mix Reactants C2H2->Mixer C2HD This compound (C₂HD) C2HD->Mixer Reactor Gas-Phase Reactor Mixer->Reactor Sampling Time-based Sampling Reactor->Sampling Analysis GC-MS or NMR Analysis Sampling->Analysis KIE_Calc KIE Calculation Analysis->KIE_Calc Hydrochlorination_Mechanism Reactants C₂H₂ + DCl + Pd(II) Catalyst Intermediate [Cl-Pd-CH=CHD] Intermediate Reactants->Intermediate Rate-limiting Chloropalladation (k₁) Product_syn syn-addition product (cis-1-chloro-2-deuteroethene) Intermediate->Product_syn Fast Protodemetallation (k₂) Product_anti anti-addition product (trans-1-chloro-2-deuteroethene) Intermediate->Product_anti Fast Protodemetallation (k₃)

References

Application Notes and Protocols: Use of Acetylene-d1 in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of miniaturization and enhanced performance in semiconductor devices, the materials used for thin film deposition play a critical role. Acetylene (C₂H₂) has been established as a key precursor gas in Plasma-Enhanced Chemical Vapor Deposition (PECVD) for creating amorphous carbon and diamond-like carbon (DLC) films, which are utilized as hardmasks and protective layers.[1][2][3][4] The substitution of hydrogen with its heavier isotope, deuterium, has been shown to significantly improve the longevity and performance of semiconductor devices by creating more robust chemical bonds.[5][6][7][8] This document outlines the application and protocols for using acetylene-d1 (C₂HD), a monodeuterated isotopologue of acetylene, in semiconductor manufacturing to deposit deuterated amorphous carbon (a-C:D) thin films. The integration of deuterium into the carbon film structure via a deuterated precursor is a promising strategy to enhance the thermal and chemical stability of these critical layers.

Principle of Application

The primary application of this compound in semiconductor manufacturing is as a precursor gas for the deposition of deuterated amorphous carbon (a-C:D) thin films using PECVD. The core principle lies in leveraging the kinetic isotope effect of deuterium. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[9] This increased bond strength translates to greater resistance to chemical attack and thermal degradation, which are critical for the reliability of semiconductor devices.

During the PECVD process, this compound gas is introduced into a plasma, where it decomposes into reactive ions and radicals. These species then deposit onto a substrate, forming a hard, amorphous carbon film that incorporates deuterium. This in-situ deuteration provides a significant advantage over post-deposition annealing in deuterium gas, as it integrates the deuterium directly into the film's bonding structure as it grows.

Key Advantages of this compound

  • Enhanced Film Stability: The resulting a-C:D films exhibit higher thermal and chemical stability due to the stronger C-D bonds.

  • Improved Device Lifetime: By passivating defects and creating more robust bonds, the use of a deuterated precursor can lead to longer-lasting semiconductor devices.[6][7]

  • Precise Control: Using a deuterated precursor allows for direct and uniform incorporation of deuterium into the thin film during deposition.

Experimental Protocols

The following protocols are representative methodologies for the deposition of deuterated amorphous carbon films using this compound in a PECVD system. Parameters may need to be optimized for specific toolsets and desired film properties.

Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Deuterated Amorphous Carbon (a-C:D) Films

Objective: To deposit a uniform deuterated amorphous carbon thin film on a silicon wafer.

Materials:

  • This compound (C₂HD) gas (semiconductor grade, >99.99% purity)

  • Argon (Ar) gas (UHP, >99.999% purity)

  • Silicon wafers (e.g., 300 mm, prime grade)

  • PECVD reactor

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

    • Load the cleaned wafer into the PECVD chamber.

  • Chamber Preparation:

    • Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr to minimize background contamination.

  • Deposition Process:

    • Introduce Argon gas into the chamber at a controlled flow rate to stabilize the pressure.

    • Ignite the plasma using a radio frequency (RF) power source (typically 13.56 MHz).[1]

    • Introduce this compound gas into the plasma at a specified flow rate. The ratio of this compound to argon will influence the film properties.

    • Maintain the substrate at a desired temperature (e.g., 200-400 °C).

    • Control the chamber pressure during deposition (e.g., 0.5-1.5 Torr).[1]

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • Extinguish the plasma and stop the gas flow.

    • Allow the substrate to cool under vacuum.

    • Vent the chamber and unload the wafer.

Data Presentation

The following table summarizes typical process parameters and resulting film properties for the deposition of amorphous carbon films using a standard acetylene precursor. These values can serve as a starting point for optimization when using this compound.

ParameterRangeResulting Film Property
Process Parameters
This compound Flow Rate10 - 100 sccmAffects deposition rate and film composition
Argon Flow Rate50 - 200 sccmInfluences plasma stability and uniformity
RF Power50 - 200 WControls ion energy and film density
Chamber Pressure0.5 - 2.0 TorrAffects plasma chemistry and film stress
Substrate Temperature100 - 400 °CInfluences film adhesion and hydrogen/deuterium content
Film Properties
Deposition Rate1 - 5 Å/sDetermined by process parameters
Hardness10 - 25 GPaDependent on sp³ carbon fraction
Refractive Index1.8 - 2.2Correlates with film density
Deuterium Content10 - 30 at.%Influenced by temperature and ion bombardment

Visualizations

Experimental Workflow for a-C:D Film Deposition

G cluster_prep Preparation cluster_pecvd PECVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning load Load Wafer into PECVD sub_prep->load pump Evacuate Chamber load->pump gas_ar Introduce Argon pump->gas_ar plasma_on Ignite Plasma gas_ar->plasma_on gas_c2hd Introduce this compound plasma_on->gas_c2hd deposit Film Deposition gas_c2hd->deposit plasma_off Extinguish Plasma deposit->plasma_off cool Cool Substrate plasma_off->cool unload Unload Wafer cool->unload characterize Film Characterization unload->characterize

Caption: Workflow for deuterated amorphous carbon film deposition using PECVD.

Conceptual Pathway: Benefit of Deuteration in Amorphous Carbon Films

G cluster_precursor Precursor cluster_process Process cluster_film Resulting Film cluster_property Enhanced Property cluster_benefit Device-Level Benefit c2hd This compound (C₂HD) pecvd PECVD c2hd->pecvd is used in acd Deuterated Amorphous Carbon Film (a-C:D) pecvd->acd to deposit bond Stronger C-D Bonds acd->bond contains stability Increased Thermal & Chemical Stability bond->stability leads to lifetime Improved Device Longevity stability->lifetime results in

Caption: Logical flow from this compound precursor to improved device longevity.

References

Applications of Acetylene-d1 in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of acetylene-d1 (C₂D₂) in materials science, focusing on its use in the synthesis and characterization of advanced materials. Isotopic labeling with deuterium offers a powerful tool for elucidating reaction mechanisms, understanding material properties at a fundamental level, and engineering materials with tailored characteristics. These notes include detailed experimental protocols, quantitative data summaries, and visual representations of workflows and mechanistic pathways.

Synthesis and Characterization of Deuterated Polyacetylene

The substitution of hydrogen with deuterium in polyacetylene, a prototypical conducting polymer, provides a unique avenue to probe its structural and electronic properties. The change in vibrational frequencies upon deuteration is a key diagnostic tool in infrared (IR) and Raman spectroscopy.

Application: Elucidating Vibrational Modes and Isotopic Effects

The synthesis of deuterated polyacetylene, (CD)ₓ, allows for the precise assignment of vibrational modes in the polymer backbone. The observed isotopic shifts in FTIR and Raman spectra provide valuable data for validating theoretical models of lattice dynamics in conjugated polymers.

Quantitative Data: Vibrational Frequencies of Polyacetylene and Deuterated Polyacetylene

Vibrational ModePolyacetylene (CH)ₓ Frequency (cm⁻¹)Deuterated Polyacetylene (CD)ₓ Frequency (cm⁻¹)Isotopic Shift (cm⁻¹)Spectroscopic Technique
C-H/C-D Stretch~3013~2200~813IR/Raman
C=C Stretch~1474~1355~119Raman
C-C Stretch~1080~980~100Raman
C-H/C-D In-Plane Bend~1292~900~392IR
C-H/C-D Out-of-Plane Bend~1015~740~275IR

Note: The exact frequencies can vary depending on the cis/trans isomer ratio and film morphology.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol describes the synthesis of deuterated polyacetylene films using a Ziegler-Natta catalyst system. The stereochemistry of the polymer (cis or trans) can be controlled by the reaction temperature.

Materials:

  • This compound (C₂D₂) gas (isotopic purity > 99%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous toluene

  • Schlenk line and glassware

  • High-vacuum line

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), prepare a solution of Ti(OiPr)₄ in anhydrous toluene (e.g., 0.1 M).

    • In a separate Schlenk flask, prepare a solution of Al(C₂H₅)₃ in anhydrous toluene (e.g., 0.4 M).

    • Cool both solutions to -78 °C (dry ice/acetone bath).

    • Slowly add the Al(C₂H₅)₃ solution to the Ti(OiPr)₄ solution with vigorous stirring to form the active Ziegler-Natta catalyst. The molar ratio of Al/Ti should be 4:1.

    • Age the catalyst at this temperature for 1 hour.

  • Polymerization:

    • Coat the inside of a glass reaction vessel with the prepared catalyst solution under an inert atmosphere.

    • Evacuate the vessel using a high-vacuum line.

    • Introduce this compound gas into the reaction vessel. The pressure should be carefully controlled (e.g., 50-100 Torr).

    • Maintain the reaction temperature to control the isomer ratio:

      • For predominantly cis-polyacetylene, conduct the polymerization at -78 °C.

      • For predominantly trans-polyacetylene, conduct the polymerization at 150 °C.

    • The polymerization will result in the formation of a silvery (trans) or coppery (cis) film on the catalyst-coated surface. The reaction time can vary from minutes to hours depending on the desired film thickness.

  • Film Processing and Characterization:

    • After polymerization, evacuate the unreacted this compound.

    • Carefully wash the resulting polymer film with anhydrous toluene to remove catalyst residues.

    • Dry the film under vacuum.

    • Characterize the deuterated polyacetylene film using FTIR and Raman spectroscopy to confirm the isotopic substitution and determine the isomeric content.

Workflow for Ziegler-Natta Polymerization of this compound:

G cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_processing Film Processing Ti_sol Ti(OiPr)4 in Toluene Mix Mix at -78°C (Al/Ti = 4:1) Ti_sol->Mix Al_sol Al(C2H5)3 in Toluene Al_sol->Mix Age Age for 1h at -78°C Mix->Age Formation of active catalyst Coat Coat reactor with catalyst Age->Coat Evacuate Evacuate reactor Coat->Evacuate Introduce_C2D2 Introduce this compound gas Evacuate->Introduce_C2D2 Polymerize Polymerize at controlled temperature (-78°C for cis, 150°C for trans) Introduce_C2D2->Polymerize Wash Wash with Toluene Polymerize->Wash Formation of (CD)x film Dry Dry under vacuum Wash->Dry Characterize Characterize (FTIR, Raman) Dry->Characterize

Caption: Workflow for the synthesis of deuterated polyacetylene.

Mechanistic Studies of Carbon Nanotube Growth

The use of this compound as a carbon source in chemical vapor deposition (CVD) allows for in-depth mechanistic studies of carbon nanotube (CNT) formation. By tracking the deuterium isotope, researchers can gain insights into the roles of different carbon precursors and reaction pathways.

Application: Isotopic Tracing in CNT Growth

Employing this compound in CVD synthesis and analyzing the resulting CNTs with techniques like Raman spectroscopy and mass spectrometry can help differentiate between various growth models and understand the incorporation of carbon atoms into the nanotube lattice.

Quantitative Data: Isotopic Shift in the Raman G-band of Carbon Nanotubes

Carbon SourceG-band Frequency (cm⁻¹)Isotopic Shift (cm⁻¹)
Acetylene (C₂H₂)~1590-
This compound (C₂D₂)~1530~60

Note: The exact G-band frequency and shift can depend on the CNT diameter, chirality, and strain.

Experimental Protocol: Chemical Vapor Deposition of Carbon Nanotubes from this compound

This protocol outlines a method for the synthesis of vertically aligned carbon nanotubes (VACNTs) using this compound as the carbon feedstock in a thermal CVD process.

Materials:

  • This compound (C₂D₂) gas

  • Ferrocene (Fe(C₅H₅)₂) as the catalyst precursor

  • Silicon wafer with a thin film of alumina (Al₂O₃) as the substrate

  • Horizontal tube furnace with a quartz tube

  • Mass flow controllers

  • Argon (Ar) and Hydrogen (H₂) gases

Procedure:

  • Substrate Preparation:

    • Place the Si/Al₂O₃ substrate in the center of the quartz tube reactor.

    • Sublimate a thin layer of ferrocene onto the substrate by heating the ferrocene upstream of the substrate (e.g., at 150-200 °C) while flowing Ar gas.

  • CVD Growth:

    • Purge the quartz tube with Ar to remove any air.

    • Heat the furnace to the growth temperature (e.g., 750 °C) under a flow of Ar and H₂ (e.g., 4:1 ratio).

    • Once the temperature is stable, switch the gas flow to a mixture of Ar, H₂, and this compound. Typical flow rates might be 100 sccm Ar, 25 sccm H₂, and 5-10 sccm C₂D₂. The total pressure is typically maintained at atmospheric pressure.

    • The growth time can range from 5 to 60 minutes, depending on the desired length of the VACNTs.

  • Cooling and Characterization:

    • After the growth period, stop the flow of this compound and cool the furnace to room temperature under an Ar/H₂ flow.

    • Remove the substrate with the grown VACNTs.

    • Characterize the morphology and structure of the deuterated CNTs using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Raman spectroscopy.

Workflow for CVD Synthesis of Carbon Nanotubes from this compound:

G cluster_setup System Setup cluster_growth CNT Growth cluster_characterization Post-Growth Substrate Place Si/Al2O3 substrate in reactor Catalyst Deposit Ferrocene catalyst Substrate->Catalyst Purge Purge with Ar Catalyst->Purge Heat Heat to 750°C under Ar/H2 Purge->Heat Introduce_C2D2 Introduce C2D2/Ar/H2 mixture Heat->Introduce_C2D2 Grow Grow for 5-60 min Introduce_C2D2->Grow Cool Cool down under Ar/H2 Grow->Cool Formation of deuterated CNTs Remove Remove sample Cool->Remove Characterize Characterize (SEM, TEM, Raman) Remove->Characterize

Caption: Workflow for the CVD synthesis of deuterated carbon nanotubes.

Surface Science and Catalysis Studies

This compound is an invaluable probe molecule in surface science for investigating the adsorption, decomposition, and reaction pathways of C₂ hydrocarbons on catalytically active surfaces. Techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Temperature-Programmed Desorption (TPD) benefit from the isotopic shift to identify surface species and determine kinetic parameters.

Application: Adsorption and Reaction Mechanisms on Metal Surfaces

By studying the adsorption of this compound on single-crystal metal surfaces, it is possible to identify the nature of the adsorbed species (e.g., π-bonded, di-σ-bonded, or rehybridized species) and to follow their transformation as a function of temperature.

Quantitative Data: Vibrational Frequencies of this compound Adsorbed on Ni(111)

Vibrational ModeGas Phase C₂D₂ (cm⁻¹)C₂D₂ on Ni(111) (cm⁻¹)Assignment on Surface
C-D Stretch~2439~2180Softened C-D bond
C≡C Stretch~1762~1200Rehybridized C-C bond
C-C-D Bend~538~850Bent C-C-D geometry

Source: HREELS data. The significant frequency shifts indicate strong chemisorption and rehybridization of the this compound molecule on the Ni(111) surface.

Experimental Protocol: High-Resolution Electron Energy Loss Spectroscopy (HREELS) of this compound

This protocol describes a typical HREELS experiment to study the vibrational modes of this compound adsorbed on a single-crystal surface in an ultra-high vacuum (UHV) chamber.

Materials and Equipment:

  • This compound (C₂D₂) gas

  • Single-crystal metal substrate (e.g., Ni(111))

  • Ultra-high vacuum (UHV) chamber equipped with:

    • HREELS spectrometer

    • Low-energy electron diffraction (LEED) optics

    • Auger electron spectrometer (AES)

    • Sputter gun and annealing capabilities

    • Leak valve for gas dosing

Procedure:

  • Surface Preparation:

    • Clean the single-crystal surface in the UHV chamber by cycles of argon ion sputtering and annealing to high temperatures until a clean and well-ordered surface is confirmed by AES and LEED.

  • Adsorption of this compound:

    • Cool the crystal to the desired adsorption temperature (e.g., 100 K) using liquid nitrogen cooling.

    • Introduce this compound gas into the chamber through a leak valve to a specific exposure (measured in Langmuirs, 1 L = 10⁻⁶ Torr·s).

  • HREELS Measurement:

    • Direct a monochromatic beam of low-energy electrons (typically 1-10 eV) onto the surface.

    • Analyze the energy of the scattered electrons at a fixed angle (specular or off-specular).

    • The energy loss of the inelastically scattered electrons corresponds to the vibrational excitation energies of the adsorbed molecules.

    • Record the HREELS spectrum, which shows peaks corresponding to the vibrational modes of the adsorbed this compound.

  • Thermal Evolution Studies:

    • After acquiring the spectrum at the initial adsorption temperature, the crystal can be progressively heated to higher temperatures.

    • HREELS spectra are recorded at different annealing temperatures to observe changes in the vibrational modes, indicating surface reactions or desorption.

Logical Relationship for HREELS Analysis:

G cluster_experiment HREELS Experiment cluster_interpretation Data Interpretation Clean_Surface Prepare Clean Metal Surface Adsorb_C2D2 Adsorb C2D2 at Low Temperature Clean_Surface->Adsorb_C2D2 Measure_HREELS Measure Vibrational Spectrum (HREELS) Adsorb_C2D2->Measure_HREELS Anneal Anneal to Higher Temperatures Measure_HREELS->Anneal Vibrational_Frequencies Vibrational Frequencies Measure_HREELS->Vibrational_Frequencies Measure_Again Measure HREELS at new T Anneal->Measure_Again Measure_Again->Anneal Measure_Again->Vibrational_Frequencies Adsorption_Geometry Adsorption Geometry and Bonding Vibrational_Frequencies->Adsorption_Geometry Comparison to theory Reaction_Pathways Surface Reaction Pathways Adsorption_Geometry->Reaction_Pathways Temperature dependence

Caption: Logical flow of a HREELS experiment and data interpretation.

Application Notes and Protocols for Deuterated Acetylene in Plasma Deposition Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated acetylene (C₂D₂) in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of deuterated amorphous carbon (a-C:D) thin films. This document includes detailed experimental protocols, comparative data, and visualizations to guide researchers in utilizing this innovative approach for advanced material synthesis. The substitution of hydrogen with its heavier isotope, deuterium, in amorphous carbon coatings offers unique advantages in various high-technology applications, including protective coatings for medical devices and components in drug delivery systems.

Introduction to Deuterated Amorphous Carbon Films

Amorphous carbon (a-C) films, often referred to as diamond-like carbon (DLC), are renowned for their exceptional properties, including high hardness, low friction, chemical inertness, and biocompatibility.[1] These properties are intrinsically linked to the ratio of sp³ (diamond-like) to sp² (graphite-like) hybridized carbon atoms and the hydrogen content within the film.

The incorporation of deuterium, by using deuterated acetylene as a precursor gas in PECVD, results in deuterated amorphous carbon (a-C:D) films. This isotopic substitution can lead to several enhancements:

  • Improved Mechanical Properties: Studies have suggested that replacing hydrogen with deuterium can enhance the hardness of amorphous carbon films, particularly at low self-bias voltages during deposition.

  • Enhanced Thermal Stability: The stronger C-D bond compared to the C-H bond can contribute to greater thermal stability of the resulting films.

  • Isotopic Labeling for Mechanistic Studies: The use of deuterium allows for precise tracking and investigation of reaction mechanisms in plasma chemistry and surface interactions, which is invaluable for research and development.

Experimental Protocols

This section outlines the key experimental protocols for the deposition and characterization of deuterated amorphous carbon films using deuterated acetylene in a PECVD system.

Substrate Preparation

A thorough substrate preparation is critical to ensure good adhesion and high quality of the deposited film.[2]

Protocol for Substrate Cleaning:

  • Ultrasonic Degreasing:

    • Submerse the substrates (e.g., silicon wafers, stainless steel, or medical-grade polymers) in an ultrasonic bath with acetone for 15 minutes.

    • Transfer the substrates to an ultrasonic bath with isopropyl alcohol (IPA) for 15 minutes.

  • Drying:

    • Dry the substrates using a high-purity nitrogen (N₂) gun.

  • Plasma Etching (In-situ):

    • Place the cleaned substrates into the PECVD chamber.

    • Introduce Argon (Ar) gas at a flow rate of 50-100 sccm.

    • Ignite an Ar plasma at a pressure of 10-50 mTorr and an RF power of 50-100 W for 5-10 minutes to remove any residual organic contaminants and activate the surface.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of a-C:D Films

The following protocol describes the deposition of a-C:D films using a capacitively coupled RF-PECVD system.

Deposition Parameters:

ParameterValue
Precursor Gas Deuterated Acetylene (C₂D₂)
Carrier Gas Argon (Ar)
C₂D₂ Flow Rate 2 - 10 sccm
Ar Flow Rate 20 - 80 sccm
RF Power 50 - 200 W
Working Pressure 10 - 100 mTorr
Substrate Bias -50 to -400 V
Substrate Temperature Room Temperature to 200°C
Deposition Time 30 - 120 minutes

Deposition Procedure:

  • Load the prepared substrates into the PECVD chamber.

  • Pump down the chamber to a base pressure of less than 1 x 10⁻⁵ Torr.

  • Introduce Argon gas and perform the in-situ plasma etching as described in the substrate preparation protocol.

  • Introduce the deuterated acetylene precursor gas along with the Argon carrier gas at the specified flow rates.

  • Stabilize the chamber pressure to the desired working pressure.

  • Apply RF power to the showerhead electrode to ignite the plasma.

  • Apply the desired bias voltage to the substrate holder.

  • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • After deposition, turn off the RF power, gas flow, and substrate bias.

  • Allow the chamber to cool down before venting with nitrogen and removing the coated substrates.

Film Characterization

A comprehensive characterization of the deposited a-C:D films is essential to understand their properties.

Characterization Techniques:

PropertyTechniqueDescription
Film Thickness Profilometry / EllipsometryMeasures the thickness of the deposited film.
Surface Morphology Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM)Provides information on surface roughness and topography.
Bonding Structure Raman Spectroscopy / Fourier-Transform Infrared (FTIR) SpectroscopyDetermines the sp³/sp² ratio and the presence of C-D and C-H bonds.
Elemental Composition X-ray Photoelectron Spectroscopy (XPS) / Elastic Recoil Detection Analysis (ERDA)Quantifies the elemental composition, including the deuterium-to-carbon ratio.
Mechanical Properties NanoindentationMeasures the hardness and elastic modulus of the film.
Adhesion Scratch TestEvaluates the adhesion of the film to the substrate.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the deposition of deuterated amorphous carbon (a-C:D) films compared to their hydrogenated counterparts (a-C:H) under similar deposition conditions.

Table 1: Comparison of Deposition Parameters and Resulting Film Properties

Parametera-C:H (from C₂H₂)a-C:D (from C₂D₂)
Deposition Rate (nm/min) 15 - 4012 - 35
Hardness (GPa) 15 - 2518 - 28
Elastic Modulus (GPa) 150 - 250160 - 270
sp³ Content (%) 40 - 6045 - 65
Hydrogen/Deuterium Content (at.%) 20 - 4022 - 45
Coefficient of Friction 0.1 - 0.20.08 - 0.18

Note: The values presented are typical ranges and can vary depending on the specific deposition parameters.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the plasma deposition process.

PECVD_Workflow cluster_prep Substrate Preparation cluster_deposition PECVD Process cluster_characterization Film Characterization sub_clean Substrate Cleaning (Acetone, IPA) sub_dry Drying (N2 Gun) sub_clean->sub_dry sub_load Loading into Chamber sub_dry->sub_load pump_down Pump Down to Base Pressure sub_load->pump_down plasma_etch In-situ Ar Plasma Etching pump_down->plasma_etch gas_intro Gas Introduction (C2D2 + Ar) plasma_etch->gas_intro plasma_ignite Plasma Ignition (RF Power) gas_intro->plasma_ignite deposition Film Deposition (Substrate Bias) plasma_ignite->deposition process_end End Process & Cool Down deposition->process_end morphology Morphology (AFM, SEM) process_end->morphology thickness Thickness (Profilometry) morphology->thickness bonding Bonding (Raman, FTIR) thickness->bonding composition Composition (XPS, ERDA) bonding->composition mechanical Mechanical Properties (Nanoindentation) composition->mechanical adhesion Adhesion (Scratch Test) mechanical->adhesion

PECVD Experimental Workflow

Characterization_Logic cluster_structural Structural Properties cluster_compositional Compositional Properties cluster_mechanical Mechanical Properties Deposition a-C:D Film Deposition Thickness Thickness Deposition->Thickness Roughness Surface Roughness Deposition->Roughness sp3_sp2 sp³/sp² Ratio Deposition->sp3_sp2 Deuterium_Content Deuterium Content Deposition->Deuterium_Content Carbon_Content Carbon Content Deposition->Carbon_Content Hardness Hardness Deposition->Hardness Elastic_Modulus Elastic Modulus Deposition->Elastic_Modulus Adhesion Adhesion Strength Deposition->Adhesion Roughness->Adhesion sp3_sp2->Hardness Deuterium_Content->Hardness

Film Property Relationships

References

Troubleshooting & Optimization

Technical Support Center: Purification of Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of protio-acetylene (C₂H₂) impurities from acetylene-d1 (C₂HD or C₂D₂).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove protio-acetylene from this compound?

A1: The primary challenge lies in the nearly identical physical and chemical properties of isotopic molecules (isotopologues). Protio-acetylene (C₂H₂) and this compound (C₂HD or C₂D₂) have very similar boiling points, vapor pressures, and reactivity, making them difficult to separate using standard purification techniques.[1]

Q2: What are the most promising methods for this isotopic separation?

A2: Based on available research for light hydrocarbon and isotope separation, the most promising methods for preparative-scale purification in a laboratory setting are Preparative Gas Chromatography (preparative GC) and Cryogenic Distillation. Adsorption-based methods using specialized materials like zeolites or Metal-Organic Frameworks (MOFs) also show potential, though data on acetylene isotope selectivity is limited.

Q3: Can I use chemical methods to selectively remove protio-acetylene?

A3: While selective reactions based on the kinetic isotope effect (KIE) are theoretically possible, they are not commonly employed for preparative purification of acetylene. The KIE refers to the difference in reaction rates between molecules containing different isotopes.[2][3][4][5][6] However, developing a reaction that is highly selective for the C-H bond in C₂H₂ over the C-D bond in C₂HD without causing significant product loss or introducing other impurities is complex and not a standard laboratory procedure for this purpose.

Q4: How can I quantify the amount of protio-acetylene impurity in my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for quantifying isotopic purity. By analyzing the fragmentation patterns and the relative abundance of molecular ions (m/z for C₂H₂ vs. C₂HD/C₂D₂), you can determine the isotopic ratio.[7][8][9][10]

Troubleshooting Guides

Preparative Gas Chromatography (GC)

Issue 1: Poor separation (overlapping peaks) of protio-acetylene and this compound.

  • Possible Cause: The GC column and conditions are not optimized for isotopic separation.

  • Troubleshooting Steps:

    • Column Selection: Use a long capillary column (e.g., >50 m) with a stationary phase suitable for light hydrocarbon separation. Porous Layer Open Tubular (PLOT) columns are often effective.[11]

    • Temperature Program: Implement a slow, controlled temperature ramp starting at a sub-ambient temperature. This can enhance the small differences in retention times between isotopologues.

    • Carrier Gas Flow Rate: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best resolution. A lower flow rate often increases separation efficiency but also increases analysis time.

    • Injection Volume: Avoid overloading the column, as this can lead to peak broadening and poor resolution.[12]

Issue 2: Peak tailing, especially for the this compound peak.

  • Possible Cause: Active sites in the GC system or column contamination.

  • Troubleshooting Steps:

    • Inlet and Liner Maintenance: Ensure the injector liner is clean and deactivated. Dirty liners are a common cause of peak tailing for active compounds like alkynes.[13]

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a uniform stationary phase.

    • Check for Leaks: Leaks in the system, particularly around the septum, can introduce impurities and affect peak shape.[13]

    • Column Installation: Ensure the column is installed correctly with clean, square cuts to avoid dead volume.[14]

Cryogenic Distillation

Issue 1: Inefficient separation, resulting in low purity of the collected this compound.

  • Possible Cause: Inadequate column design or unstable operating conditions.

  • Troubleshooting Steps:

    • Column Packing: Use a packed column with a high surface area packing material to maximize the number of theoretical plates.

    • Temperature Control: Precise and stable temperature control is critical. Small fluctuations can significantly impact the separation efficiency due to the close boiling points of the isotopologues.[15]

    • Reflux Ratio: Operate at a high reflux ratio to enhance separation. This means returning a significant portion of the condensed overhead vapor to the column.

    • Pressure Control: Maintain a stable operating pressure within the column.

Issue 2: Blockages or inconsistent flow within the distillation column.

  • Possible Cause: Freezing of impurities or acetylene itself.

  • Troubleshooting Steps:

    • Pre-purification: Ensure the acetylene gas stream is free of water, carbon dioxide, and other impurities that have higher freezing points. These can solidify at cryogenic temperatures and cause blockages.[16]

    • Temperature Monitoring: Monitor the temperature profile along the column to ensure no cold spots are causing the acetylene to freeze.

    • Insulation: The distillation column and associated tubing must be extremely well-insulated to prevent heat leaks from the environment.[2]

Experimental Protocols

Preparative Gas Chromatography for this compound Purification

This protocol is a generalized procedure and may require optimization based on the specific instrumentation and desired purity.

  • Instrumentation:

    • Gas chromatograph equipped with a preparative-scale injector, a column with a high loading capacity, an effluent splitter, and a fraction collection system.[17][18][19]

    • Column: e.g., PLOT column, 50 m x 0.53 mm ID.

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) on the analytical split flow.

  • Method:

    • Injector Temperature: 150 °C.

    • Oven Program:

      • Initial Temperature: -20 °C, hold for 5 minutes.

      • Ramp: 2 °C/min to 30 °C.

      • Hold at 30 °C for 10 minutes.

    • Carrier Gas Flow: 5 mL/min (adjust for optimal resolution).

    • Split Ratio: Low split ratio to maximize sample on the column for collection. The effluent is split post-column, with a small fraction going to the detector and the majority to the collection trap.

    • Fraction Collection: The collection trap should be cooled with liquid nitrogen to efficiently trap the eluting acetylene fractions. The timing of the collection is critical and should be determined from analytical runs to correspond to the elution of the this compound peak.

  • Purity Analysis:

    • The collected fractions should be analyzed by GC-MS to determine the isotopic purity.

Cryogenic Distillation for this compound Purification

This is a conceptual protocol for a lab-scale cryogenic distillation. Safety precautions for handling cryogenic liquids and flammable gases are paramount.

  • Apparatus:

    • A vacuum-jacketed, packed distillation column (e.g., Vigreux or packed with suitable material like stainless steel mesh).

    • A condenser cooled by a cryogen with a boiling point below that of acetylene (e.g., liquid nitrogen slush, -210 °C).

    • A reboiler with controlled heating.

    • Temperature and pressure sensors along the column.

  • Procedure:

    • Pre-purification: The crude this compound gas must be passed through traps to remove water and CO₂.

    • Cool-down: The condenser and the column are slowly cooled to cryogenic temperatures.

    • Introduction of Sample: The gaseous this compound mixture is introduced into the reboiler and the column.

    • Distillation: The reboiler is gently heated to create a vapor that rises through the column. The vapor is enriched in the more volatile component (protio-acetylene). The vapor is condensed at the top, and part of the liquid is returned to the column as reflux. The liquid flowing down the column becomes enriched in the less volatile component (this compound).

    • Product Collection: The enriched this compound liquid is collected from the bottom of the column (reboiler). The protio-acetylene-enriched vapor can be vented or collected from the top of the column.

  • Purity Analysis:

    • Samples from the reboiler and the overhead vapor should be analyzed by GC-MS to monitor the separation efficiency.

Quantitative Data Summary

Quantitative data for the specific separation of protio-acetylene from this compound is scarce in the literature. However, the following table provides typical performance characteristics that can be expected from the described techniques based on separations of similar light hydrocarbons and isotopes.

ParameterPreparative Gas ChromatographyCryogenic Distillation
Purity Achievable > 99% (Isotope-dependent)> 99.5% (Isotope-dependent)
Typical Sample Size Milligrams to grams per runGrams to kilograms
Key Challenge Throughput, column loadingPrecise temperature control, system stability
Primary Advantage High resolution for complex mixturesHigher throughput for larger quantities

Visualizations

Experimental_Workflow_Preparative_GC Workflow for this compound Purification by Preparative GC cluster_prep Sample Preparation cluster_gc Preparative GC System cluster_collection Fraction Collection & Analysis Crude_Sample Crude this compound (with Protio-acetylene impurity) Injector Injector Crude_Sample->Injector GC_Column GC Column (e.g., PLOT) Injector->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter Detector Detector (FID/TCD) Effluent_Splitter->Detector Analytical Flow Collection_Trap Cryogenic Trap (Liquid N2) Effluent_Splitter->Collection_Trap Preparative Flow GC_MS_Analysis GC-MS Analysis Collection_Trap->GC_MS_Analysis Purified_Product Purified this compound GC_MS_Analysis->Purified_Product Experimental_Workflow_Cryogenic_Distillation Workflow for this compound Purification by Cryogenic Distillation cluster_input Input Gas cluster_purification Pre-purification cluster_distillation Cryogenic Distillation Column cluster_output Product & Byproduct Input_Gas Crude this compound Gas Pre_Purification H2O/CO2 Trap Input_Gas->Pre_Purification Reboiler Reboiler (Heated) Pre_Purification->Reboiler Condenser Condenser (Cryogen Cooled) Packed_Column Packed Column Condenser->Packed_Column Reflux Protio_Vapor Protio-acetylene Enriched Vapor Condenser->Protio_Vapor Packed_Column->Condenser Vapor Upflow Reboiler->Packed_Column Liquid Downflow Purified_Liquid Purified this compound Liquid Reboiler->Purified_Liquid GC_MS_Analysis GC-MS Analysis Purified_Liquid->GC_MS_Analysis

References

Handling and safety precautions for acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with Acetylene-d1 (Deuterioethyne).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard acetylene?

A1: this compound (C₂HD) is an isotopologue of acetylene where one hydrogen atom is replaced by a deuterium atom.[1] This isotopic labeling is crucial for mechanistic studies in chemistry, particularly for investigating kinetic isotope effects and for use in high-resolution infrared spectroscopy.[1] While chemically similar to acetylene, its different mass can influence reaction rates and spectroscopic properties.

Q2: What are the primary hazards associated with this compound?

A2: The hazards of this compound are virtually identical to those of acetylene. It is a highly flammable and explosive gas.[2] The primary risks include:

  • Simple Asphyxiant: In high concentrations, it can displace oxygen and cause suffocation.[3]

  • Neurotoxin: High concentrations may lead to dizziness, headache, and unconsciousness.[3]

  • Explosive Decomposition: Acetylene is unstable at high pressures (above 15 psi) and can decompose explosively into hydrogen and carbon, especially in the absence of air or when heated.[4][5]

Q3: Why are acetylene cylinders filled with a porous material and acetone?

A3: Free acetylene gas is extremely unstable under high pressure.[6] To enable safe storage, cylinders are filled with a porous, absorbent material saturated with acetone.[5][7] The acetylene gas dissolves in the acetone, which keeps it stable and safe to handle at higher pressures.[7] It is crucial to prevent the liquid acetone from escaping the cylinder.

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: Appropriate PPE is mandatory. This includes:

  • Flame-resistant clothing.[2]

  • Safety glasses or goggles.[2]

  • Gloves.[2]

Troubleshooting Guide

Problem: I suspect there is a leak from the this compound cylinder or tubing.

  • Symptoms: A faint garlic-like odor (note: pure acetylene is odorless; the smell comes from impurities in commercial grades), a hissing sound.[4][8]

  • Immediate Actions:

    • Do not operate any electrical switches or create any sparks.

    • Extinguish all open flames immediately.[2]

    • If possible and safe to do so, close the cylinder valve.

    • Evacuate the immediate area.

    • Increase ventilation to the area, preferably with an explosion-proof ventilation system.

    • If the leak cannot be stopped, contact your institution's emergency response team and the gas supplier.

Problem: The regulator pressure is fluctuating or seems incorrect.

  • Possible Cause 1: Acetone carryover. If the cylinder was stored or transported horizontally, liquid acetone may have entered the valve.[5][6] This can damage the regulator and cause an unstable flame.[5]

    • Solution: Do not use the cylinder. Close the valve, remove the regulator, and stand the cylinder upright for at least two hours (or overnight, to be safe) to allow the acetone to settle.[6][7]

  • Possible Cause 2: Faulty regulator. Regulators can fail over time.

    • Solution: Stop work immediately. Close the cylinder valve and safely depressurize the system. Replace the regulator with one specifically designed for acetylene. Never attempt to repair a faulty regulator.

Problem: The gas flow seems low even though the cylinder pressure gauge indicates it is not empty.

  • Possible Cause: Rapid withdrawal of gas can cause the acetone inside the cylinder to cool, reducing the rate at which acetylene gas is released from the solution.

  • Solution: Reduce the withdrawal rate. If a higher flow rate is necessary, consider using a larger cylinder or manifolding multiple cylinders. Do not apply heat to the cylinder to increase pressure, as this is extremely dangerous and can lead to explosive decomposition.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for acetylene, which is representative of this compound for safety and handling purposes.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC₂HD[3]
Molecular Weight27.04 g/mol [1][3]
Physical AppearanceColorless gas[3][4]
OdorFaint garlic-like (commercial grade)[4]
Sublimation Point (1 atm)-84.0 °C[8]
Autoignition Temperature305 °C (581 °F)
Lower Explosive Limit (LEL)2.5% in air
Upper Explosive Limit (UEL)81% in air

Table 2: Storage and Handling Parameters

ParameterGuidelineReference
Maximum Operating Pressure< 15 psi[5]
Storage PositionUpright and secured[5][6]
Segregation DistanceMin. 10 feet from oxygen/oxidizers[9]
Max. Storage Temperature~125 °F (52 °C)[6]

Experimental Protocols and Methodologies

Detailed experimental protocols are highly specific to the research being conducted. However, a common application for this compound is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE) .

Methodology Outline: Measuring a Primary KIE

  • Reaction Setup: Two parallel reactions are set up under identical conditions (concentration, temperature, catalyst, etc.). One reaction uses standard (non-deuterated) acetylene, and the other uses this compound.

  • Rate Measurement: The rate of each reaction is measured. This can be done by monitoring the disappearance of a reactant or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC).

  • KIE Calculation: The KIE is calculated as the ratio of the rate constant for the lighter isotope (kH) to the rate constant for the heavier isotope (kD).

    • KIE = kH / kD

  • Interpretation: A significant primary KIE (typically > 2) indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction, providing critical insight into the reaction mechanism.[1]

Visual Guides and Workflows

Caption: Workflow for setting up an this compound cylinder for an experiment.

G cluster_prep Preparation cluster_setup Cylinder Setup cluster_op Operation A 1. Don PPE (Flame-resistant coat, gloves, safety glasses) B 2. Ensure Area is Well-Ventilated & Free of Ignition Sources A->B C 3. Secure Cylinder in Upright Position B->C D 4. Check Cylinder was Transported Upright (If not, wait 2+ hours) C->D E 5. Attach Acetylene-Specific Regulator & Flashback Arrestor D->E F 6. Perform Leak Test on all Connections (Use Snoop® or similar) E->F G 7. Open Cylinder Valve Slowly F->G H 8. Set Regulator Pressure (NEVER exceed 15 psi) G->H I 9. Proceed with Experiment H->I

Caption: Key safety principles for storing this compound cylinders.

G cluster_dos Best Practices (Do) cluster_donts Hazards (Don't) Do1 Store Upright & Secured Do2 Keep in a Well-Ventilated Area Do3 Segregate from Oxidizers (e.g., Oxygen) by >10 ft Do4 Keep Valve Cap On When Not In Use Dont1 Store Near Heat or Flames Dont2 Store in Unventilated Spaces Dont3 Store Horizontally Dont4 Expose to Corrosive Materials Storage This compound Cylinder Storage Storage->Do1 Storage->Do2 Storage->Do3 Storage->Do4 Storage->Dont1 Storage->Dont2 Storage->Dont3 Storage->Dont4

Caption: Emergency response decision tree for a suspected gas leak.

G A Suspect a Leak? (Odor, Hissing Sound) B Extinguish ALL Ignition Sources A->B C Is it Safe to Approach the Cylinder? B->C D Close Cylinder Valve C->D Yes E EVACUATE AREA C->E No H Leak Stopped? D->H G Call Emergency Response & Gas Supplier E->G F Ventilate the Area (Explosion-Proof Fans) F->G H->E No H->F Yes

References

Technical Support Center: Synthesis of Selectively Deuterated Acetylenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of selectively deuterated terminal acetylenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing selectively deuterated terminal acetylenes?

The main challenge is achieving high levels of deuterium incorporation while avoiding unwanted side reactions. The acetylenic proton is weakly acidic (pKa ≈ 25), allowing for deprotonation and subsequent quenching with a deuterium source. However, the process can be hampered by the presence of atmospheric moisture (H₂O), which competes with the deuterium source (e.g., D₂O), leading to low deuterium incorporation.[1] Other challenges include preventing deuterium scrambling, ensuring regioselectivity, and finding cost-effective, robust catalytic systems.[2][3]

Q2: What are the most common methods for deuterating terminal acetylenes?

There are two primary approaches: base-catalyzed hydrogen-deuterium (H/D) exchange and transition-metal-catalyzed reactions.

  • Base-Catalyzed Exchange: This method uses a base to deprotonate the terminal alkyne, followed by quenching with a deuterium donor. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and n-butyllithium (n-BuLi). The deuterium source is typically heavy water (D₂O) or a deuterated solvent like DMSO-d₆.[1][4][5]

  • Transition-Metal Catalysis: Various transition metals, including copper, silver, and ruthenium, can catalyze the H/D exchange.[1][4] These methods can be milder and more tolerant of certain functional groups than strong bases, but may involve more expensive or air-sensitive catalysts.[1]

Q3: How do I choose between a base-catalyzed and a metal-catalyzed method?

The choice depends on your substrate's functional groups and stability.

  • Use base-catalyzed methods for substrates that are stable under basic conditions and do not have other acidic protons that could undergo exchange.[4][5] Mild bases like K₂CO₃ or reusable basic resins are often a good starting point.[1][6]

  • Use transition-metal catalysis (e.g., with copper or silver salts) for substrates that are sensitive to strong bases or contain functionalities that could lead to undesired labeling elsewhere in the molecule.[2][4] For example, silver-catalyzed procedures are known for being highly regiospecific.[4]

Q4: What is deuterium scrambling and how can it be avoided?

Deuterium scrambling refers to the undesired incorporation of deuterium at positions other than the target site. In the context of alkyne reduction, scrambling can occur due to the reversibility of certain steps in the catalytic cycle, leading to an uneven distribution of deuterium in the final product.[3] To avoid this, it is crucial to choose a catalytic system with high regioselectivity. For terminal alkyne deuteration via H/D exchange, scrambling to other positions is less common unless other acidic C-H bonds are present. Careful selection of reaction conditions and catalysts is key.[7]

Troubleshooting Guides

Problem 1: Low or Incomplete Deuterium Incorporation
Possible CauseSuggested Solution
Contamination with H₂O: Atmospheric moisture or residual water in solvents/reagents competes with the deuterium source.Dry all glassware thoroughly in an oven. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While some modern copper-catalyzed methods show good water tolerance, maximizing deuterium incorporation often requires minimizing protic impurities.[1]
Insufficient Deuterium Source: The molar ratio of the deuterium donor to the alkyne may be too low for the equilibrium to favor the deuterated product.Use a large excess of the deuterium source (e.g., use D₂O as a co-solvent or the main solvent).[6]
Ineffective Catalyst/Base: The chosen base may not be strong enough to efficiently deprotonate the alkyne, or the metal catalyst may be inactive.For base-catalyzed reactions, consider a stronger base (e.g., NaOH instead of K₂CO₃), but be mindful of substrate compatibility. For metal-catalyzed reactions, ensure the catalyst is pure and handled correctly (e.g., under inert atmosphere if required).[1]
Short Reaction Time: The H/D exchange is an equilibrium process and may require more time to reach completion.Increase the reaction time and monitor the progress using techniques like ¹H NMR to observe the disappearance of the acetylenic proton signal.
Problem 2: Undesired Side Reactions (e.g., Dimerization, Isomerization)
Possible CauseSuggested Solution
Catalyst-Induced Side Reactions: Some catalysts, particularly copper, can promote the homocoupling (Glaser coupling) of terminal alkynes to form 1,3-diynes.[8]Modify the reaction conditions. Lowering the temperature or using a different ligand system can often suppress side reactions. Ensure that the reaction environment is free of excess oxygen, which can promote oxidative coupling.
Base-Induced Isomerization: Strong bases can sometimes cause isomerization of the alkyne, especially in substrates with adjacent functionalities.Use a milder base (e.g., K₂CO₃, basic resin) or a non-basic metal-catalyzed method.[4][6]
Over-reduction to Alkene/Alkane: In methods that use reductive transfer deuteration, the alkyne can be further reduced to the corresponding alkene or alkane.[3]Carefully control the stoichiometry of the reducing agent and the reaction time. Choose a catalyst known for selective semi-reduction if an alkene is the desired intermediate.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the deuteration of terminal alkynes.

Table 1: Base-Catalyzed Deuteration of Phenylacetylene

Base CatalystDeuterium SourceSolventTime (h)% Deuterium Incorporation
K₂CO₃D₂OTHF4.558%
NaOH[²H₆]DMSO--High
Calcium OxideD₂O--Viable
N,N,N,N-TetramethylguanidineD₂O--Viable
Basic Anion Exchange Resin (WA30)D₂OToluene/D₂O8>99%

(Data compiled from references[4][6])

Table 2: Metal-Catalyzed Deuteration of Various Alkynes

Catalyst (mol%)SubstrateDeuterium SourceTemp (°C)% Deuterium Incorporation
[Cu(DABAnis)₂]BF₄ (2%)1-Ethynyl-1-cyclohexanolAcetone-d₆5093%
[Cu(DABAnis)₂]BF₄ (2%)TrimethylsilylacetyleneAcetone-d₆5056%
[Cu(DABAnis)₂]BF₄ (2%)Propargyl alcoholAcetone-d₆5098%
Silver Perchlorate (AgClO₄)PhenylacetyleneD₂ORTHigh

(Data compiled from references[1][4])

Experimental Protocols

Protocol 1: Base-Mediated Deuteration using a Reusable Resin

This protocol is adapted from a procedure using a basic anion exchange resin (WA30), which offers mild conditions and easy catalyst removal.[6]

  • Preparation: In a round-bottom flask, suspend the terminal alkyne (0.25 mmol) and the basic resin WA30 (38 mg) in D₂O (1 mL) and toluene (0.2 mL).

  • Reaction: Stir the suspension vigorously at room temperature under a normal atmosphere. Monitor the reaction by TLC or ¹H NMR for the disappearance of the acetylenic proton signal (typically several hours).

  • Workup: Once the reaction is complete, remove the resin by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deuterated alkyne.

Protocol 2: Copper-Catalyzed Deuteration

This protocol is a general procedure for the copper-catalyzed deuteration of terminal alkynes using a well-defined copper(I) complex. This method is notable for its tolerance to air and technical grade solvents.[1]

  • Preparation: In a microwave vial, add the alkyne (0.4 mmol), the catalyst [Cu(DABAnis)₂]BF₄ (5.5 mg, 2 mol%), an internal standard (e.g., 1,3,5-trimethoxybenzene, ~5 mg), and acetone-d₆ (0.5 mL).

  • Reaction: Seal the vial with an aluminum cap and heat the reaction mixture at 50 °C for 16 hours.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly transferred to an NMR tube for analysis to determine the deuterium incorporation percentage.

  • Scale-up & Purification: For larger-scale reactions, an aqueous workup can be performed, followed by extraction with an organic solvent and purification by column chromatography if necessary.[1]

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_incorporation Analyze Product: Check %D Incorporation start->check_incorporation low_d Problem: Low %D check_incorporation->low_d < 95% high_d Success: High %D check_incorporation->high_d >= 95% check_moisture Cause: H₂O Contamination? Solution: Use anhydrous reagents/solvents & inert atm. low_d->check_moisture Investigate end End high_d->end check_donor Cause: Insufficient D Source? Solution: Increase molar excess of D source. check_moisture->check_donor check_catalyst Cause: Inactive Catalyst/Base? Solution: Verify catalyst activity or use stronger base. check_donor->check_catalyst catalyst_rerun Re-run Experiment check_catalyst->catalyst_rerun catalyst_rerun->check_incorporation

Caption: Troubleshooting workflow for low deuterium incorporation.

H_D_Exchange_Mechanisms cluster_base Base-Catalyzed Mechanism cluster_metal Metal-Catalyzed Mechanism (Simplified) b_start R-C≡C-H b_acetylide [R-C≡C]⁻ b_start->b_acetylide + Base⁻ - H-Base b_base Base⁻ b_product R-C≡C-D b_acetylide->b_product + D₂O - OD⁻ b_d_source D₂O m_start R-C≡C-H m_complex [R-C≡C-M] m_start->m_complex + [M⁺] - H⁺ m_metal [M⁺] m_product R-C≡C-D m_complex->m_product + D-Source - [M⁺] m_d_source D-Source

Caption: Comparison of H/D exchange mechanisms.

References

Technical Support Center: Optimizing Experimental Conditions for Acetylene-d1 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing experimental conditions for acetylene-d1 (deuterated acetylene, C₂D₂) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound, particularly in the context of Sonogashira coupling, a common and vital reaction for forming carbon-carbon bonds.

Question: My Sonogashira reaction with this compound shows low or no product yield. What are the potential causes and solutions?

Answer:

Low or no yield in a Sonogashira coupling with this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Product Yield check_catalyst 1. Verify Catalyst Activity (Pd and Cu sources) start->check_catalyst check_reagents 2. Assess Reagent Quality (Aryl halide, base, solvent) check_catalyst->check_reagents Catalyst OK product_analysis Investigate Product (Side products, decomposition) check_catalyst->product_analysis Suspect Decomposition check_gas_delivery 3. Ensure Efficient This compound Delivery check_reagents->check_gas_delivery Reagents OK check_reagents->product_analysis Suspect Impurities optimize_conditions 4. Optimize Reaction Parameters (Temperature, solvent, base) check_gas_delivery->optimize_conditions Gas Delivery OK check_gas_delivery->product_analysis Suspect Leak/Inefficiency optimize_conditions->product_analysis Optimization Fails solution Improved Yield optimize_conditions->solution Optimization Successful product_analysis->start Re-evaluate Strategy

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst - Palladium Source: Ensure the Pd(0) source is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., sXPhos).- Copper(I) Co-catalyst: The copper(I) source (typically CuI) is sensitive to oxidation. Use freshly purchased or properly stored CuI. Avoid exposing the reaction to air, as this can lead to the deactivation of the copper catalyst and promote undesired homocoupling (Glaser coupling).[1][2]
Poor Reagent Quality - Aryl Halide: Confirm the purity of your aryl halide. The reactivity order is generally I > Br > Cl. For less reactive bromides or chlorides, more forcing conditions (higher temperature, stronger base, more active catalyst) may be necessary.[3]- Base: The base (typically an amine like triethylamine or diisopropylamine) must be anhydrous and pure. It plays a crucial role in neutralizing the HX byproduct and in the catalytic cycle.[1]- Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions. Common solvents include THF, DMF, and acetonitrile.[3][4]
Inefficient this compound Delivery - Gas Introduction: For gaseous this compound, ensure a steady and controlled flow into the reaction mixture. Bubbling the gas through the solution is a common method. For smaller scale reactions, generating the gas in a separate flask and bubbling it into the reaction vessel can be effective.- Solubility: The solubility of acetylene in the reaction solvent can be a limiting factor. Ensure vigorous stirring to maximize gas-liquid contact.
Suboptimal Reaction Conditions - Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating.[2][3] For aryl bromides, temperatures around 80-100°C may be necessary.[3]- Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of this compound, which is a common side reaction, especially in the presence of copper.[1][4]

Question: I am observing incomplete deuterium incorporation or a loss of the deuterium label in my product. How can I prevent this?

Answer:

Maintaining high levels of deuterium incorporation is critical. Loss of the deuterium label can occur through exchange with protic sources or via certain mechanistic pathways.

Troubleshooting Low Deuterium Incorporation:

Potential Cause Troubleshooting Steps & Recommendations
Protic Impurities - Solvent and Reagents: Ensure all solvents and reagents are anhydrous. Trace amounts of water can lead to H/D exchange, especially in the presence of a base.- Base: Use a non-protic or deuterated base if H/D exchange with the base itself is suspected.
Deuterium Scrambling - Reaction Mechanism: In some catalytic systems, reversible insertion or other mechanistic steps can lead to deuterium scrambling. While less common in standard Sonogashira couplings, it's a possibility to consider, especially with certain catalysts or under forcing conditions.- Analysis: Use ¹H NMR to quantify the level of deuterium incorporation by comparing the integral of the residual acetylenic proton signal to other signals in the molecule.[5][6][7]
Kinetic Isotope Effect (KIE) - Reaction Rate: Be aware that the C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate (a primary kinetic isotope effect) if this bond is broken in the rate-determining step.[8] This might require longer reaction times or slightly more forcing conditions to achieve full conversion compared to the non-deuterated analogue.

Frequently Asked Questions (FAQs)

Q1: How can I prepare this compound for my reaction?

A1: this compound (more commonly handled as acetylene-d2, D-C≡C-D) can be generated in situ or prepared beforehand. A common laboratory method involves the reaction of calcium carbide (CaC₂) with deuterium oxide (D₂O).[9]

Reaction for Acetylene-d2 Generation: CaC₂(s) + 2 D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)

This reaction is analogous to the generation of acetylene from calcium carbide and water.[9] The generated gas can be bubbled directly into the reaction mixture or collected and used as needed.

Q2: What are the best practices for handling this compound gas in the lab?

A2: Acetylene is an unstable and highly flammable gas, especially under pressure.[10] The same safety precautions should be taken for this compound.

Safety and Handling Workflow:

gas_handling_workflow start Prepare to Use This compound Gas setup 1. Assemble Gas-Tight Apparatus in a Fume Hood start->setup inert_atmosphere 2. Purge System with Inert Gas (N2 or Ar) setup->inert_atmosphere gas_generation 3. Generate or Introduce This compound Slowly inert_atmosphere->gas_generation monitoring 4. Monitor Gas Flow (e.g., with a bubbler) gas_generation->monitoring shutdown 5. Safely Quench and Purge System Post-Reaction monitoring->shutdown end Experiment Complete shutdown->end

Caption: A workflow for the safe handling of this compound gas in a laboratory setting.

Key Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Use gas-tight glassware and tubing.

  • Keep the gas at or near atmospheric pressure. Do not attempt to pressurize acetylene gas. [10]

  • Ensure there are no ignition sources nearby.

  • Have a fire extinguisher readily available.

Q3: What is the most common side reaction in a Sonogashira coupling with this compound, and how can I minimize it?

A3: The most common side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling, to form butadiyne derivatives.[1]

Minimizing Homocoupling:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction by working under a nitrogen or argon atmosphere and using degassed solvents.[1][4]

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid this side reaction.[1]

  • Controlled Addition: Slowly adding the this compound can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: General Procedure for the Deuteration of a Terminal Alkyne

This protocol is adapted from methods using a ruthenium pincer complex catalyst for the deuteration of terminal alkynes with D₂O.[11]

  • Preparation: In a nitrogen-filled glovebox or under a stream of nitrogen, add the terminal alkyne (0.5 mmol), the ruthenium catalyst (e.g., [(PNPPh)RuHCl(CO)], 0.001 mmol for aromatic alkynes, 0.0025 mmol for aliphatic alkynes), and KOtBu (0.0025 mmol for aromatic, 0.005 mmol for aliphatic) to a screw-cap vial.

  • Solvent and Deuterium Source: Add degassed 1,2-dimethoxyethane (0.5 mL for aromatic, 1.0 mL for aliphatic) and degassed D₂O (0.2 mL for aromatic, 0.25 mL for aliphatic).

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR to determine the extent of deuterium incorporation.

  • Workup: Once the desired level of deuteration is achieved, quench the reaction and evaporate the solvent under reduced pressure.

  • Purification: Extract the residue with a suitable organic solvent (e.g., dichloromethane), dry the organic phase over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deuterated alkyne.

Protocol 2: Optimized Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol is a general guide based on optimized conditions for Sonogashira reactions.[12][13][14] This can be adapted for use with this compound gas by bubbling the gas through the reaction mixture.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol% or Pd(PPh₃)₂Cl₂ at 2 mol%), a phosphine ligand if needed (e.g., PPh₃ at 5 mol%), and a copper(I) co-catalyst (e.g., CuI at 1-5 mol%).[4][12]

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., DMF or a mixture of THF and triethylamine) and the amine base (e.g., triethylamine, 2-3 equivalents).

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.2 equivalents). If using this compound gas, bubble the gas through the stirred reaction mixture for the duration of the reaction.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 100°C, depending on the reactivity of the aryl halide) and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove the copper catalyst.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Optimization of Sonogashira Reaction Conditions

The following table summarizes typical conditions and the effect of varying parameters on the yield of Sonogashira couplings.

Parameter Condition A Condition B Condition C Expected Outcome
Aryl Halide Aryl IodideAryl BromideAryl ChlorideYield: A > B > C
Catalyst Loading 1 mol% Pd2.5 mol% Pd5 mol% PdHigher loading can increase rate and yield, but also cost.
Temperature Room Temp.60 °C100 °CHigher temperatures are often needed for less reactive halides.[3]
Atmosphere AirInert (N₂)Inert (N₂) + degassed solventInert conditions significantly reduce homocoupling and improve yield.[4][15]

Signaling Pathways and Mechanistic Diagrams

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. Understanding this mechanism is key to troubleshooting the reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡C-D(L2) pd_complex->pd_alkynyl Transmetalation (from Cu cycle) pd_alkynyl->pd0 Reductive Elimination (Product: R-C≡C-D) cu_x Cu(I)X cu_alkynyl Cu(I)-C≡C-D cu_x->cu_alkynyl + D-C≡C-H - HX cu_alkynyl->pd_complex Transfers alkynyl group cu_alkynyl->cu_x Transmetalation to Pd

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Preventing H/D exchange in acetylene-d1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acetylene-d1 (C₂HD) experiments. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on preventing unwanted hydrogen/deuterium (H/D) exchange and ensuring the isotopic integrity of your this compound samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound, focusing on the prevention of H/D exchange.

Q1: My NMR spectrum shows a significant decrease in the deuterium signal and an increase in the acetylene-h2 signal. What is causing this H/D exchange?

A1: Unwanted H/D exchange in this compound is primarily caused by the presence of acidic or, more commonly, basic impurities, or the use of protic solvents. The terminal proton (or deuteron) on an alkyne is weakly acidic, with a pKa of approximately 25.[1][2][3][4] This means that any base whose conjugate acid has a pKa greater than 25 can deprotonate the this compound, leading to the exchange of deuterium with protons from the surrounding environment.

Common culprits include:

  • Basic Residues: Trace amounts of strong bases (e.g., hydroxides, alkoxides, or amines) on glassware or in reagents.

  • Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), or ethanol (CH₃CH₂OH). Even deuterated protic solvents like D₂O or MeOD can be problematic if the system is not rigorously anhydrous, as they can facilitate exchange.

  • Basic Solvents: Solvents that are sufficiently basic to deprotonate the alkyne, such as dimethyl sulfoxide (DMSO) in the presence of any trace water.

Q2: Which bases should I be most concerned about for causing H/D exchange?

A2: Any base with a conjugate acid pKa significantly higher than 25 will readily cause H/D exchange. It is crucial to avoid even catalytic amounts of these bases.

Base CategoryExamplesConjugate Acid pKaPotential for H/D Exchange
Strong Bases Sodium amide (NaNH₂), Alkyl lithium reagents (e.g., n-BuLi), Grignard reagents (RMgX), Sodium hydride (NaH)~38 (for NH₃), >40 (for alkanes)Very High
Alkoxides Sodium methoxide (NaOMe), Potassium tert-butoxide (t-BuOK)~16-18 (for alcohols)Low to Moderate (can be significant with heating or prolonged exposure)
Hydroxides Sodium hydroxide (NaOH), Potassium hydroxide (KOH)~15.7 (for H₂O)Low (can be significant with heating or in certain solvent systems)
Amines Triethylamine (Et₃N), Pyridine~11 (for Et₃NH⁺), ~5 (for PyH⁺)Very Low (generally not strong enough to cause significant exchange)

Q3: What are the recommended solvents for handling this compound?

A3: The best choice of solvent is a dry, aprotic solvent that will not participate in H/D exchange. The solvent should also be compatible with the experimental conditions and analytical techniques being used (e.g., NMR spectroscopy).

SolventChemical FormulaKey Properties
Benzene-d6 C₆D₆Aprotic, non-polar. Good for NMR.
Toluene-d8 C₇D₈Aprotic, non-polar. Similar to benzene-d6 but with a wider liquid range.
Tetrahydrofuran-d8 (THF-d8) C₄D₈OAprotic, polar. Good for dissolving a wider range of compounds. Must be rigorously dried as it is hygroscopic.
Chloroform-d CDCl₃Aprotic, polar. A common NMR solvent. Can contain trace amounts of DCl, which could potentially facilitate acid-catalyzed exchange under certain conditions.
Acetone-d6 C₃D₆OAprotic, polar. Acetone is a good solvent for acetylene gas.[5] Ensure it is anhydrous.
Acetonitrile-d3 CD₃CNAprotic, polar.

Q4: How should I properly prepare my glassware and equipment to avoid H/D exchange?

A4: All glassware and equipment should be scrupulously cleaned and dried to remove any acidic or basic residues and adsorbed water.

Recommended Glassware Preparation Protocol:

  • Cleaning: Wash glassware with a suitable detergent, followed by rinsing with deionized water and then a final rinse with a high-purity solvent (e.g., acetone).

  • Drying: Dry the glassware in an oven at a temperature above 120 °C for at least 4 hours to remove any adsorbed water.

  • Cooling: Allow the glassware to cool to room temperature in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Final Rinse: Just before use, rinse the glassware with the anhydrous, aprotic solvent you will be using in your experiment.

Experimental Protocols

Protocol 1: General Handling of this compound Gas Cylinders

Objective: To safely handle and dispense this compound gas while maintaining its isotopic purity.

Materials:

  • Cylinder of this compound

  • Two-stage gas regulator made of compatible materials (e.g., stainless steel, avoid copper and brass with >70% copper)[6]

  • Inert gas (Nitrogen or Argon) for purging

  • Appropriate personal protective equipment (safety glasses, flame-retardant lab coat)

Procedure:

  • Cylinder Inspection: Before use, inspect the cylinder for any signs of damage. Ensure the valve is clean and free of contaminants.

  • Secure the Cylinder: Securely clamp the this compound cylinder in an upright position in a well-ventilated fume hood.[1][3][4][7]

  • Regulator Connection: Attach the two-stage gas regulator to the cylinder outlet. Ensure the threads are clean and the connection is tight.

  • System Purge: Before introducing this compound into your experimental setup, thoroughly purge the regulator and transfer lines with a dry, inert gas (nitrogen or argon) to remove any air and moisture.

  • Dispensing the Gas: Slowly open the main cylinder valve. Adjust the secondary regulator to the desired delivery pressure.

  • Shutdown: When finished, close the main cylinder valve first, then allow the gas in the lines to vent through your system. Once the pressure in the lines has dissipated, close the secondary regulator valve.

Protocol 2: Preparation of an this compound Sample for NMR Spectroscopy

Objective: To prepare a solution of this compound in a deuterated aprotic solvent for NMR analysis, minimizing the risk of H/D exchange.

Materials:

  • Gas-tight NMR tube (e.g., J. Young tube)

  • Anhydrous, aprotic deuterated solvent (e.g., benzene-d6, acetone-d6)

  • Schlenk line or glovebox for inert atmosphere handling

  • Source of this compound gas with a regulator

  • Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

  • Prepare the NMR Tube: Clean and dry the gas-tight NMR tube as described in the glassware preparation protocol.

  • Add Solvent: Under an inert atmosphere (in a glovebox or on a Schlenk line), add the required volume (typically 0.5-0.6 mL) of anhydrous deuterated solvent to the NMR tube.

  • Freeze the Solvent: Seal the NMR tube and cool it in a low-temperature bath to freeze the solvent. This will create a vacuum when the headspace is evacuated.

  • Evacuate the Headspace: Attach the NMR tube to a vacuum line and carefully evacuate the headspace above the frozen solvent.

  • Introduce this compound: Connect the NMR tube to the this compound gas cylinder via a purged transfer line.

  • Condense the Gas: With the NMR tube still in the low-temperature bath, slowly open the valve to allow this compound gas to enter the tube and condense on top of the frozen solvent. The amount of gas introduced can be monitored by pressure changes if your system allows.

  • Seal the Tube: Once the desired amount of this compound has been condensed, close the valve on the NMR tube.

  • Thaw and Mix: Carefully remove the NMR tube from the low-temperature bath and allow it to slowly warm to room temperature behind a blast shield. Gently invert the tube several times to ensure the this compound dissolves completely in the solvent.

  • Acquire Spectrum: The sample is now ready for NMR analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Gas Handling cluster_analysis Analysis A Clean and Dry Glassware (Oven >120°C) E Dispense this compound into Reaction/NMR Tube A->E Use prepared glassware B Select Anhydrous Aprotic Solvent B->E Use appropriate solvent C Secure this compound Cylinder D Purge Regulator and Lines with Inert Gas C->D D->E F Acquire Experimental Data (e.g., NMR) E->F G Verify Isotopic Purity F->G HD_Exchange_Pathway Acetylene_d1 H-C≡C-D Intermediate Acetylide Anion [H-C≡C]⁻ Acetylene_d1->Intermediate Deprotonation Base Base (B⁻) Base->Intermediate Product H-C≡C-H Intermediate->Product Protonation Proton_Source Proton Source (H-B) Proton_Source->Product

References

Troubleshooting low signal-to-noise in acetylene-d1 spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylene-d1 (C₂HD) spectroscopy. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on improving low signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when experiencing low signal-to-noise (S/N) in my this compound spectrum?

A low signal-to-noise ratio can stem from several factors. Before delving into complex troubleshooting, a few initial checks can often resolve the issue:

  • Sample Integrity: Verify the purity of your this compound sample. Impurities can introduce broadband absorption or interfere with the desired spectral lines. Ensure there are no leaks in your gas cell, which could lead to contamination or pressure fluctuations.

  • Optical Alignment: Confirm that the infrared beam is correctly aligned and passing through the center of your sample cell and onto the detector. Misalignment can significantly reduce the signal intensity reaching the detector.

  • Background Spectrum: Ensure a fresh, high-quality background spectrum has been recently collected under the same experimental conditions (e.g., purge, temperature, and resolution) as your sample scan. An outdated or noisy background will degrade the quality of your sample spectrum.

  • Purging: For Fourier Transform Infrared (FTIR) spectroscopy, ensure the spectrometer is adequately purged with an inert gas like dry nitrogen to minimize atmospheric water and carbon dioxide, which have strong absorption bands in the infrared region and can obscure your signal.

Q2: My baseline is noisy and drifting. What are the likely causes and how can I fix it?

An unstable baseline is a common problem that directly impacts the signal-to-noise ratio. The primary causes include:

  • Instrument Instability: The light source, detector, or electronics may not have reached thermal equilibrium. Allow the spectrometer to warm up for the manufacturer-recommended time before starting your experiments.

  • Environmental Factors: Fluctuations in laboratory temperature, vibrations from nearby equipment, or changes in the purge gas flow can all contribute to baseline drift. Isolate the spectrometer from sources of vibration and ensure a consistent lab environment.

  • Optical Component Contamination: Contamination on mirrors, windows, or the beam splitter can scatter light and introduce noise. If you suspect contamination, follow the manufacturer's guidelines for cleaning the optical components.

Q3: What is etaloning, and how can it affect my this compound spectrum?

Etaloning is the appearance of sinusoidal interference fringes (an "etalon effect") in a spectrum.[1] This phenomenon arises from multiple reflections of the light beam between parallel surfaces within the optical path, such as the detector window, cell windows, or beam splitter.[1] These interference patterns can be mistaken for real spectral features or can obscure weak absorption lines, effectively reducing the signal-to-noise ratio.

To mitigate etaloning:

  • Introduce a Wedge: Use wedged optical components (e.g., cell windows) to prevent parallel surfaces.

  • Anti-Reflection Coatings: Employ optics with anti-reflection coatings optimized for your wavelength range of interest.

  • Slight Misalignment: In some cases, a very slight, deliberate misalignment of an optical component can reduce the interference effect, but this should be done cautiously to avoid significant signal loss.

  • Software Correction: Some spectroscopy software includes algorithms to computationally remove etalon fringes from the spectrum.

Troubleshooting Guides

Guide 1: Optimizing Experimental Parameters for FTIR Spectroscopy of this compound

A common reason for low signal-to-noise is the use of suboptimal experimental parameters. This guide provides a systematic approach to optimizing your data acquisition settings.

Troubleshooting Workflow for FTIR Parameter Optimization

FTIR_Optimization start Low S/N in C2HD Spectrum pressure Adjust Sample Pressure start->pressure Start Here resolution Optimize Spectral Resolution pressure->resolution Broadening vs. Signal scans Increase Number of Scans resolution->scans Resolution vs. Time aperture Adjust Aperture (Jacquinot Stop) scans->aperture Time vs. S/N detector Check Detector Settings aperture->detector Throughput vs. Resolution end Improved S/N detector->end Final Check

Caption: A workflow for systematically optimizing FTIR parameters to improve the signal-to-noise ratio in this compound spectroscopy.

Detailed Steps:

  • Adjust Sample Pressure:

    • Problem: The sample pressure can significantly affect the signal intensity and line shape. At very low pressures, the absorption may be too weak. At high pressures, pressure broadening can decrease the peak height and cause adjacent lines to overlap.

    • Solution: For high-resolution spectroscopy of this compound, a typical starting pressure is in the range of 1-10 Torr. Systematically vary the pressure within this range to find the optimal balance between signal intensity and minimal pressure broadening.

  • Optimize Spectral Resolution:

    • Problem: Higher resolution does not always lead to a better signal-to-noise ratio. While high resolution is necessary to resolve fine rotational structures, it also reduces the energy throughput, which can decrease the S/N.

    • Solution: Start with a moderate resolution (e.g., 0.1 cm⁻¹) and assess the spectrum. If the rotational lines are well-resolved, there may be no need to increase the resolution further. If lines are not resolved, incrementally increase the resolution, keeping in mind that the S/N will decrease.

  • Increase the Number of Scans:

    • Problem: A low number of co-added scans can result in a noisy spectrum.

    • Solution: The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Co-add scans until the desired S/N is achieved, balancing the improvement against the increased measurement time.

ParameterTypical Range for C₂HDEffect on S/N
Sample Pressure 1 - 20 TorrOptimal pressure maximizes signal without excessive broadening.
Spectral Resolution 0.01 - 0.5 cm⁻¹Higher resolution decreases S/N.
Number of Scans 64 - 1024S/N increases with the square root of the number of scans.
Aperture Size Instrument DependentLarger aperture increases throughput and S/N but can reduce resolution.
Guide 2: Troubleshooting Cavity Ring-Down Spectroscopy (CRDS) Setups

CRDS is a highly sensitive technique, but achieving optimal performance requires careful attention to the experimental setup.

Logical Troubleshooting Flow for CRDS

CRDS_Troubleshooting start Low S/N or Unstable Ring-Downs alignment Check Cavity Mirror Alignment start->alignment mode_matching Verify Laser Mode Matching alignment->mode_matching Coarse to Fine locking Assess Cavity Lock Stability mode_matching->locking Efficient Coupling detector_bw Evaluate Detector Bandwidth locking->detector_bw Stable Signal data_acq Optimize Data Acquisition detector_bw->data_acq Accurate Decay end High-Fidelity Spectrum data_acq->end

Caption: A logical flow for diagnosing and resolving common issues in a Cavity Ring-Down Spectroscopy experiment.

Detailed Steps:

  • Check Cavity Mirror Alignment:

    • Problem: Poor alignment of the high-reflectivity mirrors is a primary cause of low cavity finesse and, consequently, poor signal.

    • Solution: Ensure the laser beam is centered on both cavity mirrors and that the back-reflections are properly aligned. Use a systematic "walking" of the mirrors to optimize the cavity transmission.

  • Verify Laser Mode Matching:

    • Problem: For efficient coupling of the laser light into the cavity, the spatial mode of the laser must match the fundamental transverse mode (TEM₀₀) of the cavity.

    • Solution: Use appropriate lenses to focus the laser beam into the cavity. The beam waist and position should be matched to the cavity's parameters. A mode-matching efficiency of over 80% is desirable.

  • Assess Cavity Lock Stability:

    • Problem: If the laser frequency is not stably locked to a cavity resonance, the ring-down events will be inconsistent, leading to noise in the averaged spectrum.

    • Solution: If using a Pound-Drever-Hall (PDH) locking scheme, check the error signal for stability. Ensure the feedback electronics have appropriate gain and bandwidth.

CRDS ParameterRecommendationImpact on S/N
Mirror Reflectivity > 99.9%Higher reflectivity leads to longer ring-down times and higher sensitivity.
Mode Matching > 80% efficiencyEfficient coupling increases the light intensity in the cavity, improving S/N.
Detector Bandwidth > 1 / (ring-down time)Sufficient bandwidth is crucial for accurately measuring the decay constant.
Data Acquisition Rate > 10 x (1 / ring-down time)Adequate sampling is needed to accurately fit the exponential decay.

Experimental Protocols

FTIR Spectroscopy of Gaseous this compound

This protocol outlines the general steps for obtaining a high-resolution infrared spectrum of this compound using an FTIR spectrometer.

Methodology:

  • Sample Preparation:

    • Synthesize this compound through the reaction of calcium carbide (CaC₂) with heavy water (D₂O). A common procedure involves slowly adding D₂O to CaC₂ in a sealed reaction vessel connected to a vacuum line.[1]

    • Purify the generated C₂HD by passing it through a cold trap (e.g., a dry ice/isopropanol slurry) to remove unreacted D₂O and other impurities.

    • The purified C₂HD gas is then admitted into an evacuated gas cell suitable for infrared spectroscopy.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is well-purged with dry nitrogen to minimize atmospheric interference.

    • Install the gas cell in the sample compartment of the spectrometer.

    • Select an appropriate infrared source (e.g., Globar), beamsplitter (e.g., KBr), and detector (e.g., liquid nitrogen-cooled MCT) for the spectral region of interest.

  • Data Acquisition:

    • Evacuate the gas cell and collect a background spectrum. This spectrum will account for the absorbance of the cell windows and any residual atmospheric gases in the spectrometer.

    • Introduce the this compound sample into the gas cell to the desired pressure (typically 1-10 Torr).

    • Collect the sample spectrum using the desired resolution and number of scans.

    • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Data Presentation:

The following table summarizes typical vibrational band centers for this compound, which can be used for initial spectral identification.

Vibrational BandApproximate Band Center (cm⁻¹)
ν₁ (C-H stretch)~3335
ν₂ (C≡C stretch)~1851
ν₃ (C-D stretch)~2584
ν₄ (trans-bend)~519
ν₅ (cis-bend)~678

References

Technical Support Center: Purification of Isotopically Enriched Acetylene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of isotopically enriched acetylene (e.g., ¹³C₂H₂ or C₂D₂). This resource is designed for researchers, scientists, and professionals in drug development who are working with these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in isotopically enriched acetylene?

A1: Isotopically enriched acetylene, particularly when synthesized from enriched precursors like ¹³C-calcium carbide, can contain several impurities. The most common include:

  • Ammonia (NH₃): Often a byproduct of the synthesis process.

  • Phosphine (PH₃) and Arsine (AsH₃): Derived from phosphate and arsenate impurities in the precursor materials.

  • Hydrogen Sulfide (H₂S): Arises from sulfur-containing impurities.[1]

  • Solvents: Acetone or dimethylformamide (DMF) are often used to stabilize acetylene in cylinders and can be carried over.

  • Moisture (H₂O): Can be introduced during synthesis or handling.

  • Higher Acetylenes: Such as diacetylene (C₄H₂) and vinylacetylene (C₄H₄), which can form during synthesis.[2]

  • Carbon Dioxide (CO₂): Can be present from the synthesis precursors or as an atmospheric contaminant.

Q2: Which purification technique is most suitable for my application?

A2: The choice of purification technique depends on the initial purity of your acetylene, the specific impurities present, the desired final purity, and the scale of your operation. Here is a general guideline:

  • Chemical Scrubbing: Effective for removing acidic and basic impurities like H₂S, PH₃, and NH₃. It is a robust method for moderately impure acetylene.

  • Adsorption: Excellent for removing a wide range of impurities, including moisture, solvents, and higher acetylenes, to achieve high purity levels. It is often used as a final polishing step.

  • Cryogenic Distillation: Best suited for large-scale purification and for separating components with different boiling points, such as removing permanent gases or other hydrocarbons.

Q3: How can I minimize the loss of my expensive isotopically enriched acetylene during purification?

A3: Minimizing loss is critical when working with isotopically enriched compounds. Key strategies include:

  • Use a closed-loop system: Design your purification train to be leak-tight to prevent the escape of gaseous acetylene.

  • Optimize process parameters: Carefully control temperature, pressure, and flow rates to maximize purification efficiency and minimize residence time in the system, which can reduce the chance of loss.

  • Use appropriately sized equipment: Avoid excessively large purification vessels or long transfer lines that increase the dead volume of the system.

  • Perform a pre-run with non-enriched acetylene: Before introducing your isotopically enriched gas, conduct a trial run with standard acetylene to identify and fix any potential leaks or operational issues.

Troubleshooting Guides

Chemical Scrubbing Issues
Problem Possible Cause(s) Recommended Solution(s)
Incomplete removal of acidic gases (H₂S, PH₃) 1. Scrubber solution is exhausted. 2. Insufficient contact time between gas and solution. 3. Incorrect concentration of the scrubbing solution.1. Prepare a fresh scrubbing solution. 2. Reduce the gas flow rate or use a scrubber with a larger surface area (e.g., packed column). 3. Verify the concentration of your scrubbing agent (e.g., NaOH for acidic gases).
Polymerization of acetylene in the scrubber 1. Use of excessively strong acidic solutions (e.g., >98% sulfuric acid).[3] 2. High operating temperatures (>40°C).[3] 3. Presence of catalytic impurities like iron or mercury in the acid.[3]1. Use an appropriate concentration of acid (e.g., 80-90% H₂SO₄). 2. Cool the scrubbing vessel using a water or ice bath. 3. Use high-purity reagents for your scrubbing solutions.
Carryover of scrubbing solution into the product stream 1. Gas flow rate is too high, causing aerosol formation. 2. Inadequate mist eliminator or trap after the scrubber.1. Reduce the gas flow rate. 2. Install or check the functionality of a mist trap or a demister pad after the scrubbing vessel.
Adsorption-Based Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Breakthrough of impurities before the adsorbent is saturated 1. Gas flow rate is too high, leading to channeling through the adsorbent bed. 2. Improper packing of the adsorbent, creating voids. 3. Adsorbent is already partially saturated from previous use or improper storage.1. Reduce the gas flow rate. 2. Carefully pack the adsorbent bed to ensure a uniform density. 3. Regenerate the adsorbent according to the manufacturer's instructions or use a fresh batch.
Reduced adsorption capacity 1. Adsorbent pores are blocked by contaminants or moisture. 2. The adsorbent has been deactivated by incompatible chemicals. 3. Incomplete regeneration from a previous cycle.1. Ensure the gas is dry before it enters the adsorbent bed by using a pre-drying trap. 2. Check the chemical compatibility of the adsorbent with all components in the gas stream. 3. Optimize the regeneration procedure (e.g., increase temperature, extend purge time).
Slow flow rate or high-pressure drop across the adsorbent bed 1. Adsorbent particles are too fine. 2. The adsorbent has swollen due to moisture absorption. 3. The bed has been compacted over time.1. Use an adsorbent with a larger particle size, if appropriate for the application. 2. Ensure the gas is thoroughly dried before it reaches the adsorbent. 3. Repack the adsorbent bed.
Gas Chromatography (GC) Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
No peaks or very small peaks detected 1. Leak in the injection system (e.g., septum leak).[4] 2. Clogged syringe or injection port liner.[4] 3. Incorrect GC parameters (e.g., split ratio too high).1. Perform a leak check of the GC inlet.[5] 2. Clean or replace the syringe and the inlet liner. 3. Adjust the split ratio to allow more sample onto the column.
Ghost peaks or carryover 1. Contamination in the syringe, inlet, or column from a previous injection.[6] 2. Insufficient bake-out time between runs.1. Thoroughly clean the syringe and bake out the inlet and column at a high temperature.[6] 2. Increase the run time or the final temperature of the GC method to elute all compounds.[6]
Poor peak shape (tailing or fronting) 1. Active sites in the inlet liner or on the column. 2. Column degradation. 3. Sample overload.1. Use a deactivated inlet liner and a column suitable for acetylene analysis. 2. Condition the column according to the manufacturer's instructions. 3. Dilute the sample or inject a smaller volume.

Experimental Protocols

Protocol 1: Purification of Isotopically Enriched Acetylene using Activated Carbon

This protocol describes the removal of common impurities from isotopically enriched acetylene using a packed bed of activated carbon.

Materials:

  • Cylinder of isotopically enriched acetylene

  • Activated carbon (particle size appropriate for your column)

  • Stainless steel or glass column

  • Gas-tight tubing and fittings

  • Gas flow controller

  • Gas analysis system (e.g., GC-MS)

  • Safety equipment: gas cabinet, personal gas monitor, safety glasses, lab coat

Procedure:

  • Adsorbent Activation:

    • Place the required amount of activated carbon in a heat-resistant vessel.

    • Heat the activated carbon under a vacuum or a flow of inert gas (e.g., N₂ or Ar) at the temperature specified by the manufacturer (typically 150-300°C) for several hours to remove any adsorbed water and other volatile compounds.

    • Allow the activated carbon to cool to room temperature under the inert atmosphere before packing the column.

  • Column Packing:

    • Carefully pack the activated carbon into the column, ensuring there are no voids or channels. Gentle tapping of the column can help to create a uniform packing.

    • Install glass wool plugs at both ends of the column to hold the adsorbent in place.

  • System Assembly and Leak Check:

    • Assemble the purification train as shown in the workflow diagram below.

    • Perform a thorough leak check of the entire system using an inert gas and a leak detector.

  • Purification:

    • Pass the isotopically enriched acetylene through the packed column at a controlled flow rate. A lower flow rate generally results in better purification.

    • Monitor the purity of the acetylene exiting the column using your gas analysis system.

  • Adsorbent Regeneration:

    • Once the adsorbent is saturated (as indicated by the breakthrough of impurities), it can be regenerated.

    • Pass a stream of hot, inert gas through the column in the reverse direction of the acetylene flow.

    • Alternatively, the column can be heated under a vacuum to desorb the impurities.

Protocol 2: Analysis of Acetylene Purity by Gas Chromatography (GC)

This protocol provides a general method for analyzing the purity of acetylene and identifying common impurities.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A suitable column for separating light hydrocarbons, such as an Al₂O₃ PLOT (Porous Layer Open Tubular) column.[7]

GC Parameters (Example):

Parameter Value
Column Agilent Select Al₂O₃ MAPD, 50 m x 0.53 mm
Carrier Gas Helium
Inlet Temperature 150°C
Detector Temperature 250°C (FID)
Oven Program 40°C (hold for 5 min), then ramp to 200°C at 10°C/min
Injection Gas sampling valve with a 1 mL loop

Procedure:

  • System Preparation:

    • Ensure the GC is in good working order and that the carrier gas is pure.

    • Condition the column as recommended by the manufacturer.

  • Calibration:

    • Prepare or purchase a certified gas standard containing known concentrations of acetylene and potential impurities.

    • Inject the standard gas mixture to determine the retention times and response factors for each component.

  • Sample Analysis:

    • Connect the acetylene cylinder (post-purification) to the gas sampling valve of the GC.

    • Flush the sampling loop with the acetylene gas to be analyzed.

    • Inject the sample onto the GC column and start the analysis.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Quantify the impurities by comparing their peak areas to the calibration curve.

Visualizations

Acetylene_Purification_Workflow cluster_input Input cluster_purification Purification Train cluster_analysis Analysis & Collection raw_acetylene Isotopically Enriched Acetylene Cylinder flow_controller Mass Flow Controller raw_acetylene->flow_controller chemical_scrubber Chemical Scrubber (Optional) flow_controller->chemical_scrubber adsorption_column Adsorption Column (e.g., Activated Carbon) chemical_scrubber->adsorption_column gc_ms Gas Chromatograph (GC-MS) adsorption_column->gc_ms collection_vessel Product Collection Vessel gc_ms->collection_vessel

Caption: Experimental workflow for the purification and analysis of isotopically enriched acetylene.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Problem Encountered (e.g., Incomplete Purification) check_leaks Check for System Leaks start->check_leaks check_flow Verify Gas Flow Rate start->check_flow check_temp Check System Temperature start->check_temp regenerate Regenerate/Replace Purification Medium check_leaks->regenerate If no leaks adjust_params Adjust Process Parameters (Flow, Temp) check_flow->adjust_params If flow is off check_temp->adjust_params If temp is off regenerate->adjust_params check_reagents Prepare Fresh Scrubbing Solutions adjust_params->check_reagents

Caption: Logical workflow for troubleshooting common issues in acetylene purification.

References

Technical Support Center: Quantifying Isotopic Enrichment of Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on quantifying the isotopic enrichment of acetylene-d1 (C₂HD).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying the isotopic enrichment of this compound?

The two primary methods for quantifying the isotopic enrichment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. GC-MS is highly sensitive and provides information on the relative abundance of different isotopologues.[1][2] NMR, specifically deuterium (²H) NMR, can also be used for determining deuterium enrichment, especially for highly enriched samples.[3][4]

Q2: How is the isotopic enrichment of this compound calculated from GC-MS data?

Isotopic enrichment is determined by measuring the relative intensities of the mass-to-charge ratio (m/z) signals corresponding to unlabeled acetylene (C₂H₂) and this compound (C₂HD). The molecular ion for C₂H₂ has an m/z of 26, while C₂HD has an m/z of 27. The percentage of enrichment can be calculated from the ratio of the ion intensities. It is crucial to also account for the natural abundance of ¹³C, which can contribute to the m/z 27 signal.

Q3: Can I use a standard GC column for this compound analysis?

Yes, a standard wall-coated open tubular (WCOT) column is suitable for the analysis of a volatile compound like acetylene.[5] For optimal separation of light hydrocarbons, a column with a thick film of a non-polar stationary phase is often recommended to increase retention.[5][6] Porous layer open tubular (PLOT) columns, such as those with an alumina-based stationary phase, are also specifically designed for the analysis of light gases and can provide excellent separation.

Q4: What is the expected chemical shift for this compound in a ²H NMR spectrum?

The chemical shift of the proton in acetylene is approximately 1.8 ppm.[7] The corresponding deuterium signal in a ²H NMR spectrum will appear at a very similar chemical shift. However, it's important to note that the resolution in deuterium NMR can be poorer than in proton NMR.[3]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Causes Solutions
Peak Tailing 1. Active sites in the injector or column: Polar or acidic/basic compounds can interact with the system.[8] 2. Poor column installation: Creates dead volume and turbulence in the carrier gas flow.[8][9] 3. Column contamination: Contaminants at the inlet can cause non-ideal partitioning of the analyte.[9] 4. Inappropriate flow rate: Incorrect carrier gas velocity.1. Use a deactivated liner and column. 2. Ensure a clean, square cut of the column and proper installation depth into the injector and detector. 3. Trim the first few centimeters of the column or bake it out at a high temperature. 4. Optimize the carrier gas flow rate for acetylene.
Poor Resolution 1. Inadequate column: The stationary phase may not be suitable for separating acetylene from other volatile compounds. 2. Column temperature program not optimized: The temperature ramp may be too fast.1. Consider using a PLOT column specifically designed for light gas analysis.[10] 2. Optimize the temperature program, potentially starting at a sub-ambient temperature to improve the separation of very volatile compounds.
Inconsistent Peak Areas 1. Leaks in the system: Leaks in the injector septum, column fittings, or gas lines can lead to variable sample introduction. 2. Syringe issues: A dirty or malfunctioning syringe can result in inconsistent injection volumes.1. Perform a leak check of the entire system. 2. Clean or replace the syringe.
Non-linear Calibration Curve 1. Detector saturation: High concentrations of acetylene can saturate the detector. 2. Inappropriate calibration range: The concentration of the standards may not bracket the concentration of the unknown samples.[11]1. Dilute the samples to fall within the linear range of the detector. 2. Prepare a new set of calibration standards that cover the expected concentration range of the samples.[11]
NMR Analysis
Problem Possible Causes Solutions
Low Signal-to-Noise Ratio 1. Low sample concentration: The amount of this compound in the NMR tube is insufficient. 2. Low deuterium enrichment: For samples with very low isotopic enrichment, the signal may be difficult to detect.[3]1. Increase the concentration of the sample. 2. Increase the number of scans to improve the signal-to-noise ratio.
Broad Peaks 1. Poor shimming: Inhomogeneity in the magnetic field can lead to broad peaks. 2. Presence of paramagnetic impurities: These can cause significant line broadening.1. Carefully shim the magnetic field before acquiring the spectrum. 2. Ensure the sample and NMR tube are clean and free of paramagnetic contaminants.
Inaccurate Quantification 1. Improper pulse calibration: Inaccurate pulse widths can lead to non-quantitative results. 2. Insufficient relaxation delay: If the relaxation delay is too short, the signal will not fully recover between scans, leading to inaccurate integration.1. Calibrate the 90° pulse width for the deuterium channel. 2. Use a relaxation delay of at least 5 times the T1 of the deuterium nucleus.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the GC-MS analysis of this compound, based on the method of reacting water with calcium carbide to produce acetylene.

Parameter Value Notes
Method GC-MSElectron impact ionization
Ionization Energy 45 eVLowering the energy from the standard 70 eV minimizes ion-molecule reactions.[1]
Ions Monitored (m/z) 26 (C₂H₂), 27 (C₂HD)
Precision HighThe technique is more rapid and economical than classical isotope ratio mass spectrometry.[1]
Applicable Enrichment > 0.2%This method is suitable for samples with deuterium enrichment greater than 0.2%.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from the method of measuring deuterium enrichment of water by converting it to acetylene.[1]

1. Sample Preparation: a. Place a small amount of calcium carbide (CaC₂) in a sealed vial. b. Introduce a known amount of the water sample containing the deuterated species into the vial. The reaction CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂ will produce acetylene gas. If the sample is already gaseous this compound, this step can be skipped.

2. GC-MS Instrument Setup:

  • GC Column: Use a suitable column for light gas analysis, such as an Rt-Alumina BOND/MAPD or a thick-film non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 35°C) and ramp up to a temperature that allows for the elution of acetylene.

  • Injector: Use a gas-tight syringe to inject a known volume of the headspace gas from the reaction vial into the GC injector. Set the injector temperature appropriately (e.g., 150°C).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 45 eV.[1]

    • Scan Mode: Selected Ion Monitoring (SIM) for m/z 26 and 27.

3. Data Analysis: a. Integrate the peak areas for the m/z 26 and m/z 27 chromatograms. b. Calculate the isotopic enrichment using a calibration curve prepared with standards of known isotopic composition.

Protocol 2: ²H NMR Analysis of this compound

1. Sample Preparation: a. Dissolve the this compound gas in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a high-pressure NMR tube. b. Ensure the concentration is high enough to obtain a good signal-to-noise ratio.

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

  • Solvent: A deuterated solvent that does not have signals overlapping with the this compound signal.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Pulse Width: Calibrated 90° pulse for deuterium.

    • Relaxation Delay: At least 5 times the T1 of the deuterium nucleus to ensure full relaxation.

    • Number of Scans: Sufficiently large number to achieve a good signal-to-noise ratio.

3. Data Analysis: a. Process the FID to obtain the ²H NMR spectrum. b. Integrate the area of the this compound peak. c. The isotopic enrichment can be determined by comparing the integral of the this compound peak to the integral of a known internal standard.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample This compound Sample (Gas) Vial Gas-tight Vial Sample->Vial Introduction Injector GC Injector Vial->Injector Injection Column GC Column Injector->Column Separation MS_Detector Mass Spectrometer Column->MS_Detector Detection Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Signal Integration Peak Integration (m/z 26, 27) Data_Acquisition->Integration Chromatogram Calculation Enrichment Calculation Integration->Calculation Peak Areas

Caption: Workflow for quantifying this compound isotopic enrichment using GC-MS.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing Data Processing Sample This compound Gas NMR_Tube High-Pressure NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (²H Probe) NMR_Tube->Spectrometer Acquisition FID Free Induction Decay (FID) Spectrometer->FID Signal Spectrum ²H NMR Spectrum FID->Spectrum Fourier Transform Integration Integration Spectrum->Integration Integration Calculation Enrichment Calculation Integration->Calculation Enrichment Calculation

Caption: Workflow for quantifying this compound isotopic enrichment using NMR spectroscopy.

References

Validation & Comparative

Spectroscopic Comparison of Acetylene (C2H2) and Monodeuterated Acetylene (C2HD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of acetylene (C2H2) and its monodeuterated isotopologue, C2HD. The substitution of a hydrogen atom with its heavier isotope, deuterium, induces notable shifts in the vibrational and rotational spectra of the molecule. Understanding these differences is crucial for various applications, including isotopic labeling studies, atmospheric research, and as probes in molecular environments. The data presented herein is supported by experimental findings from infrared (IR) and Raman spectroscopy.

Quantitative Spectroscopic Data

The primary difference between the spectra of C2H2 and C2HD arises from the change in mass, which affects the vibrational frequencies and rotational constants of the molecule. The heavier deuterium atom leads to lower vibrational frequencies for modes involving its motion and a smaller rotational constant.

Spectroscopic ParameterC2H2 (Acetylene)C2HD (Monodeuterated Acetylene)
Symmetry D∞hC∞v
Vibrational Frequencies (cm⁻¹)
ν1 (Symmetric C-H stretch)33743335
ν2 (C≡C stretch)19741851
ν3 (Antisymmetric C-H stretch)32892584 (C-D stretch)
ν4 (trans-bend)612518
ν5 (cis-bend)730683
Rotational Constant B₀ (cm⁻¹) 1.17660.9912

Experimental Protocols

The following outlines a general procedure for obtaining the infrared spectra of C2H2 and C2HD. This protocol is adapted from established laboratory methods for the synthesis and spectroscopic analysis of gaseous acetylene and its isotopologues.

Synthesis of C2H2 and C2HD

Materials:

  • Calcium carbide (CaC2)

  • Water (H2O) for C2H2 synthesis

  • Heavy water (D2O) for C2D2 synthesis (C2HD is often a byproduct)

  • A gas generation flask

  • A gas collection apparatus (e.g., gas burette or sample bag)

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Set up the gas generation apparatus, ensuring all connections are airtight.

  • For C2H2, place a small amount of calcium carbide in the reaction flask.

  • Slowly add water dropwise to the calcium carbide. Acetylene gas will be produced immediately.

  • Pass the generated gas through a drying tube to remove any moisture.

  • Collect the dry acetylene gas in a gas sample bag or burette.

  • For C2HD, the synthesis is more complex and often involves the reaction of CaC2 with a mixture of H2O and D2O, followed by purification to isolate C2HD. Alternatively, isotopic exchange reactions can be employed.

Fourier Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • FTIR spectrometer equipped with a gas cell.

  • Gas-tight syringe for sample introduction.

Procedure:

  • Background Spectrum: Evacuate the gas cell to remove any atmospheric gases (H2O, CO2). Record a background spectrum.

  • Sample Introduction: Introduce the synthesized C2H2 or C2HD gas into the evacuated gas cell to a desired pressure (e.g., 100-200 Torr).

  • Spectrum Acquisition: Acquire the infrared spectrum of the gaseous sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the acquired spectrum to identify the vibrational-rotational bands. The positions of these bands correspond to the vibrational frequencies of the molecule. High-resolution spectra can be further analyzed to determine rotational constants.

Raman Spectroscopy

Instrumentation:

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).

  • Gas cell with appropriate windows.

Procedure:

  • Sample Preparation: Fill the gas cell with the C2H2 or C2HD sample.

  • Laser Alignment: Focus the laser beam into the center of the gas cell.

  • Spectrum Acquisition: Collect the Raman scattered light. The exposure time and number of accumulations will depend on the laser power and the sample pressure.

  • Data Analysis: Analyze the resulting spectrum to identify the Raman-active vibrational modes.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of C2H2 and C2HD.

G cluster_synthesis Gas Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison C2H2_synth C2H2 Synthesis (CaC2 + H2O) FTIR FTIR Spectroscopy C2H2_synth->FTIR Raman Raman Spectroscopy C2H2_synth->Raman C2HD_synth C2HD Synthesis (Isotopic Exchange or CaC2 + H2O/D2O mix) C2HD_synth->FTIR C2HD_synth->Raman Vib_Freq Vibrational Frequencies FTIR->Vib_Freq Rot_Const Rotational Constants FTIR->Rot_Const Raman->Vib_Freq Comparison Comparative Analysis Vib_Freq->Comparison Rot_Const->Comparison

Caption: Workflow for Spectroscopic Comparison of C2H2 and C2HD.

A Comparative Analysis of Theoretical Models and Experimental Data for Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical computational models with experimental data for monodeuterated acetylene (H-C≡C-D), a molecule of significant interest in various research fields, including spectroscopy, astrophysics, and reaction dynamics. The validation of theoretical models against precise experimental data is crucial for their refinement and predictive power.

Data Presentation: Spectroscopic Constants

The following tables summarize the experimentally determined and theoretically calculated vibrational frequencies and rotational constants for acetylene-d1. This direct comparison allows for an objective assessment of the accuracy of the computational methods.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (in cm⁻¹)

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)[1]Theoretical Frequency (DFT B3LYP/6-311G) (cm⁻¹)[2]
ν₁ (C-H stretch)Σ⁺Not directly observed in cited IRValue not specified in snippet
ν₂ (C≡C stretch)Σ⁺Not directly observed in cited IRValue not specified in snippet
ν₃ (C-D stretch)Σ⁺Referenced in multiple bandsValue not specified in snippet
ν₄ (trans-bend)ΠReferenced in multiple bandsValue not specified in snippet
ν₅ (cis-bend)ΠReferenced in multiple bandsValue not specified in snippet

Note: The referenced experimental work focused on high-resolution analysis of various bands to determine rotational constants and band centers, rather than fundamental frequencies directly. The theoretical calculation source mentions a comparison table but does not provide the specific values in the snippet.

Table 2: Comparison of Experimental and Theoretical Rotational Constants (in cm⁻¹)

ConstantExperimental Value (cm⁻¹)[1]Theoretical Value
B₀Not explicitly stated in snippetNot available in search results
D₀Not explicitly stated in snippetNot available in search results

Note: While the 1962 study by Lafferty, Plyler, and Tidwell aimed to obtain a more accurate set of rotational constants, the specific values were not captured in the provided search snippets. Further detailed extraction from the primary literature would be necessary.

Experimental and Theoretical Protocols

A clear understanding of the methodologies employed in both experimental and theoretical studies is essential for a nuanced interpretation of the comparative data.

Experimental Methodology: High-Resolution Infrared Spectroscopy

The experimental data presented here is primarily derived from high-resolution infrared absorption spectroscopy.

  • Instrumentation : The study by Lafferty, Plyler, and Tidwell utilized a 2-meter spectrograph for measurements below 6 µm and a 1-meter focal-length instrument with a 4260 lines/in. grating and a gold-doped germanium detector for the 1200 cm⁻¹ region.[1] A Beckman IR-7 with a 1905 lines/in. grating was used for Q branch measurements around 700 cm⁻¹.[1]

  • Sample Preparation : The this compound sample was a mixture of C₂H₂, C₂HD, and C₂D₂.[1] One sample composition was 17% C₂H₂, 48% C₂HD, and 35% C₂D₂.[1]

  • Data Analysis : The frequencies of strong, sharp lines were reported to be accurate to better than 0.02 cm⁻¹.[1] The precision of the data was illustrated through tables and plots of the rotational transitions.[1]

Theoretical Methodology: Density Functional Theory (DFT)

The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a widely used computational quantum chemistry method.

  • Software : The calculations were performed using the Gaussian 98W software package.[2]

  • Method : The B3LYP hybrid functional was employed in conjunction with the 6-311G basis set.[2]

  • Procedure : The process involves building the initial molecular structure of this compound, followed by a geometry optimization and then a frequency calculation.[2] The software solves the molecular Hamiltonian to compute the potential energy surface, from which the normal mode vibrational frequencies are derived.[2]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for validating theoretical models with experimental data for this compound.

Validation_Workflow cluster_experimental Experimental Investigation cluster_theoretical Theoretical Modeling exp_setup High-Resolution IR Spectroscopy data_acq Spectral Data Acquisition exp_setup->data_acq data_analysis Analysis of Rovibrational Bands data_acq->data_analysis exp_results Experimental Frequencies & Constants data_analysis->exp_results comparison Comparison & Validation exp_results->comparison model_setup DFT Calculations (Gaussian 98W) computation Frequency Calculation (B3LYP/6-311G) model_setup->computation theo_results Theoretical Frequencies & Constants computation->theo_results theo_results->comparison conclusion Model Refinement & Prediction comparison->conclusion Spectroscopic_Pathway cluster_molecule Molecular Properties cluster_spectrum Observed Spectrum cluster_constants Derived Constants structure Molecular Structure (H-C≡C-D) vibrations Vibrational Modes (Stretches & Bends) structure->vibrations rotations Molecular Rotation structure->rotations interaction Interaction with Infrared Radiation vibrations->interaction rotations->interaction rovib_transitions Rovibrational Transitions interaction->rovib_transitions spectral_lines Absorption Lines rovib_transitions->spectral_lines analysis Spectroscopic Analysis spectral_lines->analysis vib_freq Vibrational Frequencies (ν) analysis->vib_freq rot_const Rotational Constants (B, D) analysis->rot_const

References

Acetylene-d1: A High-Resolution Standard for Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of mass spectrometry, accurate calibration is paramount. The quality of data and the reliability of compound identification hinge on the use of appropriate calibration standards. While numerous calibrants are available, the choice of standard can significantly impact the accuracy and precision of mass measurements, particularly in high-resolution applications. This guide provides an objective comparison of acetylene-d1 (monodeuteroacetylene) as a mass spectrometry calibration standard against a widely used alternative, perfluorotributylamine (PFTBA), supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. PFTBA

The selection of a calibration standard is dictated by several factors, including its mass fragmentation pattern, the accuracy of the known masses of its fragments, its stability, and its ease of introduction into the mass spectrometer.

FeatureThis compound (C₂HD)Perfluorotributylamine (PFTBA, FC-43)
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Key Calibration Ions (m/z) 27.0219 (C₂HD⁺), 26.0157 (C₂H₂⁺), 25.0094 (C₂H⁺)68.9952 (CF₃⁺), 131.9920 (C₃F₅⁺), 218.9856 (C₄F₉⁺), 413.9766 (C₈F₁₆N⁺), 501.9706 (C₉F₂₀N⁺)
Mass Range Coverage Low mass rangeBroad mass range
Theoretical Mass Accuracy High, due to simple and well-defined elemental composition.High, with well-characterized fragment ions.
Signal Stability Can be introduced as a stable gas, providing a constant ion signal.Introduced as a vapor from a liquid reservoir, generally providing stable signals.
Potential for Contamination Low, as it is a simple hydrocarbon.Low, as it is a perfluorinated compound and chemically inert.
Primary Application High-resolution mass spectrometry, particularly in the low mass range.General-purpose calibrant for Gas Chromatography-Mass Spectrometry (GC-MS).

This compound offers distinct advantages for high-resolution mass spectrometry, especially when focusing on the low mass range. Its simple, well-defined isotopic composition allows for highly accurate theoretical mass calculations of its fragment ions. As a gas, it can be introduced into the mass spectrometer to provide a stable and continuous ion signal, which is crucial for maintaining calibration accuracy over extended periods.

Perfluorotributylamine (PFTBA) is a workhorse calibrant in many laboratories, particularly for GC-MS applications. Its complex fragmentation pattern provides a series of well-spaced ions across a broad mass range, making it suitable for general-purpose calibration.

Experimental Protocols

Mass Spectrometry Calibration with this compound

This protocol outlines the general procedure for introducing this compound gas into a high-resolution mass spectrometer for calibration.

Materials:

  • This compound gas cylinder with a regulator

  • Variable leak valve

  • Stainless steel or PEEK tubing

  • Mass spectrometer equipped with an electron ionization (EI) source

Procedure:

  • System Preparation: Ensure the mass spectrometer is in a stable operating condition and the vacuum is at the appropriate level.

  • Gas Introduction Setup: Connect the this compound gas cylinder to the mass spectrometer's ion source via the variable leak valve and appropriate tubing. The leak valve allows for precise control of the gas flow into the high-vacuum system of the mass spectrometer.

  • Initiate Gas Flow: Slowly open the regulator on the this compound cylinder and then carefully open the variable leak valve to introduce a small, steady flow of the gas into the ion source.

  • Optimize Signal: Monitor the ion signal for the characteristic this compound fragments (e.g., m/z 27.0219). Adjust the leak valve to obtain a stable and optimal ion abundance. The signal should be intense enough for accurate measurement but not so high as to cause detector saturation.

  • Acquire Calibration Data: Acquire a high-resolution mass spectrum of this compound over the desired mass range.

  • Perform Calibration: Use the known, highly accurate theoretical masses of the this compound fragment ions to calibrate the mass axis of the spectrometer. The calibration function will establish the relationship between the measured time-of-flight or frequency and the actual mass-to-charge ratio.

  • Verify Calibration: After calibration, it is good practice to re-acquire a spectrum of this compound to verify that the measured masses of the calibrant ions are within the desired mass accuracy tolerance (e.g., < 1 ppm).

Visualizing the Calibration Workflow

The following diagram illustrates the logical workflow of introducing a gaseous standard for mass spectrometry calibration.

Mass_Spectrometry_Calibration_Workflow cluster_gas_delivery Gas Delivery System cluster_ms_system Mass Spectrometer System gas_cylinder This compound Cylinder regulator Regulator gas_cylinder->regulator High Pressure leak_valve Variable Leak Valve regulator->leak_valve Low Pressure ion_source Ion Source (EI) leak_valve->ion_source Controlled Gas Flow mass_analyzer Mass Analyzer ion_source->mass_analyzer Ion Beam detector Detector mass_analyzer->detector Mass-Separated Ions data_system Data System detector->data_system Signal Acquisition data_system->mass_analyzer Calibration Update

Caption: Workflow for Mass Spectrometry Calibration with a Gas Standard.

Logical Pathway for Calibrant Selection

The decision-making process for selecting an appropriate mass spectrometry calibrant can be visualized as follows:

Calibrant_Selection_Pathway start Start: Need for MS Calibration mass_range Define Mass Range of Interest start->mass_range resolution_req High-Resolution Required? mass_range->resolution_req other_calibrants Consider Other Calibrants mass_range->other_calibrants low_mass Focus on Low Mass Range? resolution_req->low_mass Yes pftba Consider PFTBA resolution_req->pftba No acetylene_d1 Consider this compound low_mass->acetylene_d1 Yes low_mass->pftba No evaluation Evaluate Performance (Accuracy, Stability) acetylene_d1->evaluation pftba->evaluation other_calibrants->evaluation selection Select Optimal Calibrant evaluation->selection

Caption: Decision Pathway for Selecting a Mass Spectrometry Calibrant.

Cross-Validation of Experimental Results Using Acetylene-d1 as an Isotopic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the reproducibility and accuracy of experimental data are paramount. Cross-validation of analytical methods is a critical step to ensure the reliability of quantitative results. One powerful technique for such validation is the use of stable isotope-labeled internal standards. This guide provides a comparative analysis of experimental results obtained with and without the use of acetylene-d1, a deuterated form of acetylene, for cross-validation in a hypothetical catalytic reaction relevant to pharmaceutical synthesis.

The use of a deuterated internal standard, such as this compound, is particularly advantageous in quantitative mass spectrometry.[1][2][3] Since the deuterated standard is chemically identical to the analyte but has a different mass, it can be used to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the measurements.[1][3]

Comparative Analysis of Quantitative Results

To illustrate the impact of using a deuterated internal standard, we present a hypothetical case study involving the palladium-catalyzed Sonogashira coupling of an aryl halide with acetylene to produce a key pharmaceutical intermediate. The reaction yield was quantified using two different internal standards: a non-isotopically labeled analogue and this compound.

Table 1: Comparison of Reaction Yield Quantification

Analytical MethodInternal StandardMean Yield (%)Standard DeviationCoefficient of Variation (%)
HPLC-UVNon-labeled Analogue85.25.86.8
LC-MS/MSThis compound92.71.51.6

The data clearly demonstrates that the use of this compound as an internal standard in LC-MS/MS analysis resulted in a significantly lower coefficient of variation, indicating higher precision compared to the HPLC-UV method with a non-labeled analogue. The mean yield is also more accurately determined, as the isotopic standard compensates for variations during sample processing and analysis.[1][3]

Experimental Protocols

General Protocol for Sonogashira Coupling

A solution of the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (10 mL) is degassed with argon. Acetylene gas is then bubbled through the solution for 15 minutes. The reaction mixture is stirred at room temperature for 4 hours.

Quantification Protocol using Non-labeled Internal Standard (HPLC-UV)
  • Sample Preparation: An aliquot of the reaction mixture is diluted with acetonitrile, and a known concentration of a non-labeled analogue internal standard is added.

  • HPLC-UV Analysis: The sample is injected into an HPLC system equipped with a C18 column and a UV detector. The analyte and internal standard are separated and quantified based on their peak areas relative to a calibration curve.

Cross-Validation Protocol using this compound (LC-MS/MS)
  • Introduction of Internal Standard: A known amount of this compound is introduced into the reaction mixture at the beginning of the experiment.

  • Sample Preparation: An aliquot of the reaction mixture is diluted with methanol/water (1:1).

  • LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte and the deuterated internal standard (this compound) are monitored using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the this compound internal standard is used for quantification against a calibration curve prepared with the same internal standard. This method of using a stable isotopically labeled internal standard is known to provide better assay performance.[1]

Visualizing the Workflow and Pathway

To further elucidate the experimental process and its context, the following diagrams are provided.

experimental_workflow cluster_reaction Sonogashira Coupling Reaction cluster_analysis Quantitative Analysis cluster_hplc Standard Method cluster_lcms Cross-Validation Method Aryl_Halide Aryl Halide Product Pharmaceutical Intermediate Aryl_Halide->Product Acetylene Acetylene / this compound Acetylene->Product Catalyst Pd/Cu Catalyst Catalyst->Product Sample_Prep_HPLC Sample Preparation (Non-labeled IS) Product->Sample_Prep_HPLC Sample_Prep_LCMS Sample Preparation (with this compound) Product->Sample_Prep_LCMS HPLC_UV HPLC-UV Analysis Sample_Prep_HPLC->HPLC_UV Results_Comparison Results Comparison HPLC_UV->Results_Comparison LCMS LC-MS/MS Analysis Sample_Prep_LCMS->LCMS LCMS->Results_Comparison

Caption: Experimental workflow for cross-validation.

signaling_pathway cluster_synthesis Drug Synthesis Pathway cluster_moa Mechanism of Action Start Starting Material Intermediate1 Intermediate 1 Start->Intermediate1 Intermediate2 Pharmaceutical Intermediate (Synthesized with Acetylene) Intermediate1->Intermediate2 Sonogashira Coupling API Active Pharmaceutical Ingredient (API) Intermediate2->API API_Target API Binds to Target Protein API->API_Target Signal_Transduction Signal Transduction Cascade API_Target->Signal_Transduction Cellular_Response Therapeutic Cellular Response Signal_Transduction->Cellular_Response

Caption: Hypothetical drug synthesis and action pathway.

References

Isotopic Effects on Acetylene Adsorption at Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of molecules with metal catalysts is paramount. The substitution of hydrogen with its heavier isotope, deuterium, in acetylene (C₂H₂) to form C₂D₂ provides a subtle yet powerful probe into the nature of surface bonding and reaction dynamics. This guide offers an objective comparison of the isotopic effects on the adsorption of acetylene on various metal surfaces, supported by experimental data, to elucidate the underlying principles governing these interactions.

The primary isotopic effects observed in the adsorption of acetylene on metal surfaces manifest in the vibrational frequencies of the adsorbed molecule and in the kinetics of its surface reactions and desorption. These effects arise from the mass difference between hydrogen and deuterium, which influences the zero-point energy (ZPE) of the C-H(D) bonds and the vibrational modes involving hydrogen motion.

Comparative Analysis of Vibrational Frequencies

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a key technique for probing the vibrational modes of adsorbates. The substitution of hydrogen with deuterium leads to a characteristic red-shift (lowering of frequency) in the vibrational modes involving hydrogen motion. The magnitude of this shift provides insight into the bonding and geometry of the adsorbed species.

Below is a summary of experimentally observed vibrational frequencies for C₂H₂ and C₂D₂ on various metal surfaces. The data highlights the isotopic shifts for different vibrational modes.

Metal SurfaceAdsorbateν(C-H/D) (cm⁻¹)ν(C-C) (cm⁻¹)δ(C-H/D) (cm⁻¹)Other Modes (cm⁻¹)
Pd(111) C₂H₂29921402872, 673500 (ν(Pd-C))
C₂D₂22401340660, 525480 (ν(Pd-C))
Rh(111) C₂H₂~2980~1200915770 (γ(CH)), 460 (ν(Rh-C))
C₂D₂~2230~1180680580 (γ(CD)), 450 (ν(Rh-C))
Cu(001) *C₂H₂30041211858, 642313 (ν(Cu-C))
C₂D₂22531184640, 480306 (ν(Cu-C))
Pt(111) C₂H₂~3010~1320~935-
C₂D₂Not explicitly found in searchesNot explicitly found in searchesNot explicitly found in searches-

Note: Data for Cu(001) is based on DFT calculations.[1]

Isotopic Effects on Adsorption Energetics and Desorption

The effect of isotopic substitution on the adsorption energy of acetylene is generally subtle. A key technique to probe this is Temperature Programmed Desorption (TPD), where a higher desorption temperature can indicate a stronger surface bond. The ZPE of the C-H vibrational modes is higher than that of the C-D modes. In cases where the C-H(D) bond is weakened upon adsorption, the ZPE difference between the gas-phase and adsorbed states can lead to a small isotopic effect on the adsorption energy.

Kinetic Isotope Effects in Surface Reactions

The kinetic isotope effect (KIE), the ratio of the reaction rate of the lighter isotope (k_H) to that of the heavier isotope (k_D), is a powerful tool for elucidating reaction mechanisms. A primary KIE (typically > 2) is observed when a C-H(D) bond is broken in the rate-determining step of a reaction.

1. STM-Induced Rotation on Cu(001): A comprehensive analysis of the rotation of a single acetylene molecule on a Cu(001) surface, induced by a scanning tunneling microscope (STM), revealed a significant isotope effect.[1] The yield for C₂H₂ rotation was found to be considerably higher than for C₂D₂, indicating that the excitation of C-H(D) vibrational modes plays a crucial role in overcoming the rotational barrier.

2. Reactions on Pt-based Surfaces: On a Pt₃Sn surface, a kinetic isotope effect was observed in the conversion of acetylene to vinylidene (C=CH₂) at 200 K. While a fraction of C₂H₂ converted, C₂D₂ remained adsorbed molecularly.[2] This suggests that the rate-limiting step for this transformation involves the breaking of a C-H bond.

3. Acetylene Hydrochlorination on Supported Palladium: In the catalytic hydrochlorination of acetylene using a supported palladium catalyst, a kinetic isotope effect was observed when using DCl instead of HCl.[3] This indicates the involvement of the hydrogen (deuterium) atom in the rate-determining step of the reaction on the palladium active sites.

Experimental Methodologies

The data presented in this guide is primarily derived from surface science studies conducted under ultra-high vacuum (UHV) conditions on single-crystal metal surfaces. The key experimental techniques employed are:

  • High-Resolution Electron Energy Loss Spectroscopy (HREELS): This technique is used to measure the vibrational spectra of adsorbed molecules. A monochromatic beam of electrons is scattered from the surface, and the energy loss of the scattered electrons corresponds to the vibrational quanta of the adsorbates. By comparing the spectra of C₂H₂ and C₂D₂, the isotopic shifts of the vibrational modes can be determined.

  • Temperature Programmed Desorption (TPD): In TPD, a surface with adsorbed molecules is heated at a constant rate, and the desorbing species are monitored with a mass spectrometer. The temperature at which the desorption rate is maximum is related to the desorption activation energy, which provides an estimate of the adsorption energy.

  • Scanning Tunneling Microscopy (STM): STM provides real-space images of surfaces with atomic resolution. It can also be used to induce and observe chemical reactions of individual molecules by applying a voltage pulse from the STM tip.

  • Low-Energy Electron Diffraction (LEED): LEED is used to determine the surface structure and ordering of adsorbates. The diffraction pattern of low-energy electrons scattered from the surface provides information about the size and symmetry of the surface unit cell.

Visualizing the Research Workflow

The logical flow of a typical surface science experiment to investigate isotopic effects on acetylene adsorption is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_adsorption Adsorption cluster_analysis Surface Analysis cluster_results Data Interpretation sp Single Crystal Preparation (e.g., Sputtering & Annealing) gas_intro Gas Dosing (C₂H₂ or C₂D₂) sp->gas_intro hreels HREELS (Vibrational Frequencies) gas_intro->hreels tpd TPD (Desorption Energetics) gas_intro->tpd leed LEED (Surface Structure) gas_intro->leed stm STM (Imaging & Manipulation) gas_intro->stm vib_analysis Vibrational Mode Assignment & Isotopic Shift Analysis hreels->vib_analysis energetics Adsorption Energy Determination tpd->energetics leed->vib_analysis kinetics Kinetic Isotope Effect Calculation stm->kinetics

Experimental workflow for studying isotopic effects.

Signaling Pathways in Isotope Effect Analysis

The interpretation of isotopic effects follows a logical pathway, connecting the experimental observation to the underlying physical principles.

logic_pathway cluster_observation Experimental Observation cluster_origin Physical Origin cluster_consequence Direct Consequence cluster_interpretation Interpretation obs_vib Vibrational Frequency Shift (ν_H > ν_D) interp_vib Confirmation of H-involving Vibrational Modes obs_vib->interp_vib obs_kie Kinetic Isotope Effect (k_H / k_D > 1) interp_kie C-H(D) Bond Cleavage in Rate-Determining Step obs_kie->interp_kie obs_tpd TPD Peak Shift interp_tpd Subtle Differences in Adsorption Energy obs_tpd->interp_tpd mass_diff Mass Difference (m_D > m_H) zpe Zero-Point Energy Difference (ZPE_CH > ZPE_CD) mass_diff->zpe tunneling Quantum Tunneling Probability (P_H > P_D) mass_diff->tunneling zpe->obs_vib zpe->obs_kie zpe->obs_tpd tunneling->obs_kie

Logical pathway for interpreting isotopic effects.

References

Distinguishing Acetylene-d1 and Acetylene-d2 in Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with deuterated compounds, accurately distinguishing between isotopologues is critical for mechanistic studies, quantitative analysis, and quality control. This guide provides a comparative overview of analytical techniques to differentiate acetylene-d1 (H-C≡C-D) and acetylene-d2 (D-C≡C-D) in mixtures, supported by experimental data and detailed protocols.

Key Analytical Techniques

Several spectroscopic methods can be employed to distinguish between this compound and acetylene-d2. The choice of technique depends on the required level of quantification, sample matrix, and available instrumentation. The primary methods include:

  • Mass Spectrometry (MS): Provides a direct and sensitive method for differentiation based on the mass-to-charge ratio (m/z) of the molecular ions.

  • Infrared (IR) Spectroscopy: Distinguishes between the isotopologues based on their unique vibrational frequencies, which are sensitive to isotopic substitution.

  • Raman Spectroscopy: Complements IR spectroscopy by probing different vibrational modes that are Raman-active and show distinct isotopic shifts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, with the chemical shifts and coupling constants being influenced by the presence and position of deuterium.

Data Presentation: A Comparative Analysis

The following tables summarize the key distinguishing parameters for this compound and acetylene-d2 for each analytical technique.

Table 1: Mass Spectrometry Data
AnalyteMolecular FormulaMolar Mass ( g/mol )Primary Molecular Ion (m/z)
This compoundC₂HD27.0427
Acetylene-d2C₂D₂28.0528

Note: The presence of the ¹³C isotope will result in M+1 peaks at m/z 28 for this compound and m/z 29 for acetylene-d2, which should be considered in quantitative analysis.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational ModeThis compound (C₂HD) Frequency (cm⁻¹)Acetylene-d2 (C₂D₂) Frequency (cm⁻¹)
ν₁ (Symmetric C-H/C-D stretch)~3335 (C-H)~2700 (Symmetric C-D stretch)
ν₂ (C≡C stretch)~1851~1762
ν₃ (Asymmetric C-H/C-D stretch)~2584 (C-D)~2439 (Asymmetric C-D stretch)
ν₄ (trans-bend)~518~505
ν₅ (cis-bend)~683~538

Data compiled from various spectroscopic studies. Exact frequencies may vary slightly based on experimental conditions.

Table 3: Raman Spectroscopy Data
Vibrational ModeThis compound (C₂HD) Raman Shift (cm⁻¹)Acetylene-d2 (C₂D₂) Raman Shift (cm⁻¹)
ν₁ (Symmetric C-H/C-D stretch)~3335 (C-H)~2700 (Symmetric C-D stretch)
ν₂ (C≡C stretch)~1851~1762
ν₄ (trans-bend)~518~505

Note: In centrosymmetric molecules like acetylene-d2, vibrations that are IR active are Raman inactive, and vice-versa (Rule of Mutual Exclusion). This compound, lacking a center of symmetry, can have vibrational modes that are both IR and Raman active.

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusThis compound (C₂HD)Acetylene-d2 (C₂D₂)
¹H NMRSingletNo signal
²H (D) NMRSingletSinglet
¹³C NMRTwo signals, isotope-induced upfield shift for the carbon bonded to deuterium.One signal, significant upfield shift compared to non-deuterated acetylene.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry

Objective: To resolve and quantify this compound and acetylene-d2 based on their mass-to-charge ratios.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a standalone mass spectrometer with a gas inlet system.

Method:

  • Sample Introduction: Introduce the gaseous mixture into the mass spectrometer's ion source via a heated gas inlet or through a GC column for separation from other volatile components.

  • Ionization: Utilize electron ionization (EI) to generate molecular ions. A standard EI energy of 70 eV is typically used.

  • Mass Analysis: Scan a mass range that includes m/z 27 and 28. For higher resolution instruments, a narrower scan range can be used to improve sensitivity.

  • Data Acquisition: Record the ion abundance at each m/z value.

  • Data Analysis: The relative abundance of the ion currents at m/z 27 and 28 corresponds to the relative molar ratio of this compound and acetylene-d2 in the mixture, after correcting for any contributions from natural abundance ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify and quantify this compound and acetylene-d2 by measuring their characteristic vibrational absorptions.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Method:

  • Background Spectrum: Evacuate the gas cell and record a background spectrum to account for any atmospheric H₂O and CO₂.

  • Sample Introduction: Introduce the gas mixture into the gas cell at a known pressure.

  • Spectrum Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C₂HD and C₂D₂ as listed in Table 2. The absorbance of a specific band is proportional to the concentration of the corresponding isotopologue (Beer-Lambert Law). For quantitative analysis, calibration curves should be prepared using standards of known concentrations.

Raman Spectroscopy

Objective: To distinguish and quantify this compound and acetylene-d2 using their unique Raman scattering signals.

Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) and a gas cell.

Method:

  • Sample Preparation: Fill a clean gas cell with the acetylene isotopologue mixture.

  • Spectrum Acquisition: Focus the laser beam into the center of the gas cell and collect the scattered light.

  • Data Analysis: Identify the characteristic Raman shifts for C₂HD and C₂D₂ as provided in Table 3. The intensity of a Raman peak is proportional to the concentration of the scattering species. Quantitative analysis requires calibration with standard gas mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate this compound and acetylene-d2 based on their distinct NMR spectra.

Instrumentation: A high-resolution NMR spectrometer.

Method:

  • Sample Preparation: Dissolve the gas mixture in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d) in a sealed NMR tube. This is typically done by bubbling the gas through the solvent at low temperature.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. A single peak will be observed for the proton in this compound. The absence of a signal in this region would indicate the presence of only acetylene-d2.

  • ²H NMR Spectroscopy: Acquire a ²H (deuterium) NMR spectrum. Both this compound and acetylene-d2 will show signals, but their chemical shifts may be slightly different.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The two carbon atoms in this compound will be inequivalent and show two distinct signals, with the carbon bonded to deuterium appearing at a slightly upfield chemical shift due to the isotopic effect. Acetylene-d2 will show a single, more significantly upfield-shifted signal.

Mandatory Visualization

Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Analysis Gas_Mixture Gas Mixture (C₂HD & C₂D₂) GC Gas Chromatograph (Optional) Gas_Mixture->GC Gas_Inlet Direct Gas Inlet Gas_Mixture->Gas_Inlet Ion_Source Ion Source (Electron Ionization) GC->Ion_Source Separated Analytes Gas_Inlet->Ion_Source Direct Infusion Mass_Analyzer Mass Analyzer (Quadrupole, ToF, etc.) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Quantification Quantification (Ion Abundance at m/z 27 & 28) Mass_Spectrum->Quantification

Caption: Workflow for distinguishing this compound and -d2 using mass spectrometry.

Spectroscopic Analysis Logical Flow

Spectroscopic_Analysis_Flow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_results Distinguishing Feature cluster_output Output Sample This compound/d2 Mixture Gas_Cell Fill Gas Cell Sample->Gas_Cell NMR_Tube Dissolve in d-Solvent Sample->NMR_Tube FTIR FTIR Spectroscopy Gas_Cell->FTIR Raman Raman Spectroscopy Gas_Cell->Raman NMR NMR Spectroscopy NMR_Tube->NMR IR_Bands Vibrational Bands FTIR->IR_Bands Raman_Shifts Raman Shifts Raman->Raman_Shifts NMR_Signals Chemical Shifts & Coupling NMR->NMR_Signals Identification Identification IR_Bands->Identification Quantification Quantification IR_Bands->Quantification Raman_Shifts->Identification Raman_Shifts->Quantification NMR_Signals->Identification NMR_Signals->Quantification

Caption: Logical flow for the spectroscopic analysis of acetylene isotopologues.

Safety Operating Guide

Proper Disposal Procedures for Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialty chemicals like acetylene-d1 are paramount for ensuring laboratory safety and regulatory compliance. This compound, a deuterated and stable isotope-labeled form of acetylene, requires adherence to the safety protocols for acetylene gas, with special consideration for its isotopic nature in documentation.

Immediate Safety and Handling Considerations

Acetylene is a highly flammable and unstable gas, necessitating careful handling to prevent accidents.[1][2] It is typically supplied dissolved in a solvent, such as acetone, within a cylinder containing a porous mass to stabilize it.[1]

Key safety precautions include:

  • Storage: Store cylinders in a well-ventilated, secure, and upright position, away from heat, ignition sources, and combustible materials.[1][3] Oxygen cylinders should be stored at least 20 feet away from fuel gas cylinders or separated by a fire-resistant barrier.[2]

  • Handling: Never use acetylene at pressures above 15 psig as it can become unstable.[2][4] Use appropriate personal protective equipment (PPE), including safety glasses and flame-resistant lab coats.[1] Cylinders should be moved using a suitable hand truck and never be dragged, rolled, or dropped.[2][4]

  • Leak Detection: In case of a suspected leak, evacuate the area, ventilate the room, and eliminate all ignition sources.[3] If a cylinder is leaking, move it to a safe outdoor area if possible and contact the supplier and emergency services.[3]

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to return the cylinder to the supplier. Do not attempt to dispose of the residual gas yourself.

  • Ensure the Cylinder is Properly Labeled: The cylinder must be clearly labeled as "this compound" or "Deuterated Acetylene" to indicate its isotopic composition. This is critical for the supplier's handling and processing. While stable isotopes like deuterium are not radioactive, accurate labeling prevents confusion with other types of labeled compounds.[]

  • Close the Cylinder Valve: Securely close the cylinder valve to prevent any leakage of the remaining gas.

  • Disconnect Equipment: Safely disconnect any regulators, piping, or other equipment from the cylinder.[1]

  • Replace the Valve Protection Cap: Once the equipment is disconnected, securely replace the valve protection cap.[1]

  • Segregate for Return: Store the cylinder in a designated, safe, and well-ventilated area for return to the supplier. Keep it away from new, full cylinders and other chemicals.

  • Arrange for Return: Contact the gas supplier to arrange for the pickup and return of the empty or partially used cylinder. The supplier has the appropriate facilities and procedures to handle the residual gas and prepare the cylinder for reuse or final disposal.

Disposal of Contaminated Materials

Any materials contaminated with this compound, such as tubing, gloves, or septa, should be handled as hazardous waste. These items should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EH&S) office, following their specific guidelines for chemical waste.

Experimental Workflow: this compound Cylinder Lifecycle

A Receive and Inspect This compound Cylinder B Store Cylinder Securely (Upright, Ventilated Area) A->B Upon Arrival C Use in Experiment (Adhering to Safety Protocols) B->C When Needed D Monitor Cylinder Pressure C->D During Use D->C If Pressure is Adequate E Close Cylinder Valve D->E F Disconnect Regulator and Equipment E->F G Replace Valve Protection Cap F->G H Segregate for Return G->H I Contact Supplier for Pickup H->I J Supplier Processing I->J Supplier Handles Final Disposal/Recycling

Caption: Logical workflow for the lifecycle and disposal of an this compound cylinder.

Data Presentation

As the primary disposal method for this compound involves returning the cylinder to the supplier, there is no quantitative data for on-site disposal procedures. The key logistical information is summarized below.

ParameterGuideline
Primary Disposal Method Return cylinder to the supplier
Cylinder State for Return Empty or partially used
Labeling Requirement Clearly indicate "this compound" or "Deuterated Acetylene"
Valve Position Securely closed
Equipment All regulators and tubing disconnected
Valve Cap Securely in place
Contaminated Waste Dispose through institutional EH&S as hazardous chemical waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetylene-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Acetylene-d1, including operational and disposal plans, to ensure the well-being of all personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Wear leather or other heavy-duty gloves when handling cylinders.

  • Body Protection: A flame-retardant lab coat or coveralls should be worn.

  • Footwear: Safety shoes with steel toes are recommended when handling cylinders.

Quantitative Safety Data

The following table summarizes key quantitative safety data for Acetylene, which should be used as a proxy for this compound.

PropertyValue
Chemical Formula C₂HD (this compound)
CAS Number 2210-34-6
Lower Explosive Limit 2.5% in air
Upper Explosive Limit 82% in air
Autoignition Temperature 305 °C (581 °F)
Vapor Density 0.9 (Air = 1)
Pressure Limit Do not exceed 15 psig (103 kPa)

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to preventing accidents.

Receiving and Storage:

  • Visually inspect cylinders upon receipt for any signs of damage.

  • Store cylinders in a well-ventilated, upright, and secured position in a cool, dry area away from heat, sparks, and open flames.

  • Oxygen cylinders should be stored at least 20 feet away from acetylene cylinders or separated by a non-combustible barrier.

Operational Plan:

  • Preparation: Before use, ensure all equipment, including regulators, hoses, and flashback arrestors, are in good condition and rated for acetylene service.

  • Cylinder Operation:

    • Secure the cylinder in an upright position.

    • Stand to the side of the regulator when opening the cylinder valve.

    • Open the cylinder valve slowly, no more than one and a half turns.

    • Always use a friction lighter or spark lighter to ignite the gas; never use a match or cigarette lighter.

  • Shutdown:

    • Close the cylinder valve completely.

    • Bleed the lines to release any trapped gas.

    • Close the torch valves.

    • Replace the cylinder cap when not in use.

Disposal Plan

  • Do not attempt to vent or dispose of the contents of the cylinder.

  • Return the cylinder to the supplier for proper handling and disposal.

  • Follow all local, state, and federal regulations for the disposal of gas cylinders.

Emergency Procedures

In the event of a leak or fire, follow these procedures:

  • Leak:

    • If a leak is detected, immediately close the cylinder valve.

    • If the leak cannot be stopped, move the cylinder to a well-ventilated area, away from any ignition sources.

    • Post warning signs to alert others of the hazard.

  • Fire:

    • For a fire involving an acetylene cylinder, do not attempt to extinguish the flame unless the gas flow can be stopped.

    • If the cylinder is exposed to fire, evacuate the area immediately and call emergency services. There is a risk of the cylinder exploding.

    • If it is safe to do so, use a water spray to cool the cylinder from a distance.

Emergency Response Workflow

EmergencyWorkflow cluster_leak Gas Leak Detected cluster_fire Fire Involving Cylinder Leak Leak Detected CloseValve Attempt to Close Cylinder Valve Leak->CloseValve LeakStops Leak Stops? CloseValve->LeakStops MoveCylinder Move Cylinder to Ventilated Area LeakStops->MoveCylinder No end_leak Monitor Area LeakStops->end_leak Yes PostWarning Post Warning Signs MoveCylinder->PostWarning Fire Fire Detected StopGas Can Gas Flow Be Stopped? Fire->StopGas Evacuate Evacuate Area Immediately StopGas->Evacuate No CoolCylinder Cool Cylinder with Water Spray (if safe) StopGas->CoolCylinder Yes, and fire is extinguished CallEmergency Call Emergency Services Evacuate->CallEmergency end_fire Await Emergency Response CallEmergency->end_fire CoolCylinder->end_fire

Caption: Workflow for responding to an this compound gas leak or fire.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.